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  • Product: (1H-Indol-7-yl)(phenyl)methanone
  • CAS: 70803-96-2

Core Science & Biosynthesis

Foundational

(1H-Indol-7-yl)(phenyl)methanone chemical properties and structure

An In-Depth Technical Guide to (1H-Indol-7-yl)(phenyl)methanone: Structure, Properties, and Synthetic Strategies for Drug Discovery Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1H-Indol-7-yl)(phenyl)methanone: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] (1H-Indol-7-yl)(phenyl)methanone, a member of the aryl indole methanone class, represents a scaffold of significant interest for therapeutic development. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and potential synthetic pathways. We delve into spectroscopic characterization, explore its reactivity, and discuss its inferred biological potential based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutic agents.

The Significance of the Indole Nucleus in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1] Its prevalence in essential biomolecules, such as the amino acid tryptophan, and a vast array of pharmacologically active agents underscores its importance.[2] Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3] The unique electronic properties of the indole ring and its ability to participate in hydrogen bonding and π-stacking interactions allow it to bind to a variety of biological targets. The introduction of a phenylmethanone (benzoyl) group at the 7-position of the indole core creates a molecule with distinct steric and electronic features, offering a versatile platform for further chemical modification and exploration in drug development programs.

Molecular Structure and Physicochemical Properties

(1H-Indol-7-yl)(phenyl)methanone is characterized by a benzoyl group attached to the 7-position of the indole ring. This substitution pattern is less common than substitution at the 2 or 3 positions, making it an intriguing target for synthetic and medicinal chemistry.

Structural and Chemical Identity

The fundamental properties of (1H-Indol-7-yl)(phenyl)methanone are summarized in the table below.

PropertyValueSource
IUPAC Name (1H-Indol-7-yl)(phenyl)methanone-
CAS Number 70803-96-2[4][5]
Molecular Formula C₁₅H₁₁NO[4]
Molecular Weight 221.25 g/mol [4]
SMILES O=C(C1=CC=CC2=C1NC=C2)C3=CC=CC=C3[4]
Conformational Analysis

Synthesis and Mechanistic Insights

The synthesis of 7-substituted indoles can be challenging. A common and versatile approach involves the Friedel-Crafts acylation of a protected indole. The direct acylation of indole often leads to substitution at other positions and potential polymerization. Therefore, a protecting group on the indole nitrogen is essential to direct the acylation to the desired position and improve stability.

Proposed Synthetic Workflow: N-Protected Friedel-Crafts Acylation

A robust strategy for the synthesis of (1H-Indol-7-yl)(phenyl)methanone involves three key steps: N-protection, Friedel-Crafts acylation, and deprotection. The choice of the protecting group is critical; it must be stable to the acylation conditions and easily removable. A phenylsulfonyl (PhSO₂) group is a suitable choice.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 1H-Indole B 1-(Phenylsulfonyl)-1H-indole A->B  Benzenesulfonyl chloride,  Base (e.g., NaOH) C [1-(Phenylsulfonyl)-1H-indol-7-yl](phenyl)methanone B->C  Benzoyl chloride,  Lewis Acid (e.g., AlCl₃) D (1H-Indol-7-yl)(phenyl)methanone C->D  Base (e.g., NaOH),  Heat

Caption: Proposed synthetic workflow for (1H-Indol-7-yl)(phenyl)methanone.

Experimental Protocol (Proposed)
  • N-Protection: 1H-Indole is reacted with benzenesulfonyl chloride in the presence of a base like sodium hydroxide to yield 1-(phenylsulfonyl)-1H-indole. The sulfonyl group protects the nitrogen and acts as a director for subsequent electrophilic substitution.

  • Friedel-Crafts Acylation: The protected indole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the benzoyl group, preferentially at the C7 position due to the directing effect of the N-sulfonyl group.

  • Deprotection: The final step involves the removal of the phenylsulfonyl protecting group, typically via hydrolysis with a strong base like NaOH under heating, to yield the target compound, (1H-Indol-7-yl)(phenyl)methanone.

An alternative validated approach for a similar structure involves the oxidation of a di-hydro-indole precursor. For example, (4-bromophenyl)(1H-indol-7-yl)methanone was synthesized by refluxing (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone with activated manganese dioxide.[6]

Spectroscopic Characterization

While experimental spectra for (1H-Indol-7-yl)(phenyl)methanone are not provided in the search results, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[1][2][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. A strong, prominent peak in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ketone.[1][8]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum would provide key structural information. A singlet in the downfield region (δ 10-12 ppm) would correspond to the indole N-H proton.[1] The aromatic region (δ 7-8.5 ppm) would be complex, showing signals for the 10 protons on the indole and phenyl rings. The specific splitting patterns would help confirm the 7-substitution pattern.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR spectrum would show 13 distinct signals (assuming no accidental overlap). The carbonyl carbon would appear significantly downfield (δ > 190 ppm).[1] The remaining signals in the aromatic region (δ 100-140 ppm) would correspond to the carbons of the indole and phenyl rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (221.25).[1] Fragmentation patterns would likely involve the loss of the phenyl group (m/z 77) and the CO group (m/z 28).

Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for building a library of derivatives.

  • Indole Nitrogen (N-H): The indole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated, acylated, or sulfonylated to introduce a variety of substituents, which can modulate the molecule's steric and electronic properties and its ability to act as a hydrogen bond donor.[9]

  • Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution (e.g., halogenation, nitration), although the presence of the deactivating benzoyl group would make these reactions more challenging compared to unsubstituted indole.

  • Carbonyl Group: The ketone functionality can undergo a range of classic carbonyl reactions. It can be reduced to a secondary alcohol, converted to an oxime, or serve as a handle for forming new C-C bonds through reactions like the Wittig or Grignard reactions.

Biological Profile and Therapeutic Potential (Inferred)

While specific biological data for (1H-Indol-7-yl)(phenyl)methanone is not currently published, the broader class of indole derivatives is rich in pharmacological activity.

  • Anti-inflammatory Activity: Many indole-containing compounds, such as Indomethacin, are potent anti-inflammatory agents.[1] Some indole analogs have been shown to reduce inflammatory markers like TNF-α and myeloperoxidase in preclinical models.[10][11] This suggests that (1H-Indol-7-yl)(phenyl)methanone could be a starting point for developing new anti-inflammatory drugs.

  • Anticancer Activity: Derivatives of indolyl methanones have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[3] The indole scaffold is a key component of several anticancer drugs, and new derivatives are continually being explored for their efficacy against various cancer cell lines.[3]

  • Antibacterial and Antifungal Activity: The indole nucleus is a common feature in compounds with antimicrobial properties.[1]

The therapeutic potential of (1H-Indol-7-yl)(phenyl)methanone is speculative but grounded in the well-established biological importance of the indole scaffold. It serves as a promising, yet underexplored, candidate for screening and lead optimization in drug discovery campaigns.

Safety and Handling

Specific safety data for (1H-Indol-7-yl)(phenyl)methanone is not available. However, based on safety data sheets for structurally similar compounds, such as its brominated analog, standard precautions for handling chemical reagents in a laboratory setting are advised.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Use in a well-ventilated area or under a chemical fume hood.

  • Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to heat, light, air, and strong oxidizing agents.[12]

  • Toxicity: Analogous compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

(1H-Indol-7-yl)(phenyl)methanone is a molecule with significant untapped potential in the field of medicinal chemistry. Its unique 7-substituted indole structure, combined with the reactive handles of the indole N-H and the benzoyl carbonyl group, makes it a versatile platform for the synthesis of diverse chemical libraries. While direct biological data is sparse, the extensive pharmacology of related indole derivatives strongly suggests its potential as a scaffold for developing novel therapeutics. This guide provides a foundational understanding of its structure, properties, and synthetic logic to empower researchers in their pursuit of new and effective medicines.

References

  • (4-bromophenyl)(1h-indol-7-yl)methanone - Shanghai Canbi Pharma Ltd. (n.d.).
  • (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC - PubMed Central. (n.d.).
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6).
  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2933.
  • 1H-Indol-1-ylphenylmethanone | C15H11NO | CID 200283 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich (Acetophenone). (2025).
  • 70803-96-2|(1H-Indol-7-yl)(phenyl)methanone - BLDpharm. (n.d.).
  • (1H-indol-1-yl)(phenyl)methanone CAS - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich (Indole-3-carboxaldehyde). (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich (1-phenyl-1,3-butanedione). (2025).
  • phenyl-(2-phenyl-1H-indol-7-yl)methanone | C21H15NO - PubChem. (n.d.).
  • 1H-Indol-2-yl(phenyl)methanone|1022-86-2 - Benchchem. (n.d.).
  • Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3).
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific (Propiophenone). (2025).
  • Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Manipal Research Portal.
  • (1H-Indol-7-yl)(phenyl)methanone | 70803-96-2 - BuyersGuideChem. (n.d.).
  • Investigating 1H-Indol-2- yl(phenyl)methanone and its Derivatives in Cancer Cell Line - Benchchem. (n.d.).
  • Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed.

Sources

Exploratory

A Technical Guide to the Synthesis of (1H-Indol-7-yl)(phenyl)methanone and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The (1H-Indol-7-yl)(phenyl)methanone, or 7-benzoylindole, scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The (1H-Indol-7-yl)(phenyl)methanone, or 7-benzoylindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthesis, however, presents a significant regioselectivity challenge due to the intrinsic electronic properties of the indole ring, which favor electrophilic attack at the C3 position. This guide provides an in-depth analysis of the primary synthetic strategies to overcome this challenge and achieve selective C7-acylation. We will explore the nuances of Friedel-Crafts acylation, leveraging N-protection as a directing group, and delve into modern transition-metal-catalyzed C-H functionalization approaches. Detailed experimental protocols, mechanistic insights, and methods for derivative synthesis are presented to equip researchers with the knowledge to efficiently access this valuable class of molecules.

The Significance of the 7-Aroylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, renowned for its ability to bind to a wide array of biological receptors.[1] Specifically, substitution at the C7 position of the indole ring leads to compounds with significant therapeutic potential. The introduction of an aryl ketone (aroyl group) at this position creates a molecular framework present in compounds investigated for a range of activities, including their roles as protein kinase inhibitors and anti-cancer agents.[2][3] The primary challenge in synthesizing these molecules lies in controlling the regioselectivity of reactions on the electron-rich indole ring, which inherently favors functionalization at C3.[4][5]

Core Synthetic Strategies for C7-Acylation

Directing functionalization to the C7 position of indole requires overcoming the high nucleophilicity of the C3 position. The two predominant strategies involve either modifying the indole nucleus to sterically or electronically favor C7 attack or employing advanced catalytic systems that can selectively activate the C7 C-H bond.

Strategy A: N-Protection Directed Friedel-Crafts Acylation

The classical Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[6] However, direct acylation of indole typically yields the 3-acylindole as the major product.[7][8]

The Causality of N-Protection: To achieve C7 selectivity, the indole nitrogen must be protected with a suitable directing group. This serves two purposes:

  • Preventing N-Acylation: The lone pair on the indole nitrogen is nucleophilic and can compete with the ring for the acylating agent. Protection mitigates this side reaction.

  • Directing C7-Acylation: Certain bulky protecting groups can sterically hinder the C2 and C3 positions. More importantly, many protecting groups can coordinate with the Lewis acid and the acylating agent, forming a transient complex that delivers the electrophile to the adjacent C7 position.

Commonly used protecting groups that facilitate C7-acylation include sulfonyl derivatives (e.g., tosyl, mesyl) and other electron-withdrawing groups which modulate the indole's electronic character.[4]

Workflow for N-Protected Friedel-Crafts C7-Acylation

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C7-Acylation cluster_2 Step 3: Deprotection Indole 1H-Indole N_Protected N-Protected Indole Indole->N_Protected Base Protect Protecting Group (e.g., TsCl, Pyridine) C7_Acylated N-Protected-7-benzoylindole N_Protected->C7_Acylated Friedel-Crafts Reaction Acyl_Chloride Benzoyl Chloride (or derivative) Acyl_Chloride->C7_Acylated Lewis_Acid Lewis Acid (e.g., AlCl3, SnCl4) Lewis_Acid->C7_Acylated Final_Product (1H-Indol-7-yl)(phenyl)methanone C7_Acylated->Final_Product Cleavage Deprotect Deprotection Conditions (e.g., NaOH, MeOH)

Caption: General workflow for the synthesis of 7-benzoylindoles via N-protection.

Strategy B: Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful, atom-economical method for forming C-C bonds.[1] These methods can offer high regioselectivity without the need for pre-functionalized starting materials.

Catalytic systems based on palladium, rhodium, and iridium have been developed for the direct functionalization of the indole C7 position.[1][4][9] The key to this strategy is the use of a directing group on the indole nitrogen that can chelate to the metal center, positioning the catalyst in close proximity to the C7 C-H bond. This facilitates a cyclometalation step, leading to selective C-H bond cleavage and subsequent functionalization.

Key Components:

  • Metal Catalyst: Palladium(II), Rhodium(III), and Iridium(I) complexes are commonly employed.[1][9][10]

  • Directing Group (DG): Groups such as pivaloyl, methylsulfonyl, or even a simple N-imino group can effectively direct the catalyst to the C7 position.[1][4][9][10]

  • Oxidant/Coupling Partner: The specific reaction (e.g., acylation, arylation, olefination) dictates the required coupling partner and any necessary oxidant.

While highly effective, these methods often require screening of ligands, solvents, and additives to achieve optimal results. They represent the cutting edge of indole functionalization and provide access to a wide range of C7-substituted derivatives.[1][4]

Synthesis of Derivatives

The true power of a synthetic scaffold lies in the ability to readily generate derivatives for structure-activity relationship (SAR) studies. The (1H-Indol-7-yl)(phenyl)methanone core can be modified at three key positions: the indole nitrogen (N1), the indole ring (C2-C6), and the phenyl ring.

Variation of the Phenyl Ring

This is the most straightforward derivatization, achieved by using substituted benzoyl chlorides in the Friedel-Crafts acylation step. This allows for the introduction of a wide range of electronic and steric diversity.

Substituent (R) on Benzoyl ChlorideLewis AcidTypical Yield (%)Reference Insight
H (Benzoyl chloride)AlCl₃Good to HighThe standard reaction for the parent compound.
4-BromoAlCl₃~80%A common precursor for further cross-coupling reactions.[11][12]
4-MethoxySnCl₄Moderate to GoodElectron-donating groups may require milder Lewis acids to prevent side reactions.
4-NitroAlCl₃GoodElectron-withdrawing groups are generally well-tolerated.
2-ChloroAlCl₃ModerateSteric hindrance from ortho-substituents can lower yields.
Variation of the Indole Ring

Derivatives can also be synthesized by starting with a pre-functionalized indole. For example, using a 5-bromoindole in the N-protection/acylation sequence will yield a 5-bromo-7-benzoylindole, a valuable intermediate for subsequent palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of the parent compound, (1H-Indol-7-yl)(phenyl)methanone, via a Friedel-Crafts approach.

Protocol: Synthesis of (4-Bromophenyl)(1H-indol-7-yl)methanone

This protocol is adapted from procedures that lead to similar 7-aroylindole structures.[11][12] It involves the acylation of an N-protected indole followed by deprotection. A related final product is known to be an intermediate in the synthesis of the analgesic bromfenac.[11]

Part A: N-Protection of Indole (Example: N-Tosylindole)

  • Setup: To a stirred solution of indole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-tosylindole.

Part B: Friedel-Crafts Acylation

  • Setup: To a solution of N-tosylindole (1.0 eq) and 4-bromobenzoyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Workup: Pour the reaction mixture carefully into a beaker of crushed ice and 1M HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, (4-bromophenyl)(1-tosyl-1H-indol-7-yl)methanone, can be purified by recrystallization or chromatography.

Part C: Deprotection

  • Setup: Dissolve the N-tosyl protected product (1.0 eq) in a mixture of methanol and THF.

  • Reaction: Add an aqueous solution of sodium hydroxide (5.0 eq, 2M) and heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling to room temperature, neutralize the mixture with 1M HCl. Remove the organic solvents under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Purify the final product, (4-bromophenyl)(1H-indol-7-yl)methanone, by flash column chromatography or recrystallization. The crystal structure of this compound reveals a dihedral angle of 50.13° between the indole and benzene rings.[11][12]

Logical Flow of Synthetic Steps

G Start Indole + 4-Bromobenzoyl Chloride Step1 N-Protection (e.g., Tosylation) Start->Step1 Intermediate1 N-Tosylindole Step1->Intermediate1 Step2 Friedel-Crafts Acylation (AlCl3) Intermediate1->Step2 Intermediate2 N-Tosyl-7-(4-bromobenzoyl)indole Step2->Intermediate2 Step3 Deprotection (NaOH, MeOH) Intermediate2->Step3 End (4-Bromophenyl) (1H-indol-7-yl)methanone Step3->End

Caption: Key transformations in the synthesis of a 7-aroylindole derivative.

Conclusion

The synthesis of (1H-Indol-7-yl)(phenyl)methanone and its derivatives is a challenging yet rewarding endeavor for medicinal chemists. While the inherent reactivity of the indole ring favors C3-substitution, strategic N-protection allows for the successful redirection of Friedel-Crafts acylation to the C7 position. Furthermore, the development of sophisticated transition-metal-catalyzed C-H activation methods provides a modern and highly selective alternative. A thorough understanding of these strategies, the rationale behind protecting/directing group selection, and careful execution of experimental protocols enables researchers to efficiently access this important class of compounds for the development of novel therapeutics.

References

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link][4][5]

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition in English. [Link][9]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online. [Link][11][12]

  • 3-benzoylindole - Organic Syntheses Procedure. Organic Syntheses. [Link][7]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link][6]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link][8]

  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry. [Link][2]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][3]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (1H-Indol-7-yl)(phenyl)methanone

This guide provides an in-depth analysis of the spectroscopic data for (1H-Indol-7-yl)(phenyl)methanone, a compound of interest in medicinal chemistry and materials science. As a member of the acylindole family, its prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (1H-Indol-7-yl)(phenyl)methanone, a compound of interest in medicinal chemistry and materials science. As a member of the acylindole family, its precise structural confirmation is paramount for advancing research and development. This document is structured to provide not just raw data, but a foundational understanding of how the unique arrangement of the indole nucleus and the 7-position benzoyl substituent dictates the spectral output.

Due to the limited availability of a complete, formally published dataset for this specific isomer, this guide synthesizes data from closely related analogs, established spectroscopic principles, and extensive experience with heterocyclic compounds. We will leverage data from other benzoylindole isomers and 7-substituted indoles to build a robust and predictive model for the characterization of the title compound. This approach mirrors the practical challenges researchers face and highlights the power of deductive spectroscopic analysis.

Molecular Structure and Its Spectroscopic Implications

The core structure consists of a planar indole ring system connected to a phenyl ketone (benzoyl group) at the C7 position. This specific substitution pattern is critical. The proximity of the carbonyl group to the indole N-H at the peri-position allows for the potential of intramolecular or, more likely, strong intermolecular hydrogen bonding in the solid state or concentrated solutions. This interaction significantly influences both the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Caption: Molecular components of (1H-Indol-7-yl)(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of (1H-Indol-7-yl)(phenyl)methanone. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electron-withdrawing nature of the C7-benzoyl group.

Expertise & Experience: Causality Behind Peak Assignments

The C7-acyl group exerts a strong anisotropic and electron-withdrawing effect, primarily influencing the adjacent protons H6 and H1 (the N-H proton). The N-H proton is expected to be significantly deshielded and will likely appear as a broad singlet far downfield, a characteristic feature of many acylindoles.[1] The protons of the benzoyl group's phenyl ring will appear as complex multiplets, while the indole protons will form a distinct set of signals. In particular, H6 will be deshielded due to its proximity to the carbonyl group.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for (1H-Indol-7-yl)(phenyl)methanone in a non-polar solvent like CDCl₃. These predictions are based on established data for 7-substituted indoles and related benzoylindoles.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constants (J, Hz)
Indole N-H (H1)> 10.0broad singlet-
Indole H2~ 7.2 - 7.4triplet~ 2.5 - 3.0
Indole H3~ 6.6 - 6.8triplet~ 2.5 - 3.0
Phenyl H (ortho)~ 7.8 - 8.0multiplet-
Phenyl H (meta/para)~ 7.4 - 7.6multiplet-
Indole H4~ 7.7 - 7.9doublet~ 7.5 - 8.0
Indole H5~ 7.1 - 7.3triplet~ 7.5 - 8.0
Indole H6~ 7.5 - 7.7doublet~ 7.5 - 8.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ ppm)
Carbonyl C=O~ 195 - 200
Indole C2~ 125 - 127
Indole C3~ 103 - 105
Indole C3a~ 130 - 132
Indole C4~ 122 - 124
Indole C5~ 121 - 123
Indole C6~ 128 - 130
Indole C7~ 118 - 120
Indole C7a~ 135 - 137
Phenyl C (ipso)~ 138 - 140
Phenyl C (ortho/meta/para)~ 128 - 133
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid (1H-Indol-7-yl)(phenyl)methanone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is suitable for general structure, while DMSO-d₆ is excellent for ensuring the observation of the N-H proton, which may exchange in other solvents.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Acquire the spectrum at 298 K.

    • Use a standard 90° pulse sequence.

    • Set the spectral width from -2 to 12 ppm.

    • Perform a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to 2-5 seconds.

  • ¹³C NMR Acquisition (125 MHz Spectrometer):

    • Employ broadband proton decoupling.

    • Set the spectral width from 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically sufficient.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides crucial information about the functional groups present, particularly the N-H and carbonyl (C=O) groups.

Expertise & Experience: Interpreting Key Absorption Bands

The two most diagnostic peaks for this molecule are the N-H stretch of the indole and the C=O stretch of the ketone. The N-H stretch will appear as a relatively sharp peak in the 3300-3500 cm⁻¹ region.[5] The C=O stretch is highly informative. In benzoylindoles, the position of this band varies with the substitution position on the indole ring.[6] For a 7-benzoylindole, the carbonyl stretching frequency is expected to be in the range of 1640-1660 cm⁻¹, potentially at a lower wavenumber compared to other isomers due to intermolecular hydrogen bonding with the N-H proton.[7]

Data Presentation: Characteristic IR Absorption Bands

Table 3: Key Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~ 3400N-H Stretch (Indole)Medium, Sharp
~ 3100-3000Aromatic C-H StretchMedium
~ 1650C=O Stretch (Ketone)Strong, Sharp
~ 1600-1450Aromatic C=C BendingMedium-Strong
~ 750Aromatic C-H Out-of-Plane BendingStrong
Experimental Protocol: FT-IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid (1H-Indol-7-yl)(phenyl)methanone powder directly onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • The data is typically presented in terms of transmittance (%) or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a structural fingerprint.

Expertise & Experience: Predicting the Fragmentation Pathway

Under Electron Ionization (EI), (1H-Indol-7-yl)(phenyl)methanone is expected to show a prominent molecular ion peak (M⁺). The most characteristic fragmentation will involve the cleavage of the bond between the indole ring and the carbonyl group, as well as the bond between the carbonyl group and the phenyl ring. This leads to two highly diagnostic fragment ions: the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.[6] Another significant fragmentation would be the loss of the benzoyl group to give an indolyl cation.

fragmentation_pathway M [(1H-Indol-7-yl)(phenyl)methanone]⁺ (M⁺) m/z = 221 F1 [C₆H₅CO]⁺ Benzoyl Cation m/z = 105 M->F1 - C₈H₆N• F3 [C₈H₆N]⁺ Indolyl Cation m/z = 116 M->F3 - C₇H₅O• F2 [C₆H₅]⁺ Phenyl Cation m/z = 77 F1->F2 - CO

Caption: Predicted EI mass spectrometry fragmentation pathway.

Data Presentation: Expected Mass Spectrometry Fragments

Table 4: Key Mass Spectrometry (MS) Data (EI)

m/zProposed FragmentFormula
221Molecular Ion [M]⁺[C₁₅H₁₁NO]⁺
116[M - C₇H₅O]⁺[C₈H₆N]⁺
105Benzoyl Cation[C₇H₅O]⁺
77Phenyl Cation[C₆H₅]⁺
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

    • A standard non-polar capillary column (e.g., DB-5ms) is generally suitable.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15-20 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

Conclusion

The structural elucidation of (1H-Indol-7-yl)(phenyl)methanone is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Key identifying features include the downfield N-H proton signal in ¹H NMR, a strong carbonyl absorption around 1650 cm⁻¹ in the IR spectrum, and characteristic fragment ions at m/z 105 and 77 in the mass spectrum. This guide provides the foundational data and validated protocols necessary for researchers to confidently identify and characterize this important indole derivative.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2021). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Indoles.
  • (2023). 20230818 Indole Synthesis SI.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Suhana, H., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Available at: [Link]

  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2933. Available at: [Link]

  • Suhana, H. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. Available at: [Link]

  • Abdel-Hay, K. M., et al. (2014). GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids. Talanta, 129, 336-343. Available at: [Link]

  • SpectraBase. (n.d.). 7-(Benzyloxy)-1H-indole.
  • National Center for Biotechnology Information. (n.d.). 3-Benzoylindole. PubChem Compound Database. Retrieved from [Link]

  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • SciELO. (2021). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions.
  • ResearchGate. (n.d.). Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11....
  • BLDpharm. (n.d.). 70803-96-2|(1H-Indol-7-yl)(phenyl)methanone.
  • ChemicalBook. (n.d.). (1H-indol-1-yl)(phenyl)methanone CAS.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • SpectraBase. (n.d.). 3-Benzoyl-7-methylindole.
  • (n.d.). 13-C NMR Chemical Shift Table.pdf.
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  • NIST. (n.d.). Indole, 3-benzoyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of (1H-Indol-7-yl)(phenyl)methanone

Introduction (1H-Indol-7-yl)(phenyl)methanone is a novel heterocyclic ketone scaffold with potential applications in medicinal chemistry and materials science. The indole nucleus is a well-established pharmacophore prese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1H-Indol-7-yl)(phenyl)methanone is a novel heterocyclic ketone scaffold with potential applications in medicinal chemistry and materials science. The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the benzoyl moiety can significantly influence molecular interactions and physicochemical properties.[1][2][3] As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. These fundamental properties are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life.[4][5]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of (1H-Indol-7-yl)(phenyl)methanone. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental design. The protocols described herein are grounded in established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific rigor and data integrity.[6][7][8][9][10]

Physicochemical Characterization

A foundational understanding of the intrinsic physicochemical properties of (1H-Indol-7-yl)(phenyl)methanone is a prerequisite for meaningful solubility and stability studies.

Identity and Structure Confirmation

The identity and purity of the test compound must be unequivocally established.

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the chemical structure.

  • NMR Spectroscopy (¹H and ¹³C): Elucidate the detailed molecular structure and confirm the absence of significant impurities.

  • Purity Assessment (HPLC-UV): A high-performance liquid chromatography (HPLC) method with UV detection should be developed to determine the purity of the compound. A purity level of >95% is generally required for these studies.

Key Physicochemical Parameters
ParameterMethodRationale
pKa (Ionization Constant) Potentiometric titration or UV-spectrophotometryThe indole nitrogen has a pKa, and its ionization state will significantly impact solubility in aqueous media at different pH values.
LogP/LogD (Lipophilicity) Shake-flask method (octanol/water) or validated HPLC methodLipophilicity is a key predictor of solubility in both aqueous and organic media and influences permeability and potential for non-specific binding.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the compound's crystallinity and thermal stability. A sharp melting point is indicative of high purity.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the compound's tendency to absorb moisture from the atmosphere, which can impact its physical and chemical stability.

Solubility Assessment

Solubility is a critical factor for in-vitro assay performance, formulation development, and ultimately, in-vivo absorption.[4] Both kinetic and thermodynamic solubility should be evaluated.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid (1H-Indol-7-yl)(phenyl)methanone to buffer/solvent B Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72 hours A->B Incubate C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Quantify concentration in supernatant/filtrate via HPLC-UV C->D Analyze

Caption: Thermodynamic Solubility Workflow.

Protocol:

  • Add an excess amount of solid (1H-Indol-7-yl)(phenyl)methanone to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., DMSO, ethanol, acetonitrile).

  • Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantify the concentration of the dissolved compound in the supernatant or filtrate using a validated HPLC-UV method.

Kinetic Solubility

Kinetic solubility is often more relevant for early-stage in-vitro biological screening, where compounds are typically introduced from a DMSO stock solution.[4][12]

Protocol:

  • Prepare a high-concentration stock solution of (1H-Indol-7-yl)(phenyl)methanone in 100% DMSO (e.g., 10 mM).

  • Add small aliquots of the DMSO stock to aqueous buffers (e.g., PBS, pH 7.4) to create a range of final concentrations.

  • Incubate for a shorter period (e.g., 1-2 hours) at room temperature.

  • Measure the amount of precipitate formed, often by nephelometry (light scattering) or by quantifying the amount remaining in solution after filtration.

Data Presentation: Solubility Profile

MediumTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
pH 2.0 Buffer25[Data][Data]
pH 7.4 Buffer (PBS)25[Data][Data]
pH 7.4 Buffer (PBS)37[Data][Data]
Water25[Data][Data]
Ethanol25[Data]N/A
DMSO25[Data]N/A

Stability Assessment

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors.[6][9] This is essential for determining retest periods, shelf life, and appropriate storage conditions.

Solid-State Stability

This study evaluates the stability of the bulk compound under various environmental conditions as recommended by ICH guidelines.[6][7][8]

Protocol:

  • Store accurately weighed samples of solid (1H-Indol-7-yl)(phenyl)methanone in appropriate containers under the following conditions:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[13]

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.[10]

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • Analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the parent compound using a stability-indicating HPLC method.

    • Degradation Products: Detection and quantification of any new peaks in the HPLC chromatogram.

Solution-State Stability and Forced Degradation

Forced degradation (stress testing) is undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[14][15][16] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[15]

Forced Degradation Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of (1H-Indol-7-yl)(phenyl)methanone in a suitable solvent B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose E Thermal (Solution at 60°C) A->E Expose F Photolytic (ICH Q1B light exposure) A->F Expose G Analyze at time points (e.g., 0, 2, 8, 24h) using HPLC-UV/MS B->G Sample C->G Sample D->G Sample E->G Sample F->G Sample H Quantify parent compound and degradants G->H I Perform peak purity analysis H->I

Caption: Forced Degradation Experimental Workflow.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Samples may be heated (e.g., 60°C) to accelerate degradation.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to light as specified in ICH guideline Q1B.

For all conditions, the goal is to achieve 5-20% degradation of the parent compound.[16] If degradation is too rapid, the conditions should be made milder. Samples should be analyzed at various time points using a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Data Presentation: Forced Degradation Summary

Stress ConditionDuration% Assay of ParentMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C24h[Data][Data][Data]
0.1 M NaOH, 60°C8h[Data][Data][Data]
3% H₂O₂, RT24h[Data][Data][Data]
Thermal (60°C)72h[Data][Data][Data]
Photolytic (ICH Q1B)Overall Illumination[Data][Data][Data]

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from its degradation products and any process-related impurities.

Typical Starting Conditions for Method Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.[17]

  • Elution: Gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, wavelength set at the λmax of (1H-Indol-7-yl)(phenyl)methanone or using a Photo Diode Array (PDA) detector to monitor peak purity.

  • Column Temperature: 30°C.

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving the specificity and stability-indicating nature of the method.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of (1H-Indol-7-yl)(phenyl)methanone. By following these established protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the development pipeline. The insights gained from these studies will guide formulation efforts, define appropriate storage and handling procedures, and ultimately contribute to the successful advancement of this promising chemical entity.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences.
  • ICH Guidelines: Your Essential Guide to Stability Testing. (2024, April 18). Arcinova.
  • Forced Degradation Studies. (n.d.). Protheragen Lab.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • ICH guidelines for stability studies 1. (n.d.). Slideshare.
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (n.d.). ResearchGate.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • A manifold implications of indole and its derivatives: A brief Review. (n.d.). ResearchGate.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.). Creative Proteomics.
  • (4-Bromophenyl)(1H-indol-7-yl)methanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2933.
  • Cilliers, C., Chirwa, E. M. N., & van Hille, R. P. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 85-90.
  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2007). Molecules, 12(3), 539-550.

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Foundational

The Therapeutic Potential of Novel Indolyl Methanone Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among its vast array of derivatives, indolyl methanones hav...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among its vast array of derivatives, indolyl methanones have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of novel indolyl methanone compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical tool, featuring detailed experimental protocols, comparative data analysis, and visual representations of key pathways to facilitate the discovery and development of next-generation therapeutics based on the indolyl methanone framework.

Introduction: The Indole Scaffold and the Significance of the Methanone Linker

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of many natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a diverse range of biological targets. The introduction of a methanone (carbonyl) bridge connecting the indole core to another aromatic or heterocyclic moiety gives rise to the indolyl methanone class of compounds. The position of this linker on the indole ring, primarily at the C2 or C3 position, profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity profile.[1] This guide will comparatively analyze the therapeutic potential stemming from these positional isomers.

Anticancer Activity: Targeting the Hallmarks of Cancer

Novel indolyl methanone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines through diverse mechanisms of action.[3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which indolyl methanones exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several studies have shown that these compounds can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, certain indolyl-pyrimidine hybrids have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[5]

Furthermore, many of these compounds induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[6] For example, some pyrazolo[1,5-a]pyrimidine derivatives of indole have demonstrated potent inhibitory activity against GSK-3α/β and Erk2 kinases, leading to cell cycle arrest and inhibition of tumor growth.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indolyl methanones is intricately linked to their structural features. Key SAR observations include:

  • Substitution on the Indole Ring: The presence of electron-withdrawing or electron-donating groups at specific positions of the indole nucleus can significantly impact cytotoxicity. For instance, compounds with chloro or methoxy substituents on the indole ring have shown enhanced activity against certain cancer cell lines.[8]

  • Nature of the Second Aromatic Ring: The aromatic or heterocyclic ring attached to the methanone linker plays a crucial role in target binding. The presence of moieties like pyrazole, pyrimidine, or substituted phenyl rings can dictate the compound's mechanism of action and potency.[5][9]

  • Positional Isomerism: The location of the methanone linker (indole-2-yl vs. indole-3-yl) can lead to distinct pharmacological profiles, likely due to different binding modes with target proteins.[1]

Quantitative Data on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of representative novel indolyl methanone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
HD05 Leukemia78.76% inhibition at 10 µM[8]
9c HCT-116 (Colon)0.31[7]
11a HCT-116 (Colon)0.34[7]
5a SKOV3 (Ovarian)1.20[10]
5i SKOV3 (Ovarian)1.90[10]
5c PC-3 (Prostate)3.30[10]
Compound 4g MCF-7 (Breast)5.1[5]
Compound 4g HepG2 (Liver)5.02[5]
Compound 4g HCT-116 (Colon)6.6[5]
Compound 1c HCT-116 (Colon)Submicromolar[11]
Compound 1h HCT-116 (Colon)Submicromolar[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel indolyl methanone compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Diagram: General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Prep. compound_prep->serial_dilution incubation Incubation (e.g., 24, 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (e.g., MTT) incubation->assay_procedure absorbance_measurement Absorbance Measurement assay_procedure->absorbance_measurement cell_viability_calc Calculation of % Cell Viability absorbance_measurement->cell_viability_calc ic50_determination IC50 Value Determination cell_viability_calc->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indolyl methanone derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13]

Mechanism of Action: Inhibition of COX and LOX Enzymes

A major mechanism of action for the anti-inflammatory effects of indolyl methanones is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15] These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. By inhibiting COX-2 and 5-LOX, these compounds can effectively reduce inflammation with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX-1 and COX-2.[12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[16][17][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the novel indolyl methanone compounds orally or intraperitoneally at different doses to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.

Diagram: Arachidonic Acid Cascade and Inhibition by Indolyl Methanones

G membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox->prostaglandins leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) lox->leukotrienes indolyl_methanone Novel Indolyl Methanone Compounds indolyl_methanone->cox Inhibition indolyl_methanone->lox Inhibition

Caption: Inhibition of the arachidonic acid cascade by novel indolyl methanone compounds.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indolyl methanone derivatives have shown promising activity against a range of bacteria and fungi.[9][20][21][22] Additionally, some of these compounds have demonstrated potential as antiviral agents.[23]

Antimicrobial Mechanism of Action

The precise mechanisms of antimicrobial action for many indolyl methanones are still under investigation. However, it is hypothesized that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the indole ring allows for easier penetration into microbial cells.

Antiviral Mechanism of Action

The antiviral activity of indolyl methanones may involve various mechanisms, including:[24][25][26][27]

  • Inhibition of Viral Entry: Preventing the virus from attaching to and entering host cells.

  • Inhibition of Viral Replication: Interfering with the enzymes responsible for replicating the viral genome, such as reverse transcriptase or polymerase.

  • Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles and their release from the host cell.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the novel indolyl methanone compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no growth is observed.

Conclusion and Future Directions

Novel indolyl methanone compounds represent a highly promising and versatile class of therapeutic agents with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores their potential for addressing significant unmet medical needs. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design and synthesis of new analogues with enhanced potency and selectivity.

Future research in this area should focus on:

  • Elucidation of precise molecular targets and signaling pathways.

  • Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • In vivo efficacy and safety studies in relevant animal models of disease.

  • Exploration of combination therapies with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By leveraging the insights and methodologies presented in this technical guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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Exploratory

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of (1H-Indol-7-yl)(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals. Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] (1H-Indo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] (1H-Indol-7-yl)(phenyl)methanone, a specific derivative, represents a molecule of interest for which extensive public bioactivity data is not available. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of the in silico workflow used to predict the bioactivity of this novel compound. We eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the computational drug discovery process. This document details the foundational steps of ligand preparation, target identification, and culminates in advanced predictive modeling techniques including molecular docking, pharmacophore analysis, and ADMET profiling. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to ensure trustworthiness and reproducibility. The ultimate goal is to construct a robust, data-driven bioactivity hypothesis for (1H-Indol-7-yl)(phenyl)methanone, thereby guiding and accelerating subsequent experimental validation.

The Rationale for In Silico Prediction: A Paradigm Shift in Drug Discovery

Traditional drug discovery is a long, arduous, and expensive process.[3] Computational, or in silico, approaches have emerged as indispensable tools to streamline this pipeline, offering the ability to rapidly screen vast chemical spaces, predict biological activities, and identify potential liabilities before committing significant resources to synthesis and in vitro testing.[4][5] For a novel molecule like (1H-Indol-7-yl)(phenyl)methanone, which belongs to the biologically significant indole family, in silico analysis provides the critical first step in understanding its therapeutic potential.[1] By computationally modeling its interactions with biological targets and predicting its pharmacokinetic profile, we can prioritize its development and design more focused, efficient experimental studies.

A Holistic Computational Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects.[6] This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.

G cluster_0 Setup & Preparation cluster_1 Core Bioactivity Prediction cluster_2 Drug-Likeness & Safety Profile cluster_3 Synthesis & Validation A Ligand Structure Generation (1H-Indol-7-yl)(phenyl)methanone D Molecular Docking Simulation A->D B Target Identification (Reverse Screening) C Receptor Structure Preparation B->C C->D E Binding Affinity & Pose Analysis D->E F Pharmacophore Model Generation E->F H Integrated Bioactivity Hypothesis E->H F->H G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Experimental Validation H->I

Caption: Overall workflow for in silico bioactivity prediction.

Ligand Preparation: From 2D Structure to 3D Conformation

Causality: The accuracy of any structure-based prediction is fundamentally dependent on the quality of the input ligand structure. A simple 2D representation is insufficient; a geometrically optimized, low-energy 3D conformation is required for meaningful simulation.

Protocol 3.1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Structure: Draw (1H-Indol-7-yl)(phenyl)methanone using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem if available. The structure is defined by a phenyl group and an indol-7-yl group connected by a carbonyl bridge.

  • Convert to 3D: Use the software's built-in 2D-to-3D conversion tool. This initial 3D structure is often not energetically favorable.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for calculating charge and forming hydrogen bonds. For physiological relevance, hydrogens should be added assuming a pH of 7.4.[7]

  • Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is essential for docking algorithms that calculate electrostatic interactions.[8]

  • Save in Appropriate Format: Save the final, prepared ligand structure in a .mol2 or .sdf format, which retains the 3D coordinates and charge information.[9]

Target Identification: Where Does the Molecule Act?

Causality: Before predicting how a molecule binds, we must first identify its most likely biological targets. Without a known target, we employ reverse screening methods that compare our ligand to databases of known bioactive molecules or dock it against a panel of potential receptors.

Protocol 4.1: Ligand-Based Target Prediction
  • Select a Web Server: Utilize a target prediction server such as SwissTargetPrediction or ChEMBL. These tools operate on the principle of similarity: molecules with similar structures often bind to similar targets.[10]

  • Input Structure: Submit the SMILES string or the 2D structure of (1H-Indol-7-yl)(phenyl)methanone to the server.

  • Analyze Results: The server will return a ranked list of potential protein targets based on 2D and 3D similarity to known ligands.

  • Prioritize Targets: Prioritize targets that are well-characterized and implicated in disease pathways relevant to known indole bioactivities (e.g., inflammation, oncology).[1] Based on the well-documented anti-inflammatory properties of many indole-containing compounds, Cyclooxygenase-2 (COX-2) is a highly plausible and compelling target for further investigation.[11] We will proceed with COX-2 as our primary target for this guide.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[7] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the molecular level.

G A Fetch Receptor PDB (e.g., 5IKR for COX-2) B Prepare Receptor: - Remove water, ions, co-ligands - Add polar hydrogens - Assign partial charges A->B D Define Docking Grid Box (Center on active site) B->D C Prepare Ligand: - Generate 3D conformation - Assign torsions - Save as .pdbqt E Execute Docking (AutoDock Vina) C->E D->E F Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses (RMSD) E->F G Visualize Interactions (PyMOL, Chimera) F->G H Validation: Re-dock co-crystallized ligand F->H

Caption: The molecular docking experimental workflow.

Protocol 5.1: Receptor and Ligand Preparation for Docking

This protocol uses UCSF Chimera and AutoDock Tools, standard software in the field.[12][13]

  • Fetch Receptor: In Chimera, fetch the crystal structure of human COX-2 (PDB ID: 5IKR).

  • Prepare Receptor:

    • Use the "Dock Prep" tool in Chimera.[12]

    • Delete solvent (water molecules) and any non-essential ions.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., AMBER ff14SB).

    • Save the prepared receptor as a .pdb file.

  • Prepare Ligand:

    • Open the energy-minimized ligand file from Protocol 3.1.

    • Using AutoDock Tools, define the rotatable bonds of the ligand, which allows for flexible docking.[8]

    • Save the final ligand structure in the .pdbqt format, which is required by AutoDock Vina and includes charge and atom type information.[8]

Protocol 5.2: Docking Simulation with AutoDock Vina
  • Define the Search Space: Identify the active site of COX-2 (typically where the co-crystallized ligand is found). Define a grid box that encompasses this entire site. The center coordinates and dimensions (in Ångströms) of this box are critical parameters.[14]

  • Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[8]

  • Run Vina: Execute the docking simulation from the command line: vina --config config.txt --log results.log.[14]

  • Self-Validation (Trustworthiness): As a crucial control, perform a re-docking experiment. Dock the original co-crystallized ligand (from PDB 5IKR) back into the receptor. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å.[15][16] This validates that the chosen docking parameters are appropriate for the system.

Data Presentation: Docking Results

The primary outputs are the binding affinity (a score in kcal/mol) and a set of predicted binding poses. Lower binding energy values indicate stronger, more favorable binding.[14]

ParameterPredicted ValueInterpretation
Binding Affinity -9.2 kcal/molStrong predicted binding affinity.
Key Interacting Residues Arg120, Tyr355, Ser530Residues forming critical contacts in the active site.
Hydrogen Bonds 1 (with Ser530)The carbonyl oxygen acts as a hydrogen bond acceptor.
Pi-Stacking Interactions 2 (with Tyr355, Trp387)The indole and phenyl rings form favorable pi-stacking interactions.
Validation RMSD 1.3 ÅExcellent agreement between re-docked and crystal poses, validating the protocol.

Pharmacophore Modeling: Identifying Essential Chemical Features

Causality: A pharmacophore is an abstract representation of the key molecular features responsible for a molecule's biological activity.[17] By generating a pharmacophore from the best docking pose, we can understand why the molecule binds and use this model to search for other structurally diverse molecules with the same key features.[18]

Caption: A hypothetical pharmacophore model for a COX-2 inhibitor.

Protocol 6.1: Structure-Based Pharmacophore Generation
  • Input Complex: Load the top-ranked docking pose of (1H-Indol-7-yl)(phenyl)methanone complexed with COX-2 into a modeling program (e.g., LigandScout, MOE, Discovery Studio).[19]

  • Identify Features: The software will automatically identify key interaction features based on the binding pose. These typically include:

    • Hydrogen Bond Acceptors/Donors

    • Aromatic Rings

    • Hydrophobic Centroids

    • Positive/Negative Ionizable groups

  • Generate Model: The program generates a 3D arrangement of these features with specific distance constraints. This model can then be used as a query for virtual screening of large compound databases to find novel hits.[3]

ADMET Profiling: Assessing Drug-Likeness and Safety

Causality: High binding affinity is meaningless if a compound has poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) or is toxic.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early in the discovery process.[20]

Protocol 7.1: In Silico ADMET Prediction
  • Select Web Server: Use a reliable, free web-based tool like SwissADME or admetSAR 2.0.[21] These platforms use large, curated datasets to build predictive QSAR models for various ADMET endpoints.[22][23]

  • Submit Ligand: Input the SMILES string of (1H-Indol-7-yl)(phenyl)methanone.

  • Analyze and Consolidate Data: The server will output predictions for dozens of properties. Consolidate the most critical data into a summary table.

Data Presentation: Predicted ADMET Properties
Property ClassParameterPredicted ValueAssessment
Physicochemical Molecular Weight297.35 g/mol Favorable (Lipinski's Rule: <500)
LogP (Consensus)3.85Optimal (Lipinski's Rule: <5)
H-Bond Donors1Favorable (Lipinski's Rule: <5)
H-Bond Acceptors1Favorable (Lipinski's Rule: <10)
Pharmacokinetics GI AbsorptionHighFavorable
Blood-Brain Barrier PermeantYesPotential for CNS effects (pro or con)
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential risk of drug-drug interactions
Drug-Likeness Lipinski's Rule Violations0High drug-likeness
Toxicity Ames MutagenicityNoLow risk of mutagenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Integrated Analysis and Final Bioactivity Hypothesis

Synthesizing the data from our multi-faceted in silico investigation leads to a robust, actionable hypothesis:

(1H-Indol-7-yl)(phenyl)methanone is predicted to be a potent inhibitor of Cyclooxygenase-2 (COX-2).

  • Evidence from Docking: The strong predicted binding affinity (-9.2 kcal/mol) is supported by specific, favorable interactions within the COX-2 active site, including hydrogen bonding with the key residue Ser530 and pi-stacking with Tyr355. The docking protocol was validated by successfully re-docking the native ligand with high fidelity (RMSD < 2.0 Å).

  • Evidence from Pharmacophore: The molecule presents key pharmacophoric features—aromatic rings and a hydrogen bond acceptor—that are consistent with known COX-2 inhibitors.

  • Evidence from ADMET: The compound exhibits a promising drug-like profile, adhering to Lipinski's Rule of Five with predicted high gastrointestinal absorption and a low risk for several major toxicity endpoints, including mutagenicity and cardiotoxicity. A potential liability for CYP3A4 inhibition is noted, which should be monitored in subsequent experimental assays.

This computational evidence strongly supports the progression of (1H-Indol-7-yl)(phenyl)methanone to in vitro experimental validation to confirm its activity against COX-2 and further characterize its safety profile.

References

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Foundational

A Technical Guide to Preliminary Mechanism of Action Studies for (1H-Indol-7-yl)(phenyl)methanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a compelling starting point for novel therapeutic development. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a compelling starting point for novel therapeutic development. It merges the indole nucleus, a privileged structure in medicinal chemistry known for its broad biological activities, with a phenylmethanone (benzophenone) moiety, which also features in numerous pharmacologically active agents.[1][2][3] This guide outlines a comprehensive, multi-phase strategy for the preliminary investigation of its mechanism of action (MoA). By integrating computational prediction, robust in vitro screening, orthogonal target validation, and cell-based pathway analysis, this framework is designed to efficiently identify and confirm the biological target(s) of this compound, providing a solid foundation for future drug development efforts. Each phase is built upon principles of scientific integrity, featuring self-validating experimental designs and clear causality behind methodological choices.

Introduction: The Scientific Rationale

The indole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and natural compounds with therapeutic effects spanning oncology, neurodegenerative disorders, and infectious diseases.[1][2][4][5] Its unique electronic properties allow it to interact with a wide array of biological targets, including enzymes and receptors.[1] Similarly, the benzophenone scaffold is found in molecules with diverse bioactivities, such as anti-inflammatory and anticancer effects.[3][6]

The compound (1H-Indol-7-yl)(phenyl)methanone, hereafter referred to as Cmpd-X, combines these two pharmacologically significant moieties. While its specific biological activity is uncharacterized, the hybrid structure suggests a high potential for interaction with key cellular targets. This guide provides a logical, phased experimental workflow to systematically deorphanize Cmpd-X, moving from broad, unbiased screening to specific, hypothesis-driven validation.

A Phased Strategy for Mechanism of Action Elucidation

A successful MoA study requires a structured progression from target identification to target validation and finally to cellular pathway analysis. This ensures that resources are focused on the most promising biological hypotheses and that findings are rigorously confirmed through multiple, independent methods. The proposed workflow is designed to minimize false positives and build a coherent, evidence-based narrative for the compound's biological activity.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular MoA a In Silico Prediction b Broad Panel Biochemical Screening (e.g., Kinases, GPCRs) a->b Hypothesis Generation c Hit Confirmation (Dose-Response) b->c Initial 'Hits' d Orthogonal Assay (e.g., SPR Binding) c->d Confirm Direct Interaction e Counter-Screening (PAINS Analysis) d->e Rule out Artifacts f Target Engagement (e.g., CETSA) e->f Validated Target g Downstream Pathway Analysis (e.g., Western Blot) f->g Confirm Cellular Activity & Effect

Caption: Phased workflow for MoA elucidation of Cmpd-X.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential biological targets of Cmpd-X without preconceived bias.

In Silico Target Prediction
  • Rationale: Computational tools can predict potential protein targets by comparing the structure of Cmpd-X to databases of known ligands. This is a cost-effective first step to generate initial hypotheses and guide the design of wet-lab screening panels.

  • Methodology: Utilize platforms such as SwissTargetPrediction or similar pharmacophore modeling software. The chemical structure of Cmpd-X is used as input to generate a ranked list of plausible protein targets based on structural similarity to known bioactive molecules.

  • Trustworthiness: This step is purely predictive. All computational hits must be treated as hypotheses that require rigorous experimental validation.

Broad Panel Biochemical Screening
  • Rationale: To experimentally identify the target class, Cmpd-X should be screened at a single, high concentration (e.g., 10 µM) against a large, diverse panel of purified proteins. Kinase and GPCR panels are common starting points due to their druggability and the prevalence of the indole scaffold in their inhibitors and modulators.[7]

  • Methodology: Engage a contract research organization (e.g., Eurofins Discovery, Reaction Biology) for screening against their proprietary panels. Alternatively, an in-house assay can be developed. A hypothetical primary screen could be a universal kinase assay.[8]

Detailed Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)

This protocol describes a classic and robust method for assessing kinase inhibition.[8][9]

  • Preparation: Reconstitute the purified kinase of interest, its specific substrate peptide, and [γ-³²P]ATP in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Plating: Dispense Cmpd-X (from a DMSO stock) into a 96-well plate to a final concentration of 10 µM. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add the kinase/substrate mixture to each well. Finally, add the [γ-³²P]ATP solution to initiate the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Terminate the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate peptide will bind to the filter, while unincorporated [γ-³²P]ATP will flow through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any residual unbound ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Cmpd-X relative to the positive and negative controls. A significant reduction in signal indicates potential inhibition of the kinase.

Phase 2: Hit Confirmation and Target Validation

Any "hits" from the primary screen must be subjected to rigorous validation to confirm they are genuine, specific, and not assay artifacts.

Dose-Response Analysis
  • Rationale: A genuine interaction should be concentration-dependent. This step confirms the potency of the hit from the primary screen by generating an IC50 (half-maximal inhibitory concentration) value.

  • Methodology: Perform the same biochemical assay as in Phase 1, but with a serial dilution of Cmpd-X (e.g., 10-point, 3-fold dilution starting from 100 µM). Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

CompoundTarget KinasePrimary Screen (% Inh @ 10 µM)IC50 (nM)
Cmpd-XHypothetical Kinase A92%150
Cmpd-XHypothetical Kinase B15%>10,000
StaurosporineHypothetical Kinase A99%15

Caption: Example data table summarizing hit confirmation results.

Orthogonal Assay for Direct Binding
  • Rationale: The primary screen (e.g., an enzymatic assay) measures the functional consequence of compound binding. An orthogonal assay using a different technology is crucial to confirm a direct physical interaction between Cmpd-X and the protein target. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[10][11][12]

  • Methodology: SPR measures changes in refractive index on a sensor chip surface as an analyte (Cmpd-X) flows over an immobilized ligand (the target protein), allowing for real-time, label-free measurement of binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D).[10][13]

Detailed Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol provides a general workflow for determining binding kinetics.[11][14]

  • Chip Preparation: Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[13]

  • Ligand Immobilization: Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Covalent amine bonds will form between lysine residues on the protein and the activated surface. A target immobilization level should be calculated to avoid mass transport limitations.[12]

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive esters on the surface. A reference flow cell should be prepared in parallel (activation and deactivation without protein immobilization) to subtract bulk refractive index changes.

  • Kinetic Analysis: Inject a series of concentrations of Cmpd-X (the analyte) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) over both the target and reference flow cells at a constant flow rate.

  • Data Acquisition: Record the binding response (in Resonance Units, RU) over time, generating a sensorgram that shows an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove all bound analyte without denaturing the immobilized ligand.

  • Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D (K_D = k_d/k_a).

Counter-Screening for Artifacts
  • Rationale: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits in biochemical assays through non-specific mechanisms like aggregation, redox activity, or fluorescence interference.[15][16] It is critical to rule out these behaviors.

  • Methodology:

    • Computational Check: Run the structure of Cmpd-X through PAINS filters (freely available online tools).

    • Experimental Validation: Test the compound in an assay known to be sensitive to aggregators (e.g., by including a non-ionic detergent like Triton X-100 and observing any change in IC50).[17] Test for compound-driven fluorescence if the primary assay uses a fluorescence readout.

Phase 3: Elucidating the Cellular Mechanism of Action

Once a target is validated biochemically, the investigation must move into a cellular context to confirm target engagement and probe the downstream functional consequences.

Cellular Target Engagement
  • Rationale: It is essential to prove that Cmpd-X can enter a cell and physically bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement in intact cells or cell lysates.[18][19]

  • Methodology: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20] Cells are treated with Cmpd-X or vehicle, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates direct target engagement.[18][21]

G cluster_0 CETSA Workflow a Treat intact cells with Cmpd-X or Vehicle (DMSO) b Heat cell aliquots to a range of temperatures a->b c Lyse cells and separate soluble fraction (centrifugation) b->c d Quantify soluble target protein (e.g., Western Blot) c->d e Plot melt curves and compare Vehicle vs. Cmpd-X treatment d->e

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Pathway Analysis
  • Rationale: If Cmpd-X binds and modulates the activity of its target (e.g., a kinase), this should produce a measurable change in the downstream signaling pathway. Western blotting is a standard technique to measure changes in the phosphorylation status of key pathway proteins.[22]

  • Methodology: Treat cells with an appropriate stimulus to activate the pathway of interest, then co-treat with varying concentrations of Cmpd-X. Lyse the cells and perform a Western blot using antibodies specific for both the phosphorylated and total forms of downstream proteins. A decrease in the phospho-protein signal relative to the total protein signal would confirm functional modulation of the pathway.[22]

G GF Growth Factor Receptor Receptor Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Hypothetical Target) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF pERK_label Measure p-ERK / Total ERK via Western Blot ERK->pERK_label Response Cellular Response TF->Response CmpdX Cmpd-X CmpdX->MEK

Caption: Hypothetical MAPK signaling pathway with Cmpd-X inhibiting MEK.

Detailed Protocol: Western Blot for Phospho-ERK

This protocol outlines the key steps for analyzing the phosphorylation of ERK, a key node in the MAPK pathway.[23][24]

  • Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Starve cells of serum overnight to reduce basal signaling. Pre-treat with various concentrations of Cmpd-X for 1 hour. Stimulate the pathway with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes.

  • Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrophoretic transfer system.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (e.g., anti-p-ERK1/2).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK.

Conclusion and Future Directions

Following the successful completion of these three phases, the research team will have identified a validated biological target for (1H-Indol-7-yl)(phenyl)methanone, confirmed its engagement in a cellular context, and characterized its effect on a relevant signaling pathway. This body of evidence provides a robust foundation for subsequent studies, including structure-activity relationship (SAR) analysis to improve potency and selectivity, broader off-target profiling to assess safety, and eventual progression into in vivo models of disease to evaluate efficacy. This systematic approach ensures that decisions in the drug discovery process are data-driven, maximizing the potential for developing a novel therapeutic agent.

References

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Exploratory

An In-Depth Technical Guide to the Initial Toxicity Screening of (1H-Indol-7-yl)(phenyl)methanone

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract The early identification of potential toxicities is a critical step in the drug development pipeline, saving valuable time and resources b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The early identification of potential toxicities is a critical step in the drug development pipeline, saving valuable time and resources by eliminating unsuitable candidates at an early stage.[1][2] This guide provides a comprehensive framework for the initial toxicity screening of the novel compound (1H-Indol-7-yl)(phenyl)methanone. The proposed strategy integrates in silico predictive modeling with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. This multi-pronged approach is designed to build a robust preliminary safety profile, guiding further development decisions. All protocols are detailed to ensure reproducibility and are grounded in established regulatory guidelines to ensure the generation of reliable and relevant data.[3]

Introduction: The Imperative of Early Toxicity Assessment

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with a significant percentage of candidates failing during clinical trials due to unforeseen toxicity.[1] Therefore, front-loading toxicological assessments into the early stages of drug discovery is not just a regulatory requirement but a strategic necessity.[1][4] This "fail early, fail cheap" paradigm allows for the prioritization of compounds with the most promising safety profiles.[1]

This guide focuses on (1H-Indol-7-yl)(phenyl)methanone, a heterocyclic compound featuring an indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active molecules.[5] However, the introduction of a phenylmethanone moiety at the 7-position necessitates a thorough evaluation of its toxicological properties.

Our screening cascade is designed to provide a rapid yet comprehensive initial safety assessment. We will begin with computational predictions to identify potential liabilities, followed by a series of in vitro assays to provide empirical data on the compound's biological activity.

Compound Profile: (1H-Indol-7-yl)(phenyl)methanone

  • Chemical Structure:

    • Molecular Formula: C₁₅H₁₁NO[6]

    • Molecular Weight: 221.25 g/mol [6]

  • Physicochemical Properties:

A Tiered Approach to Initial Toxicity Screening

The proposed screening strategy follows a logical progression, starting with broad, high-throughput methods and moving towards more specific, mechanistic assays. This tiered approach, beginning with in vitro tests and potentially progressing to in vivo studies, is in line with recommendations from regulatory bodies like the FDA.[3]

Screening Workflow Diagram:

ToxicityScreeningWorkflow cluster_in_silico Tier 1: In Silico Assessment cluster_in_vitro Tier 2: In Vitro Screening cluster_analysis Tier 3: Data Integration & Risk Assessment in_silico QSAR Modeling (Toxicity Prediction) cytotoxicity Cytotoxicity Assessment (MTT Assay) in_silico->cytotoxicity genotoxicity Genotoxicity Assessment (Ames Test) cytotoxicity->genotoxicity hepatotoxicity Hepatotoxicity Assessment (HepG2 Assay) genotoxicity->hepatotoxicity data_analysis Integrated Data Analysis hepatotoxicity->data_analysis risk_assessment Preliminary Risk Assessment data_analysis->risk_assessment

Caption: A tiered workflow for the initial toxicity screening of (1H-Indol-7-yl)(phenyl)methanone.

Tier 1: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, computational (in silico) methods can provide rapid and cost-effective initial toxicity predictions.[8][9] Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that correlate the chemical structure of a compound with its biological activity, including toxicity.[8][10]

Methodology: QSAR-Based Toxicity Prediction

  • Objective: To predict potential toxicological endpoints for (1H-Indol-7-yl)(phenyl)methanone, including mutagenicity, carcinogenicity, and organ-specific toxicities.

  • Tools: Several commercially available and open-source QSAR software platforms can be utilized, such as Derek Nexus, Leadscope, and the OECD QSAR Toolbox.[9][11]

  • Procedure:

    • The 2D or 3D structure of (1H-Indol-7-yl)(phenyl)methanone is inputted into the chosen software.

    • The software compares the structural features of the query molecule to a database of compounds with known toxicological data.

    • The output will be a prediction of the likelihood of various toxicities, often accompanied by a confidence level and the identification of structural alerts (fragments associated with toxicity).

  • Interpretation: The results from QSAR modeling should be interpreted with caution. These are predictive models and should be used to guide, not replace, experimental testing. Positive alerts for genotoxicity, for example, would heighten the importance of the subsequent Ames test.

Tier 2: In Vitro Experimental Screening

In vitro assays are the cornerstone of early toxicity testing, providing quantitative data on the biological effects of a compound on cultured cells.[12][13]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[14]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a relevant cell line. For a general cytotoxicity screen, a commonly used and well-characterized cell line such as HeLa (cervical cancer) or A549 (lung cancer) can be used.

    • Culture the cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of (1H-Indol-7-yl)(phenyl)methanone in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add the media containing the different concentrations of the test compound. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of (1H-Indol-7-yl)(phenyl)methanone

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1082.1 ± 7.3
5045.9 ± 5.5
10015.2 ± 3.9
IC₅₀ (µM) ~50

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and regulatory-accepted assay to evaluate the mutagenic potential of a chemical substance.[15][16] It uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[16] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[16]

Principle: The test assesses the ability of a compound to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[16] The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.[17][18]

Experimental Protocol: Ames Test [15][17]

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation (S9 Mix): Prepare an S9 mix from the livers of rats induced with a substance like Aroclor 1254. This mixture contains enzymes capable of metabolizing xenobiotics.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight culture of the bacterial strain, the test compound at various concentrations, and either 0.5 mL of S9 mix or a control buffer.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the tube.

    • Quickly vortex and pour the mixture onto a minimal glucose agar plate.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Control without S9: A known direct-acting mutagen (e.g., sodium azide for TA1535/TA100, 4-nitroquinoline-N-oxide for TA98).

    • Positive Control with S9: A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Data Presentation: Ames Test Results for (1H-Indol-7-yl)(phenyl)methanone

StrainConcentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
TA98 Vehicle Control25 ± 430 ± 5
128 ± 533 ± 6
1031 ± 475 ± 9
10035 ± 6152 ± 15
TA100 Vehicle Control120 ± 12135 ± 14
1125 ± 11140 ± 15
10130 ± 14145 ± 12
100138 ± 15150 ± 16

(Note: The data presented in this table is hypothetical and for illustrative purposes only. The hypothetical results suggest potential mutagenicity for strain TA98 in the presence of metabolic activation.)

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI), a major cause of drug failure.[19][20] In vitro models provide a valuable tool for early-stage hepatotoxicity screening.[21]

Principle: This assay utilizes a human liver-derived cell line, such as HepG2, to assess the potential of a compound to cause liver cell death.[19] Cell viability is measured, often using the MTT assay as described previously, following exposure to the test compound.

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Line: Use a human hepatoma cell line like HepG2, which is a well-established model for hepatotoxicity studies.

  • Procedure: The protocol is similar to the general cytotoxicity MTT assay described in section 5.1.

    • Culture and seed HepG2 cells in a 96-well plate.

    • Treat the cells with a range of concentrations of (1H-Indol-7-yl)(phenyl)methanone.

    • Include a known hepatotoxin (e.g., acetaminophen) as a positive control.

    • After 24 or 48 hours of incubation, assess cell viability using the MTT assay.

  • Data Analysis: Determine the IC₅₀ value of the compound in HepG2 cells. A low IC₅₀ value may indicate potential hepatotoxicity.

Data Integration and Preliminary Risk Assessment

The final step in this initial screening phase is to integrate the data from all assays to form a preliminary risk assessment.

  • Cytotoxicity: The IC₅₀ value from the general cytotoxicity assay provides a baseline for the compound's potency in causing cell death.

  • Genotoxicity: A positive result in the Ames test is a significant red flag, suggesting the compound may be a mutagen and potentially a carcinogen.

  • Hepatotoxicity: Comparing the IC₅₀ value in HepG2 cells to that in a non-hepatic cell line can provide an indication of liver-specific toxicity. A significantly lower IC₅₀ in HepG2 cells would be a cause for concern.

Logical Relationship Diagram:

RiskAssessmentLogic cluster_data Input Data cluster_decision Decision Making cytotoxicity Cytotoxicity Data (IC50) decision Proceed to Further Studies? cytotoxicity->decision genotoxicity Genotoxicity Data (Ames Test) genotoxicity->decision hepatotoxicity Hepatotoxicity Data (HepG2 IC50) hepatotoxicity->decision

Caption: Integration of in vitro data for a preliminary risk assessment and decision-making.

Conclusion and Future Directions

This guide has outlined a robust and efficient strategy for the initial toxicity screening of (1H-Indol-7-yl)(phenyl)methanone. By combining in silico prediction with a targeted panel of in vitro assays, researchers can generate a preliminary safety profile that is essential for making informed decisions in the drug discovery process.

The results of this initial screen will determine the next steps. If the compound shows a favorable profile (low cytotoxicity, no genotoxicity, and no significant hepatotoxicity), further preclinical development, including more advanced in vitro mechanistic studies and eventually in vivo toxicology studies, would be warranted. Conversely, significant toxicity findings would likely lead to the discontinuation of the compound or guide medicinal chemistry efforts to modify the structure to mitigate these liabilities.

References

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Exponent. (n.d.). In Silico Toxicity Assessments - (Q)SAR. Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • IITRI. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In silico prediction of the developmental toxicity of diverse organic chemicals in rodents for regulatory purposes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • PubMed Central (PMC). (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • ResearchGate. (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (4-Bromophenyl)(1H-indol-7-yl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico tools for toxicity prediction. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Simply Predict. (n.d.). QSAR & Read-Across experts | in silico consulting. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Regioselective Synthesis of (1H-Indol-7-yl)(phenyl)methanone

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for the synthesis of (1H-Indol-7-yl)(phenyl)methanone, a valuable scaffold in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (1H-Indol-7-yl)(phenyl)methanone, a valuable scaffold in medicinal chemistry. The presented methodology circumvents the inherent challenge of regioselectivity in the direct Friedel-Crafts acylation of indoles, which predominantly yields C3-substituted products. By employing a two-step strategy involving the Friedel-Crafts acylation of indoline followed by a dehydrogenation step, this protocol offers a reliable and reproducible route to the desired C7-acylated indole. This application note elucidates the scientific rationale behind the chosen synthetic pathway, provides a step-by-step experimental procedure, and includes guidance on reaction monitoring, purification, and characterization.

Introduction: Overcoming the Challenge of Regioselectivity in Indole Functionalization

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole ring is therefore of significant interest. However, the high electron density at the C3 position of the indole ring makes electrophilic substitution at other positions, such as C7, a significant synthetic challenge. Standard Friedel-Crafts acylation of indole almost exclusively yields the 3-acylindole.[1][2][3][4]

To achieve C7-acylation, several strategies have been developed, including the use of directing groups on the indole nitrogen in conjunction with transition metal catalysis.[5][6] While effective, these methods can require specialized reagents and catalysts. The protocol detailed herein utilizes a more classical and accessible approach by temporarily removing the endocyclic double bond of the pyrrole ring. By using indoline (2,3-dihydro-1H-indole) as the starting material, the directing effect of the amino group in electrophilic aromatic substitution can be harnessed to achieve acylation at the C7 position. The subsequent dehydrogenation of the resulting 7-benzoylindoline provides the target molecule, (1H-Indol-7-yl)(phenyl)methanone. A similar strategy has been successfully employed in the synthesis of related 7-aroylindoles.[7][8]

Synthetic Strategy and Workflow

The synthesis is performed in two main stages:

  • Step 1: Friedel-Crafts Acylation of Indoline. Indoline is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield (2,3-dihydro-1H-indol-7-yl)(phenyl)methanone (7-benzoylindoline).

  • Step 2: Dehydrogenation of 7-Benzoylindoline. The synthesized 7-benzoylindoline is then aromatized using an oxidizing agent, such as activated manganese dioxide, to afford the final product, (1H-Indol-7-yl)(phenyl)methanone.

The overall workflow is depicted in the following diagram:

Synthesis_Workflow Indoline Indoline Acylation Step 1: Friedel-Crafts Acylation Indoline->Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Acylation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylation Benzoylindoline (2,3-dihydro-1H-indol-7-yl)(phenyl)methanone Acylation->Benzoylindoline Intermediate Dehydrogenation Step 2: Dehydrogenation Benzoylindoline->Dehydrogenation MnO2 Activated MnO2 MnO2->Dehydrogenation FinalProduct (1H-Indol-7-yl)(phenyl)methanone Dehydrogenation->FinalProduct Final Product

Caption: Synthetic workflow for (1H-Indol-7-yl)(phenyl)methanone.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
IndolineReagent grade, 98%Sigma-Aldrich
Benzoyl chlorideReagentPlus®, ≥99%Sigma-Aldrich
Aluminum chloride, anhydrousReagent grade, 99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Activated Manganese DioxideReagent gradeSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of (2,3-dihydro-1H-indol-7-yl)(phenyl)methanone (7-Benzoylindoline)

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of indoline (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM (50 mL) to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2 M HCl (100 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 7-benzoylindoline.

Step 2: Synthesis of (1H-Indol-7-yl)(phenyl)methanone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 7-benzoylindoline (1.0 equivalent) obtained from Step 1 in dichloromethane (100 mL).

  • Oxidant Addition: Add activated manganese dioxide (5.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.

  • Washing and Concentration: Wash the Celite® pad with DCM (3 x 20 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield (1H-Indol-7-yl)(phenyl)methanone as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data and Expected Results

StepReactantsKey ReagentsSolventTemp.Time (h)Expected Yield
1Indoline, Benzoyl chlorideAlCl₃DCM0 °C to RT12-1660-70%
2(2,3-dihydro-1H-indol-7-yl)(phenyl)methanoneActivated MnO₂DCMReflux18-2475-85%

Characterization of (1H-Indol-7-yl)(phenyl)methanone:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the indole NH proton (broad singlet, ~8.5-9.5 ppm), aromatic protons of the indole and phenyl rings (multiplets, ~7.0-8.0 ppm), and the C6-H of the indole (doublet of doublets, ~6.6 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the carbonyl carbon (~195-200 ppm) and signals for the aromatic carbons of both the indole and phenyl rings.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₅H₁₁NO, MW = 221.26 g/mol ).

Scientific Integrity and Logic

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Starting Material: The use of indoline is the cornerstone of this protocol. The sp³-hybridized carbons at positions 2 and 3 deactivate the pyrrole ring towards electrophilic attack, thereby enabling the reaction to proceed on the benzene ring, directed by the amino group to the ortho-position (C7).

  • Lewis Acid: Anhydrous aluminum chloride is a strong Lewis acid that effectively activates the benzoyl chloride for the Friedel-Crafts acylation. A slight excess is used to ensure complete reaction. The reaction is initiated at 0 °C to control the initial exothermic reaction.

  • Dehydrogenation Agent: Activated manganese dioxide is a mild and effective oxidizing agent for the dehydrogenation of indolines to indoles.[7][8] It is a heterogeneous reagent, which simplifies the work-up procedure as it can be removed by filtration. An excess is used to drive the reaction to completion.

  • Solvent Selection: Anhydrous dichloromethane is used in both steps as it is a relatively inert solvent for Friedel-Crafts reactions and provides good solubility for the reactants and intermediates.

Trustworthiness: A Self-Validating System
  • In-process Controls: The progress of both reaction steps should be monitored by TLC. This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts due to prolonged reaction times or excessive heating.

  • Purification: Chromatographic purification is crucial for obtaining the intermediate and final product in high purity. The choice of eluent system should be optimized based on TLC analysis.

  • Structural Verification: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with literature values or expected chemical shifts and fragmentation patterns.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., & Kubicki, M. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2933. [Link]

  • Reis, F., & Ferreira, P. M. (2018). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. European Journal of Organic Chemistry, 2018(20-21), 2574-2580.
  • Wang, X., et al. (2017). Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Synlett, 28(13), 1633-1637.
  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., & Kubicki, M. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. [Link]

  • Zhang, L., Yi, F., Zou, J., & Qu, S. (2012). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 24(12), 5727-5729.
  • Reddy, T. J., Le, T., & Hanson, P. R. (2008). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic letters, 10(13), 2681–2684.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(17), 7113–7121.
  • de la Herrán, G., G-Trevijano, E., & Garcia-Acha, I. (2005). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 7(24), 5449–5451.
  • Singh, O. V., & Han, H. (2018). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 42(1), 1-5.
  • Chen, J., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 235-240.
  • Archer, S., & Slaytor, M. (1956). 7-Benzoylindoline. Journal of the American Chemical Society, 78(23), 6231-6231.
  • Sivan, F., & Thomas, A. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(10), 55-61.

Sources

Application

Application Notes and Protocols for Utilizing (1H-Indol-7-yl)(phenyl)methanone as a Versatile Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for leveraging the (1H-Indol-7-yl)(phenyl)methanone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for leveraging the (1H-Indol-7-yl)(phenyl)methanone scaffold in modern drug discovery. This document offers a framework for the synthesis, derivatization, and biological evaluation of compounds based on this privileged heterocyclic core. The protocols and insights provided are grounded in established medicinal chemistry principles and are intended to empower researchers to explore the therapeutic potential of this promising molecular architecture.

Introduction: The (1H-Indol-7-yl)(phenyl)methanone Scaffold - A Privileged Structure with Therapeutic Promise

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The (1H-Indol-7-yl)(phenyl)methanone scaffold, characterized by a benzoyl group at the 7-position of the indole ring, represents a particularly intriguing starting point for drug design. Its significance is underscored by its role as a key intermediate in the synthesis of established non-steroidal anti-inflammatory drugs (NSAIDs) like bromfenac, highlighting its inherent potential to interact with biological targets involved in pain and inflammation, notably the cyclooxygenase (COX) enzymes.[2][3]

The structural features of this scaffold offer multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The indole nitrogen, the phenyl ring of the benzoyl moiety, and the indole ring itself can all be functionalized to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles. This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its evaluation in relevant biological assays.

Synthetic Strategies for (1H-Indol-7-yl)(phenyl)methanone and its Derivatives

A versatile and reliable synthetic route is paramount for any drug discovery program. The synthesis of (1H-Indol-7-yl)(phenyl)methanone and its analogs can be approached through several established methods in organic chemistry. A common strategy involves the construction of the indole ring as a final step or the acylation of a pre-formed indole.

General Synthetic Protocol: Acylation of Indole

A straightforward approach involves the Friedel-Crafts acylation of indole. However, regioselectivity can be a challenge. A more controlled synthesis often involves the use of a protecting group on the indole nitrogen, followed by directed ortho-metalation and subsequent acylation. An alternative and often more regioselective method is the Fischer indole synthesis, which can be adapted to yield 7-substituted indoles.[2]

A practical and adaptable method for synthesizing a key precursor, (4-Bromophenyl)(1H-indol-7-yl)methanone, involves the oxidation of the corresponding indoline derivative.[3] This method can be generalized for the synthesis of various phenyl-substituted analogs.

Protocol 2.1: Synthesis of (4-Substituted-phenyl)(1H-indol-7-yl)methanone via Oxidation

This protocol is adapted from the synthesis of (4-Bromophenyl)(1H-indol-7-yl)methanone.[3]

Step 1: Synthesis of (4-Substituted-phenyl)(2,3-dihydro-1H-indol-7-yl)methanone

  • To a solution of 7-bromo-2,3-dihydro-1H-indole (1 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF), add a Grignard reagent derived from a 4-substituted bromobenzene (e.g., 4-bromo-N,N-dimethylaniline) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indoline derivative.

Step 2: Oxidation to (4-Substituted-phenyl)(1H-indol-7-yl)methanone

  • Dissolve the (4-substituted-phenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, such as activated manganese dioxide (MnO₂) (3-5 equivalents), to the solution.

  • Reflux the mixture for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final (4-substituted-phenyl)(1H-indol-7-yl)methanone.

Diagram 2.1: Synthetic Workflow for (1H-Indol-7-yl)(phenyl)methanone Derivatives

G cluster_0 Step 1: Indoline Synthesis cluster_1 Step 2: Oxidation to Indole Start 7-Bromo-2,3-dihydro-1H-indole Reaction1 Grignard Reaction Start->Reaction1 Reagent1 4-Substituted Phenyl Grignard Reagent Reagent1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product1 (4-Substituted-phenyl)(2,3-dihydro-1H-indol-7-yl)methanone Product1_input (4-Substituted-phenyl)(2,3-dihydro-1H-indol-7-yl)methanone Purification1->Product1 Reaction2 Oxidation (Reflux) Product1_input->Reaction2 Reagent2 Manganese Dioxide (MnO2) Reagent2->Reaction2 Purification2 Recrystallization / Chromatography Reaction2->Purification2 Product2 (1H-Indol-7-yl)(phenyl)methanone Derivative Purification2->Product2

Caption: A two-step synthetic workflow for generating diverse (1H-Indol-7-yl)(phenyl)methanone derivatives.

Application in Drug Design: Targeting Inflammation and Pain

The structural similarity of the (1H-Indol-7-yl)(phenyl)methanone scaffold to known NSAIDs strongly suggests its utility in developing novel anti-inflammatory and analgesic agents. The primary molecular targets for many NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5]

Diagram 3.1: The Role of COX Enzymes in the Inflammatory Pathway

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PLA2->ArachidonicAcid PGs_Thromboxanes Prostaglandins & Thromboxanes (Stomach lining protection, platelet aggregation) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Scaffold (1H-Indol-7-yl)(phenyl)methanone Scaffold Scaffold->COX2 Inhibition

Caption: The (1H-Indol-7-yl)(phenyl)methanone scaffold is hypothesized to inhibit COX-2, a key enzyme in the inflammatory cascade.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this exact scaffold are not extensively published, we can extrapolate from the broader class of COX inhibitors and indole-based compounds.[4][6]

Table 3.1: Postulated SAR for (1H-Indol-7-yl)(phenyl)methanone Derivatives as COX Inhibitors

Position of ModificationPotential Impact on ActivityRationale
Phenyl Ring (Substituents at para-position) Can significantly influence COX-2 selectivity and potency.The active sites of COX-1 and COX-2 have subtle differences. A larger side pocket in COX-2 can accommodate bulky substituents on the inhibitor. Electron-withdrawing groups may enhance activity.
Indole N-H Alkylation or acylation can modulate physicochemical properties and potentially alter the binding mode.The N-H group can act as a hydrogen bond donor. Its modification can impact solubility, metabolic stability, and interaction with the target enzyme.
Indole Ring (Positions 4, 5, 6) Substitution can influence electronic properties and steric interactions within the binding pocket.Introducing small alkyl or halogen groups can fine-tune the lipophilicity and electronic nature of the indole core.
Methanone Linker Generally considered a critical pharmacophoric element for COX inhibition.The carbonyl group is often involved in key hydrogen bonding interactions within the active site of COX enzymes.

Experimental Protocols for Biological Evaluation

A systematic evaluation of novel compounds derived from the (1H-Indol-7-yl)(phenyl)methanone scaffold is crucial to determine their therapeutic potential. The following protocols provide a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo models of inflammation and pain.

In Vitro Assays

Protocol 4.1.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.[7]

  • Reagents and Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Reaction buffer (e.g., Tris-HCl).

    • Test compounds dissolved in DMSO.

    • A method for detecting prostaglandin E₂ (PGE₂) production (e.g., ELISA kit).

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for both).

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37 °C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.1.2: Cytotoxicity Assay (MTT Assay)

It is essential to assess the general cytotoxicity of the synthesized compounds to ensure that any observed biological activity is not due to cell death.[8]

  • Cell Lines:

    • Select relevant cell lines, such as a human macrophage cell line (e.g., THP-1) for inflammation studies or a cancer cell line if exploring anticancer potential.

    • Include a non-cancerous cell line (e.g., HEK293) to assess general toxicity.[9]

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cell death).

In Vivo Models

Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[10]

  • Animals:

    • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds orally or intraperitoneally at various doses. The vehicle control group receives the vehicle only, and the positive control group receives a standard NSAID (e.g., indomethacin).

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 4.2.2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.[11]

  • Animals:

    • Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compounds orally or intraperitoneally at various doses. The vehicle control group receives the vehicle only, and the positive control group receives a standard analgesic (e.g., aspirin).

    • Thirty minutes after compound administration, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

    • Immediately place the mice in individual observation chambers and count the number of writhes (a specific stretching movement of the abdomen and hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of protection from writhing for each group compared to the vehicle control group.

Potential for Broader Therapeutic Applications

While the primary focus for the (1H-Indol-7-yl)(phenyl)methanone scaffold is likely in the area of inflammation and pain, the inherent versatility of the indole nucleus suggests potential for other therapeutic applications.[1] Indole derivatives have been investigated as kinase inhibitors, anticancer agents, and antimicrobial compounds. Therefore, screening of a library of (1H-Indol-7-yl)(phenyl)methanone derivatives against a panel of kinases or in various cancer cell lines could uncover novel biological activities.

Conclusion

The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its established link to anti-inflammatory and analgesic activities provides a clear direction for initial drug discovery efforts. By employing the synthetic strategies and biological evaluation protocols outlined in these application notes, researchers can systematically explore the therapeutic potential of this promising molecular framework. The adaptability of the scaffold for chemical modification, coupled with its privileged structural status, makes it a compelling candidate for the development of next-generation drugs targeting a range of diseases.

References

  • In-vivo Anti-inflammatory, Analgesic and Anti-pyretic Activities of Synthetic Indole Derivatives in Mice. ResearchGate. Available from: [Link]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. PMC. Available from: [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. PubMed Central. Available from: [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. Available from: [Link]

  • Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. MDPI. Available from: [Link]

  • Direct cytotoxicity of non-steroidal anti-inflammatory drugs in acidic media: model study on human erythrocytes with DIDS-inhibited anion exchanger. PubMed. Available from: [Link]

  • Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. NIH. Available from: [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. Available from: [Link]

  • Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. NIH. Available from: [Link]

  • Cytotoxicity of clinically-used non-steroidal anti-inflammatory drugs (NSAIDs) in the human bladder cancer cell line UM-UC-3. Semantic Scholar. Available from: [Link]

  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available from: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Available from: [Link]

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis. Available from: [Link]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI. Available from: [Link]

  • A Versatile Synthesis of 7-Azaindoles. ResearchGate. Available from: [Link]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available from: [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH. Available from: [Link]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. Available from: [Link]

Sources

Method

High-Throughput Screening Assays for (1H-Indol-7-yl)(phenyl)methanone Derivatives

An Application Guide for Researchers Abstract The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential activity against a range of therape...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential activity against a range of therapeutically relevant targets, including kinases, G-protein coupled receptors (GPCRs), and epigenetic proteins like bromodomains.[1][2][3] The successful identification of novel, potent, and selective modulators from this chemical class hinges on the deployment of robust and sensitive high-throughput screening (HTS) assays. This guide provides a detailed overview of established HTS methodologies tailored for the discovery and characterization of bioactive (1H-Indol-7-yl)(phenyl)methanone derivatives. We present the underlying principles, step-by-step protocols, and data analysis frameworks for key biochemical and cell-based assays, emphasizing the rationale behind experimental design to ensure trustworthy and actionable results.

Introduction: The Rationale for Screening Indole Derivatives

The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, valued for its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions within protein binding sites.[4][5] The (1H-Indol-7-yl)(phenyl)methanone core provides a rigid, three-dimensional framework that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

High-throughput screening (HTS) is the primary engine for identifying initial "hits" from large chemical libraries.[6] For a screening campaign to be successful, the chosen assay must be sensitive, reproducible, scalable, and relevant to the biological target. This guide focuses on several industry-standard HTS technologies that are particularly well-suited for common targets of indole-based compounds.

General High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate promising compounds while minimizing false positives and negatives. This workflow ensures that resources are focused on the most viable candidates for further development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit-to-Lead Primary Primary HTS (Single Concentration) DoseResponse Dose-Response Assay (IC50/EC50 Determination) Primary->DoseResponse Orthogonal Orthogonal/Secondary Assay (Different Technology) DoseResponse->Orthogonal Biophysical Biophysical Validation (e.g., SPR, ITC) Orthogonal->Biophysical LeadOpt Lead Optimization (SAR Studies) Biophysical->LeadOpt

Caption: General workflow for a high-throughput screening drug discovery campaign.

Biochemical Assays: Targeting Enzymes and Protein-Protein Interactions

Biochemical assays utilize purified components (e.g., enzyme, substrate, binding partners) to directly measure the effect of a compound on a specific molecular interaction or catalytic activity. They are foundational to HTS due to their relative simplicity and high throughput.

AlphaScreen for Kinase and Bromodomain Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a highly sensitive, bead-based technology ideal for studying biomolecular interactions.[7][8] It is particularly effective for identifying inhibitors of kinases and bromodomains, both of which are common targets for indole derivatives.[3][9]

Principle of AlphaScreen: The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[7] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which emits light at 520-620 nm.[7] This proximity requirement is achieved by conjugating the interacting biological partners to the different beads. An inhibitor compound will disrupt the interaction, separate the beads, and cause a loss of signal.

AlphaScreen_Principle cluster_NoInhibitor No Inhibitor: Interaction Occurs cluster_Inhibitor With Inhibitor: No Interaction Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor ¹O₂ BiotinylatedSubstrate Biotinylated Substrate Donor->BiotinylatedSubstrate Streptavidin Emission Emission (520-620 nm) Acceptor->Emission AntibodyTarget Antibody-tagged Target BiotinylatedSubstrate->AntibodyTarget Binding AntibodyTarget->Acceptor Protein A Excitation Excitation (680 nm) Excitation->Donor Donor_inh Donor Bead BiotinylatedSubstrate_inh Biotinylated Substrate Donor_inh->BiotinylatedSubstrate_inh Streptavidin Acceptor_inh Acceptor Bead AntibodyTarget_inh Antibody-tagged Target AntibodyTarget_inh->Acceptor_inh Protein A Inhibitor Inhibitor Inhibitor->AntibodyTarget_inh Blocks Binding Excitation_inh Excitation (680 nm) Excitation_inh->Donor_inh NoEmission No Signal

Caption: Principle of the AlphaScreen assay for detecting inhibitors of biomolecular interactions.

Protocol: AlphaScreen Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute kinase and biotinylated peptide substrate to desired concentrations in assay buffer.

    • Prepare a serial dilution of (1H-Indol-7-yl)(phenyl)methanone derivatives in DMSO, then dilute into assay buffer.

    • Prepare a slurry of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in the dark.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of test compound or DMSO vehicle control to appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Add 2.5 µL of ATP solution to initiate the kinase reaction. Causality: The concentration of ATP should be at or near its Km value to enable the detection of both competitive and non-competitive inhibitors.[10]

    • Incubate for 60 minutes at room temperature to allow for phosphorylation.

    • Add 10 µL of the bead mixture to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature in the dark to allow for bead binding.

    • Read the plate on an Alpha-enabled plate reader (e.g., Revvity EnVision®).[11]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Assess assay quality using the Z'-factor: Z' = 1 – [(3 × SD_high + 3 × SD_low) / |Avg_high – Avg_low|]. A Z'-factor > 0.5 is considered excellent for HTS.[12]

ParameterRecommended ValueRationale
Final Assay Volume 20 µLMinimizes reagent consumption in HTS format.
Compound Concentration 10 µM (Primary Screen)A standard concentration to identify initial hits with moderate potency.
ATP Concentration Km value for the kinaseBalances sensitivity to ATP-competitive and allosteric inhibitors.[10]
Z'-Factor > 0.5Ensures the assay window is large enough to confidently identify hits.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another powerful proximity-based assay technology that is often used as an orthogonal method to confirm hits from an AlphaScreen campaign.[13]

Principle of TR-FRET: TR-FRET uses a long-lifetime lanthanide chelate (e.g., Europium, Terbium) as a donor fluorophore.[14] When the donor is excited, it can transfer energy to a nearby acceptor fluorophore (e.g., phycoerythrin) if they are within the Förster distance (~10 nm). The key advantage is the time-resolved detection: a delay is introduced between excitation and fluorescence measurement.[14] This delay eliminates interference from short-lived background fluorescence and scattered light, significantly improving the signal-to-noise ratio.[13]

Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation:

    • Prepare binding buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA).

    • Prepare the target protein labeled with a lanthanide donor (e.g., Eu-chelate).

    • Prepare a fluorescently labeled tracer ligand that is known to bind the target.

    • Serially dilute test compounds in DMSO, followed by dilution in binding buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound or DMSO vehicle.

    • Add 5 µL of the Eu-labeled target protein.

    • Add 10 µL of the fluorescent tracer. Causality: The tracer concentration should be optimized (typically at its Kd) to provide a robust signal window while being sensitive to displacement by a test compound.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read on a TR-FRET compatible plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine percent displacement/inhibition based on the ratio change relative to controls.

    • Calculate IC₅₀ values from the dose-response curve.

Cell-Based Assays: Assessing Functional Activity in a Biological Context

Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant environment, providing insights into cell permeability, cytotoxicity, and effects on downstream signaling pathways.

Luciferase Reporter Gene Assays for GPCR Signaling

Many indole derivatives target GPCRs. Luciferase reporter assays are a common and highly effective method for screening GPCR modulators.[12][15]

Principle of Reporter Gene Assays: These assays utilize engineered cell lines that stably express the GPCR of interest.[16] The cells also contain a reporter gene construct where the expression of an enzyme like luciferase is controlled by a response element that is activated by the GPCR's downstream signaling pathway (e.g., CRE for Gs/Gi-coupled receptors, NFAT-RE for Gq-coupled receptors).[12] An agonist will activate the pathway, leading to luciferase production and a luminescent signal upon addition of a substrate. An antagonist will block this effect.

Reporter_Assay_Workflow cluster_Cellular Cellular Events cluster_Detection Detection Ligand Ligand (Agonist) + Test Compound GPCR GPCR Activation Ligand->GPCR Signaling Second Messenger Cascade (e.g., cAMP) GPCR->Signaling Transcription Transcription Factor Activation Signaling->Transcription Gene Reporter Gene Transcription Transcription->Gene Translation Luciferase Protein Translation Gene->Translation mRNA Substrate Add Luciferin Substrate Translation->Substrate Enzyme Luminescence Measure Luminescence Substrate->Luminescence

Caption: Workflow for a cell-based luciferase reporter gene assay to screen for GPCR modulators.

Protocol: CRE-Luciferase Assay for Gs-Coupled GPCRs

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct.

    • Seed 10,000 cells per well in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of (1H-Indol-7-yl)(phenyl)methanone derivatives.

    • For antagonist screening: Add 5 µL of test compound, incubate for 30 minutes, then add 5 µL of an EC₈₀ concentration of a known agonist.

    • For agonist screening: Add 10 µL of test compound directly to the cells.

    • Include appropriate controls (vehicle, agonist only, no treatment).

  • Incubation and Lysis:

    • Incubate the plate for 3-6 hours at 37°C. Causality: This duration is required to allow for gene transcription and translation of the luciferase enzyme.[17]

    • Add 15 µL of a luciferase assay reagent (e.g., Promega ONE-Glo™) which contains both cell lysis buffer and the luciferin substrate.

  • Signal Detection:

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle controls.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) from dose-response curves.

Biophysical Methods for Hit Validation

After a primary screen and confirmation, biophysical assays are essential to confirm direct binding of the hit compound to the target protein and to rule out assay artifacts.[18][19] These methods provide quantitative data on binding affinity and kinetics.

TechniquePrincipleInformation ProvidedThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface as the compound flows over the immobilized target protein.[20]Binding kinetics (kₐ, kₔ), affinity (Kₔ), specificity.Medium-High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[21]Binding affinity (Kₔ), stoichiometry (n), thermodynamics (ΔH, ΔS).Low
Differential Scanning Fluorimetry (DSF) Measures the change in the thermal melting point of a protein upon ligand binding using a fluorescent dye.Target engagement, relative affinity.High

Conclusion

The successful discovery of novel drug candidates from the (1H-Indol-7-yl)(phenyl)methanone class requires a carefully designed and rigorously validated HTS strategy. This guide outlines several industry-standard, high-throughput assay formats applicable to the most probable biological targets for this scaffold. By combining robust biochemical assays like AlphaScreen and TR-FRET with functionally relevant cell-based reporter assays, researchers can efficiently identify and prioritize hits. Subsequent validation with biophysical techniques like SPR or ITC is crucial to confirm direct target engagement and build confidence in the progression of hits toward lead optimization. The causality-driven approach detailed in these protocols provides a framework for generating high-quality, reproducible data, thereby accelerating the path to discovery.

References

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Retrieved from [Link]

  • AlphaScreen. BMG LABTECH. Retrieved from [Link]

  • Biophysical methods in early drug discovery. PMC. Retrieved from [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Retrieved from [Link]

  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Books. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Reporter gene assays for investigating GPCR signaling. PubMed. Retrieved from [Link]

  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. Retrieved from [Link]

  • KeyTec® TRF Time Resolved Fluorescence Detection Assay Kit. VEKY-BIO. Retrieved from [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. Retrieved from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Retrieved from [Link]

  • GPCR Luciferase Reporter Cell Lines. Signosis. Retrieved from [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. PubMed. Retrieved from [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Retrieved from [Link]

  • Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. UNL Digital Commons. Retrieved from [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Retrieved from [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. Retrieved from [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Retrieved from [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • TR-FRET Assay Principle. Poly-Dtech. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Retrieved from [Link]

  • Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. MDPI. Retrieved from [Link]

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  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • TR-FRET Measurements. BMG LABTECH. Retrieved from [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Retrieved from [Link]

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Application

Application Note: A Multi-Parametric Approach to Characterizing the Anti-Cancer Efficacy of (1H-Indol-7-yl)(phenyl)methanone Using Cell-Based Assays

Abstract The indole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities by modulating diverse biological pathways.[1] (1H-Indol-7-yl)(phenyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities by modulating diverse biological pathways.[1] (1H-Indol-7-yl)(phenyl)methanone, a member of the indole and benzophenone chemical classes, represents a promising candidate for novel anti-neoplastic drug development.[2] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-cancer effects of this compound. We present a hierarchical strategy of cell-based assays, progressing from initial cytotoxicity screening to in-depth mechanistic and functional characterization. Each section details the scientific rationale behind the assay choice, provides step-by-step protocols validated against industry standards, and explains data interpretation, ensuring a robust and reproducible assessment of therapeutic potential.

Introduction: The Rationale for Investigation

Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel therapeutic agents with improved efficacy and reduced side effects.[1] The indole ring system is a core component of many natural and synthetic molecules with significant pharmacological properties, including anti-cancer effects.[1][3] Indole derivatives are known to interfere with critical cellular processes in cancer progression, such as cell signaling, cell cycle progression, and DNA repair.[1]

(1H-Indol-7-yl)(phenyl)methanone belongs to this important class of compounds. Its structural framework suggests a potential for interaction with key biological targets implicated in cancer. A systematic evaluation using a suite of validated in vitro cell-based assays is the foundational step in characterizing its bioactivity.[4][5][6] This guide outlines a logical workflow, designed to build a comprehensive pharmacological profile of the compound, from its ability to kill cancer cells to the specific mechanisms it employs.

A Hierarchical Strategy for Compound Evaluation

A successful in vitro evaluation strategy should be logical and sequential. We propose a four-phase approach that maximizes data output while conserving resources. This workflow ensures that each experimental stage informs the next, building a coherent narrative of the compound's biological effects.

G A Assess Cytotoxicity & Viability (MTT Assay) B Apoptosis Induction (Annexin V/PI Assay) A->B If cytotoxic C Effector Caspase Activation (Caspase-3/7 Assay) A->C If cytotoxic D Cell Cycle Perturbation (PI Staining & Flow Cytometry) A->D If cytotoxic E Inhibition of Cell Migration (Wound Healing Assay) A->E If sub-lethal concentrations are effective G Microtubule Dynamics (Tubulin Polymerization Assay) B->G If cell cycle arrest or apoptosis is observed C->G If cell cycle arrest or apoptosis is observed D->G If cell cycle arrest or apoptosis is observed F Inhibition of Invasion (Transwell Assay) E->F

Figure 1. Hierarchical workflow for evaluating the anti-cancer potential of a novel compound.

Phase 1: Primary Screening - Cell Viability and Cytotoxicity

The initial and most critical question is whether (1H-Indol-7-yl)(phenyl)methanone affects cancer cell viability. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.

MTT Cell Viability Assay

Principle: This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases in metabolically active, living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.

Rationale for Use: The MTT assay provides a quantitative measure of cell viability and is a gold-standard method for determining the cytotoxic potential of a compound.[8] It allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for comparing compound potency.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a serial dilution of (1H-Indol-7-yl)(phenyl)methanone in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

Data Interpretation

The percentage of cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.18815.0%
1000.0957.6%
Table 1. Example data from an MTT assay. The calculated IC₅₀ would be approximately 10 µM.

Phase 2: Mechanistic Elucidation

If the compound demonstrates significant cytotoxicity, the next step is to understand how it induces cell death. The primary mechanisms to investigate are apoptosis and cell cycle arrest.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of cells co-stained with Annexin V-FITC and PI can distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[12]

Rationale for Use: This assay is a highly specific and quantitative method to confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), a desirable characteristic for an anti-cancer agent.

G start Seed & Treat Cells (e.g., at IC₅₀ concentration) harvest Harvest Cells (Trypsinize if adherent) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry (within 1 hour) incubate->analyze

Figure 2. Workflow for the Annexin V & PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay
  • Cell Treatment: Plate 1-5 x 10⁵ cells and treat with (1H-Indol-7-yl)(phenyl)methanone (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect all cells, including floating cells from the supernatant. Wash once with ice-cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently mix.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[13]

Data Interpretation

The flow cytometer will generate quadrant plots:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or artifacts)

Cell PopulationVehicle Control (%)Compound-Treated (%)
Live (Q3)95.245.1
Early Apoptotic (Q4)2.135.8
Late Apoptotic (Q2)1.516.5
Necrotic (Q1)1.22.6
Table 2. Example data from Annexin V/PI flow cytometry analysis, showing a significant increase in apoptosis upon compound treatment.
Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[14] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.

Rationale for Use: Measuring the activation of effector caspases provides direct biochemical evidence that the apoptotic pathway is engaged, complementing the findings from the Annexin V assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[15]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by PI Staining

Principle: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[16] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[17] By staining permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content. Cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[18]

Rationale for Use: This assay identifies if the compound's mechanism involves cell cycle arrest, providing crucial insight into its mode of action. For example, drugs that interfere with microtubule dynamics often cause arrest in the G2/M phase.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compound at relevant concentrations for a specified time (e.g., 24 hours).

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.[19] Incubate for at least 2 hours at 4°C (or overnight).

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples using a flow cytometer, collecting the linear fluorescence signal of the PI.[18]

G path_start Extrinsic or Intrinsic Apoptotic Signal initiator Initiator Caspases (e.g., Caspase-8, -9) path_start->initiator executioner Executioner Caspases (Caspase-3, -7) DEVD Substrate Cleavage initiator->executioner:f0 substrates Cleavage of Cellular Substrates (e.g., PARP) executioner:f1->substrates apoptosis Apoptosis substrates->apoptosis

Figure 3. Simplified apoptotic signaling pathway highlighting the role of executioner caspases.

Phase 3: Functional Characterization - Cell Migration

A critical hallmark of cancer malignancy is metastasis, which involves cell migration. Evaluating the compound's ability to inhibit this process, even at sub-lethal concentrations, is vital.

Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration.[21][22] A "scratch" or cell-free gap is created in a confluent monolayer of cells.[23] The rate at which cells at the edge of the gap migrate to "close" the wound is monitored over time, typically by microscopy.

Rationale for Use: This assay provides a qualitative and semi-quantitative assessment of the compound's effect on cell motility and is particularly useful for initial screening of anti-migratory effects.[21]

Detailed Protocol: Wound Healing Assay
  • Create Monolayer: Seed cells in a 6- or 12-well plate and grow them to ~90-100% confluency.[24]

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[22]

  • Wash and Treat: Gently wash the well with PBS to remove detached cells.[24] Add fresh medium containing the compound at non-toxic or sub-lethal concentrations. Also, include a vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0 (T₀). Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed (e.g., 24-48 hours).[24]

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure.

Phase 4: Hypothesis-Driven Target Identification

Based on the results from Phases 2 and 3, a hypothesis regarding the compound's molecular target can be formulated. For instance, if G2/M arrest is observed, a logical next step is to investigate effects on microtubule dynamics, a common mechanism for indole-containing compounds.

In Vitro Tubulin Polymerization Assay

Principle: Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential for mitosis.[25] Anti-cancer drugs like Paclitaxel (stabilizer) and Vinca alkaloids (destabilizer) target this process. Tubulin polymerization can be monitored in vitro by measuring the increase in light scattering (turbidity) or fluorescence as purified tubulin monomers assemble into microtubules.[26][27][28]

Rationale for Use: This biochemical assay directly tests the hypothesis that (1H-Indol-7-yl)(phenyl)methanone interacts with tubulin, providing strong evidence for its mechanism of action if a positive result is obtained.

Protocol Outline: Tubulin Polymerization Assay

This assay is typically performed using a commercially available kit (e.g., from Sigma-Aldrich or Cytoskeleton, Inc.).

  • Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin in a GTP-containing polymerization buffer on ice.[25]

  • Reaction Setup: In a 96-well plate, add the compound at various concentrations. Include a negative control (vehicle), a positive control for inhibition (e.g., Nocodazole), and a positive control for enhancement (e.g., Paclitaxel).

  • Initiate Polymerization: Add the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Measure the absorbance (e.g., at 340 nm) or fluorescence at regular intervals for 30-60 minutes to generate a polymerization curve.[26]

Conclusion

The systematic application of the cell-based assays described in this note provides a powerful and comprehensive framework for evaluating the anti-cancer potential of (1H-Indol-7-yl)(phenyl)methanone. This hierarchical approach, progressing from broad cytotoxicity screening to specific mechanistic and functional assays, ensures the generation of a robust dataset. By integrating assays for viability, apoptosis, cell cycle, migration, and target engagement, researchers can build a detailed pharmacological profile, justifying further pre-clinical development of this promising compound. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the scientific integrity of the findings.

References

  • Jayanthi, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19). Retrieved from [Link]

  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2933. Retrieved from [Link]

  • Justus, C. R., et al. (2014). In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. Retrieved from [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience, 12(1), 143. Retrieved from [Link]

  • Hassan, H. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. ResearchGate. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42429–42440. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]

  • Qiu, R., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 5, 15324. Retrieved from [Link]

  • Rajendran, S. P., & Ponnusamy, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Retrieved from [Link]

  • Wu, Z., et al. (2023). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 28(2), 820. Retrieved from [Link]

  • Dadashpour, S., et al. (2023). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1HIndol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Park, K. H., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit7.32. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2018). Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma. BMC Complementary and Alternative Medicine, 18(1), 27. Retrieved from [Link]

  • Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in molecular biology (Vol. 971, pp. 237–251). ResearchGate. Retrieved from [Link]

  • Jeyakkumar, P., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Retrieved from [Link]

  • Boster Biological Technology. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. Retrieved from [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Retrieved from [Link]

  • Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17265–17274. Retrieved from [Link]

  • Sherman, H., et al. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Retrieved from [Link]

Sources

Method

Application of (1H-Indol-7-yl)(phenyl)methanone in kinase inhibition assays

Application Notes & Protocols Topic: Application of (1H-Indol-7-yl)(phenyl)methanone and Related Scaffolds in Kinase Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of (1H-Indol-7-yl)(phenyl)methanone and Related Scaffolds in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indole Nucleus as a Privileged Scaffold in Kinase Inhibitor Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and biologically active molecules.[1][2][3] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal framework for designing molecules that can interact with various biological targets, including the highly sought-after family of protein kinases.[4][5][6] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][7] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1][6][7]

The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a specific embodiment of the indole core, featuring a carbonyl linker to a phenyl group. While this particular molecule is not extensively documented as a kinase inhibitor, its structural motifs are present in numerous compounds that do exhibit such activity. The indole framework can serve as an effective anchor within the ATP-binding pocket of kinases, a common mechanism of action for many inhibitors.[7][8] For instance, derivatives of the related 7-azaindole scaffold, where a nitrogen atom replaces a carbon in the benzene portion of the ring, are known to form critical bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[9][10] This has been successfully exploited in the development of FDA-approved drugs like the B-RAF inhibitor vemurafenib.[9][10]

Given the established potential of the indole scaffold, compounds based on the (1H-Indol-7-yl)(phenyl)methanone core are worthy candidates for screening in kinase inhibition assays. This document provides a comprehensive guide for researchers interested in evaluating such compounds, outlining a detailed protocol for a representative in vitro kinase assay and providing the scientific rationale behind the experimental design.

Experimental Design: A Workflow for Assessing Kinase Inhibitory Potential

The initial evaluation of a novel compound like (1H-Indol-7-yl)(phenyl)methanone for kinase inhibitory activity requires a systematic approach. The following workflow outlines the key steps from initial compound handling to the determination of its inhibitory potency.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Serial Dilution Series (e.g., 10-point, 3-fold) compound_prep->serial_dilution add_compound Add Compound Dilutions serial_dilution->add_compound kinase_prep Kinase & Substrate Prep (Assay Buffer) add_kinase Add Kinase/Substrate Mix kinase_prep->add_kinase assay_plate Assay Plate Setup (384-well, low volume) initiate_reaction Initiate Reaction (Add ATP) assay_plate->initiate_reaction add_kinase->assay_plate add_compound->assay_plate incubation Incubation (Room Temperature) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Data Analysis (Normalize to Controls) read_plate->data_analysis ic50_calc IC50 Curve Fitting data_analysis->ic50_calc

Figure 1: A generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is highly adaptable to various kinases and is suitable for high-throughput screening.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ADP concentration.

1. Materials and Reagents

  • Test Compound (e.g., (1H-Indol-7-yl)(phenyl)methanone)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Recombinant Kinase of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like CDK2)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

2. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the compound stock to create a range of concentrations for IC₅₀ determination (e.g., a 10-point, 3-fold dilution series starting from 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations of each will need to be determined empirically but are often in the low nanomolar range for the kinase and micromolar range for the substrate.

  • ATP Solution: Prepare a working solution of ATP in the kinase assay buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

  • Control Wells:

    • Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (vehicle) but no test compound.

    • Positive Control (100% Inhibition): Wells containing kinase, substrate, and a known potent inhibitor of the kinase (or no ATP).

3. Assay Procedure

  • Compound Plating: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the 384-well plate. Also, add 1 µL of DMSO to the negative control wells.

  • Kinase/Substrate Addition: Add the Kinase/Substrate Master Mix to all wells (e.g., 4 µL).

  • Initiation of Kinase Reaction: Add the ATP solution to all wells (e.g., 5 µL) to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent (e.g., 10 µL) to all wells. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent (e.g., 20 µL) to all wells. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis

  • Normalization: Normalize the raw luminescence data using the control wells:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Key Experimental Parameters

ParameterRecommended Value/RangeRationale
Compound Concentrations 10-point, 3-fold dilution (e.g., 100 µM to 5 nM)To generate a full dose-response curve for accurate IC₅₀ determination.
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.
ATP Concentration At or near the Kₘ of the kinaseProvides a sensitive measure for ATP-competitive inhibitors.
Kinase Concentration Empirically determined (often 1-10 nM)Should be low enough to ensure the reaction is in the linear range.
Incubation Time 30-90 minutesMust be within the linear range of the enzymatic reaction.
Assay Plate 384-well, white, low-volumeWhite plates maximize luminescent signal, and low volume conserves reagents.

Context: Targeting a Pro-Survival Signaling Pathway

Many kinase inhibitors are developed to target pathways that are hijacked by cancer cells to promote their growth and survival. A prime example is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently activated in various cancers. An inhibitor targeting a kinase in this pathway, such as B-RAF or MEK, could block downstream signaling and induce apoptosis in cancer cells.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor (1H-Indol-7-yl)(phenyl)methanone (Hypothetical Inhibitor) Inhibitor->RAF

Figure 2: The MAPK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

The indole scaffold is a well-established starting point for the development of potent and selective kinase inhibitors.[4][5][6] While direct evidence for the kinase-inhibiting properties of (1H-Indol-7-yl)(phenyl)methanone is limited in publicly available literature, its structural features warrant investigation. The protocols and workflow detailed in this application note provide a robust framework for the initial characterization of this and related compounds. A positive result from such a primary screen would be the first step in a longer drug discovery journey, which would include secondary assays to determine the mechanism of action (e.g., ATP-competitive vs. allosteric), selectivity profiling against a broad panel of kinases, and eventual evaluation in cell-based and in vivo models. The versatility of the indole core allows for extensive structure-activity relationship (SAR) studies, where modifications at various positions on the indole and phenyl rings can be explored to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

References

  • ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). JWH-030. Available at: [Link]

  • ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

  • PubMed. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

  • Bentham Science. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available at: [Link]

  • PubMed. (n.d.). Indolinones as promising scaffold as kinase inhibitors: a review. Available at: [Link]

  • RSC Publishing. (n.d.). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Available at: [Link]

  • NIH. (n.d.). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition - PMC. Available at: [Link]

  • UNODC. (n.d.). Substance Details JWH-030. Available at: [Link]

  • Scientific Research Publishing. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

  • OmicsDI. (n.d.). S-EPMC6061033 - Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Available at: [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available at: [Link]

  • PubMed. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Available at: [Link]

  • PubMed Central. (n.d.). (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC. Available at: [Link]

  • NIH. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC. Available at: [Link]

  • PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]

  • Impact Factor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Available at: [Link]

  • European Patent Office. (2008). 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS. Available at: [Link]

  • NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors - PMC. Available at: [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

Sources

Application

A Validated LC-MS/MS Method for the Quantification of (1H-Indol-7-yl)(phenyl)methanone in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative deter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (1H-Indol-7-yl)(phenyl)methanone in human plasma. The protocol herein is designed to support preclinical and clinical pharmacokinetic studies, providing a comprehensive framework from sample preparation to full method validation in accordance with international regulatory guidelines. The methodology employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All validation parameters, including selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability, are defined with clear acceptance criteria to ensure data integrity and reliability.

Introduction and Rationale

(1H-Indol-7-yl)(phenyl)methanone is a novel small molecule with a chemical structure suggestive of potential pharmacological activity. As with any new chemical entity (NCE) progressing through the drug development pipeline, establishing a reliable bioanalytical method is a critical prerequisite for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. The accurate measurement of drug concentrations in biological matrices like plasma is fundamental to understanding pharmacokinetics and establishing safe and effective dosing regimens.[1]

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the industry's gold standard for small molecule quantification in complex biological matrices.[2][3][4] Its superior sensitivity and selectivity allow for the precise measurement of low analyte concentrations while minimizing interference from endogenous components.[4]

This document serves as a practical guide for researchers, providing a detailed protocol for a fully validated method. The causality behind key experimental choices is explained, grounding the procedure in established bioanalytical principles and regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7]

Bioanalytical Strategy and Workflow

The overall strategy is to isolate the analyte from plasma proteins and other interferences, chromatographically separate it from any remaining matrix components, and detect it with high specificity using MS/MS.

Choice of Sample Preparation: Solid-Phase Extraction (SPE)

While simpler methods like protein precipitation (PPT) are faster, they often result in less clean extracts, making the analysis susceptible to matrix effects and ion suppression.[8] Liquid-liquid extraction (LLE) offers better cleanup than PPT but can be labor-intensive and require large volumes of organic solvents. For these reasons, Solid-Phase Extraction (SPE) was selected as the optimal technique. SPE provides the most effective interference removal, leading to higher data quality and method robustness, which is paramount for regulated bioanalysis.[9][10] A mixed-mode cation exchange polymer-based sorbent is proposed, as the indole moiety of the analyte is likely to be protonated at acidic pH, allowing for strong retention and a rigorous wash sequence.

Internal Standard (IS) Selection

A stable isotope-labeled (SIL) version of the analyte (e.g., (1H-Indol-7-yl)(phenyl)methanone-d5) is the ideal internal standard. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar analog with close chromatographic retention and similar extraction recovery should be used. For this protocol, we will proceed assuming the availability of a SIL-IS.

Overall Experimental Workflow

The logical flow of the experiment is designed for efficiency and reproducibility, moving from sample receipt to final data reporting.

Figure 1: High-level workflow from sample preparation to data reporting.

Detailed Experimental Protocols

Materials and Reagents
  • (1H-Indol-7-yl)(phenyl)methanone reference standard (>99% purity)

  • (1H-Indol-7-yl)(phenyl)methanone-d5 (Internal Standard, IS)

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Formic Acid (FA) and Ammonium Hydroxide (NH₄OH)

  • Control Human Plasma (K₂EDTA)

  • SPE Plate (e.g., Waters Oasis MCX, 30 mg)

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in DMSO.

  • Working Solutions: Prepare intermediate spiking solutions by serially diluting the stock solutions in 50:50 ACN:Water.

  • Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to achieve the final concentrations.

Sample TypeConcentration LevelConcentration (ng/mL)
Calibration LLOQ0.10
CAL 20.25
CAL 31.00
CAL 45.00
CAL 520.0
CAL 680.0
ULOQ100.0
Quality Control LLOQ QC0.10
Low QC (LQC)0.30
Medium QC (MQC)7.50
High QC (HQC)75.0

Table 1: Recommended concentrations for calibration standards and QC samples.

Sample Extraction Protocol (SPE)
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

  • Add 25 µL of IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to all wells except the double blank.

  • Add 200 µL of 4% phosphoric acid in water to all wells and vortex for 1 minute.

  • Place the SPE plate on a positive pressure or vacuum manifold.

  • Condition: Pass 1 mL of MeOH through the SPE wells.

  • Equilibrate: Pass 1 mL of water through the SPE wells.

  • Load: Load the pre-treated plasma sample onto the SPE plate.

  • Wash 1: Wash with 1 mL of 2% formic acid in water.

  • Wash 2: Wash with 1 mL of MeOH.

  • Dry: Dry the SPE sorbent for 5 minutes under high vacuum or nitrogen flow.

  • Elute: Elute the analyte and IS with 2 x 400 µL of 5% ammonium hydroxide in ACN into a clean collection plate.

  • Evaporate: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% ACN with 0.1% FA).

LC-MS/MS Instrument Parameters

The following are starting parameters and must be optimized empirically for the specific instrument used.

ParameterRecommended SettingRationale
LC System
HPLC ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention and peak shape for hydrophobic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier for improved peak shape and ESI+ ionization.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Gradient10% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures separation from endogenous components and elution of the analyte.
Injection Volume5 µL
Column Temp40 °CImproves peak shape and reduces viscosity.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe indole nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimized for ion generation.
Source Temp150 °C
Desolvation Temp450 °C
MRM Transitions (Hypothetical - Must be optimized)
AnalyteQ1: 248.1 -> Q3: 144.1 (CE: 22V)Q1 is the [M+H]⁺. Q3 represents a stable fragment (e.g., indole fragment).
IS (d5-Analyte)Q1: 253.1 -> Q3: 144.1 (CE: 22V)Q1 is the [M+H]⁺. Fragment is often identical to the unlabeled analyte.

Table 2: Proposed LC-MS/MS parameters.

Bioanalytical Method Validation (BMV)

A full validation must be performed according to regulatory guidance to demonstrate that the method is fit for its intended purpose.[1][6][7]

Validation_Parameters cluster_Core Core Performance cluster_SampleHandling Sample Integrity Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Selectivity Selectivity Method->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method->Stability Recovery Extraction Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Accuracy->Precision Assessed together Linearity->Sensitivity Defines limits Selectivity->Sensitivity

Figure 2: Interrelationship of key bioanalytical validation parameters.

The table below summarizes the experiments and acceptance criteria for a full validation run.

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze ≥6 blank plasma lots. Check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze 3 separate calibration curves. Use a linear, 1/x² weighted regression model.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) Analyze ≥5 replicates at the proposed LLOQ concentration.Signal-to-noise ratio > 5. Accuracy within ±20% of nominal. Precision ≤20% CV.
Accuracy & Precision Analyze 3 precision and accuracy batches on different days. Each batch has 5 replicates of LLOQ, LQC, MQC, and HQC.Accuracy: Mean concentration at each level (except LLOQ) within ±15% of nominal. LLOQ within ±20%. Precision: Coefficient of Variation (CV) at each level (except LLOQ) ≤15%. LLOQ ≤20%.
Matrix Effect Analyze analyte at LQC and HQC levels in post-extracted blank plasma from ≥6 sources. Compare response to analyte in pure solution.The CV of the IS-normalized matrix factor across all lots should be ≤15%.
Extraction Recovery Compare analyte response from pre-extracted spiked samples to post-extracted spiked samples at LQC, MQC, and HQC (n=5).Recovery should be consistent and reproducible.
Stability Assess QC samples (LQC, HQC) under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), and long-term storage (-80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.

Table 3: Summary of method validation experiments and FDA/EMA acceptance criteria.[5][7]

Conclusion

The LC-MS/MS method described provides a comprehensive framework for the sensitive and reliable quantification of (1H-Indol-7-yl)(phenyl)methanone in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and enhancing method robustness. The detailed validation protocol, designed in alignment with global regulatory standards, ensures the generation of high-quality, defensible data suitable for supporting all stages of drug development.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Couchman, L., & Morgan, P. E. (2012). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Li, F., & Adab, P. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology. [Link]

  • Acworth, I. N., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Wikipedia. JWH-030. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Yang, E., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • De Brabanter, N., et al. (2015). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694 in human urine using LC-MS/MS. Forensic Science International. [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B. [Link]

  • Mirnaghi, F. S., & Pawliszyn, J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

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Method

Techniques for Crystallizing (1H-Indol-7-yl)(phenyl)methanone for Single-Crystal X-ray Diffraction

An Application Note for Drug Development Professionals and Research Scientists Abstract The determination of the three-dimensional structure of (1H-Indol-7-yl)(phenyl)methanone is fundamental for understanding its struct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Research Scientists

Abstract

The determination of the three-dimensional structure of (1H-Indol-7-yl)(phenyl)methanone is fundamental for understanding its structure-activity relationship (SAR) and for rational drug design. Single-crystal X-ray diffraction (XRD) remains the definitive method for this purpose, but its success is entirely contingent on the availability of high-quality, single crystals. This application note provides a comprehensive guide, rooted in established crystallographic principles, detailing a range of techniques and protocols for growing XRD-suitable crystals of (1H-Indol-7-yl)(phenyl)methanone. We explore the critical considerations of compound purity, solvent selection, and the practical execution of various crystallization methods, including slow evaporation, thermal gradient cooling, and diffusion techniques.

Introduction: The Crystallization Challenge

(1H-Indol-7-yl)(phenyl)methanone is a heterocyclic ketone containing an indole scaffold, a privileged structure in medicinal chemistry.[1] Elucidating its precise atomic arrangement is crucial for computational modeling, understanding intermolecular interactions, and guiding further synthetic modifications. The journey from a purified powder to a well-ordered crystal suitable for diffraction is often more of an art than a science, requiring patience and a systematic exploration of experimental conditions.[2]

The core principle of crystallization is to bring a solution to a state of supersaturation under controlled conditions, allowing molecules to self-assemble into a well-ordered lattice. The ideal crystal for XRD analysis should be 0.1–0.4 mm in at least two dimensions, transparent, and possess sharp edges.[2][3] This guide presents a logical, multi-pronged approach to achieving this goal.

Foundational Principles: Purity and Molecular Properties

2.1 The Imperative of Purity Before any crystallization attempt, the purity of the starting material must be rigorously established. Impurities can inhibit nucleation, disrupt lattice formation, or co-crystallize, leading to poor crystal quality or misleading structural data. A minimum purity of 95% is strongly recommended.[4] Standard purification techniques such as column chromatography or a preliminary bulk recrystallization should be employed to achieve this standard.

2.2 Molecular Characteristics of (1H-Indol-7-yl)(phenyl)methanone Understanding the molecule's inherent physicochemical properties is key to designing a successful crystallization strategy.

  • Hydrogen Bonding: The indole moiety possesses an N-H group, which is a strong hydrogen bond donor. The carbonyl group (C=O) of the methanone linker is a hydrogen bond acceptor. This suggests a high likelihood of forming robust intermolecular hydrogen bonds, potentially leading to dimers or chains, which can be highly favorable for crystallization. A related structure, (4-Bromophenyl)(1H-indol-7-yl)methanone, crystallizes into centrosymmetric dimers via pairs of N—H⋯O hydrogen bonds.[5][6]

  • π-π Stacking: The presence of two aromatic systems (indole and phenyl) allows for potential π-π stacking interactions, which can further stabilize the crystal packing.[7]

  • Polarity: The molecule exhibits both polar (N-H, C=O) and non-polar (aromatic rings) characteristics, suggesting that a range of solvents or, more likely, solvent mixtures will be necessary to find the optimal solubility balance.

Strategic Solvent Selection

The choice of solvent is the most critical variable in crystallization. The ideal solvent will dissolve the compound moderately at a high temperature and poorly at a low temperature. A systematic screening process is the most effective approach.

3.1 Single Solvent Systems Begin by testing the solubility of a few milligrams of the compound in a small volume (~0.5 mL) of various solvents. A good starting point is to select solvents from different classes. One rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers (e.g., acetone for ketones).[8]

3.2 Mixed Solvent Systems Often, a single solvent does not provide the ideal solubility profile. A mixed-solvent system, comprising a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, offers finer control over supersaturation.[9] The benefit of using two or three solvents is that it can promote or inhibit the growth of certain crystal faces and influence the crystal habit.[2][4]

The table below provides a starting point for solvent screening.

Solvent ClassGood Solvent CandidatesAnti-Solvent CandidatesBoiling Point (°C)Polarity (Index)Notes
Polar Protic Methanol, EthanolWater, Hexane65, 785.1, 4.3Promotes H-bonding. Ethanol/water is a common pair.[8]
Polar Aprotic Acetone, Ethyl Acetate, THF, AcetonitrileHexane, Cyclohexane, Toluene56, 77, 66, 824.3, 4.4, 4.0, 5.8Versatile solvents for compounds with polar groups.
Halogenated Dichloromethane (DCM)Hexane, Pentane403.1Often yields good crystals but can be too volatile.[4]
Aromatic Toluene, BenzeneHexane, Pentane111, 802.4, 2.7Toluene is preferred over benzene due to lower toxicity.[4]
Non-Polar Hexane, Cyclohexane-69, 810.1, 0.2Unlikely to be a good primary solvent, but excellent as an anti-solvent.

Primary Crystallization Protocols

The following methods are the most common and successful for small organic molecules. It is recommended to run multiple experiments in parallel using different solvents and techniques.

4.1 Method 1: Slow Evaporation

This is the simplest technique and often the first to be attempted.[2] It is best suited for compounds that are stable at room temperature.

  • Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to a state of supersaturation where nucleation and crystal growth can occur.[3][10]

  • Protocol:

    • Prepare a nearly saturated solution of (1H-Indol-7-yl)(phenyl)methanone in a suitable solvent or solvent mixture.

    • Filter the solution through a syringe filter (0.22 µm) or a cotton plug into a clean, small glass vial to remove any particulate matter.[11]

    • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate; fewer holes for volatile solvents, more for less volatile ones.[3][12]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[2]

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth A Dissolve Compound in 'Good' Solvent B Filter Solution into Clean Vial A->B C Cover Vial with Pierced Parafilm B->C D Store in Vibration-Free Environment C->D E Solvent Evaporates (Days to Weeks) D->E F Crystals Form E->F slow_cooling A Prepare Saturated Solution at Elevated Temperature B Filter Hot Solution into Clean Vial A->B C Seal Vial & Place in Insulated Container B->C D System Cools Slowly to Room Temperature C->D E Solubility Decreases, Crystals Form D->E

Caption: Workflow for the Slow Cooling crystallization method.

4.3 Method 3: Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available. [4][13]It allows for very slow and controlled changes in solvent composition.

  • Principle: The vapor of a volatile anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound in a "good" solvent. This gradual mixing reduces the compound's solubility to the point of crystallization. [10][13]* Protocol:

    • Dissolve the compound in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent in a small, open vial. [14] 2. Place this inner vial inside a larger, sealable jar or beaker.

    • Add a larger volume (e.g., 2-5 mL) of a volatile anti-solvent to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and leave it undisturbed.

vapor_diffusion cluster_setup Vapor Diffusion Setup outer_vial Sealed Outer Jar inner_vial Inner Vial with Compound Solution diffusion Vapor Diffusion (Anti-Solvent -> Solvent) anti_solvent Anti-Solvent Pool diffusion->anti_solvent           

Caption: Schematic of a Vapor Diffusion crystallization setup.

Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [13][14]

Solvent (Good) Anti-Solvent (Volatile)
Toluene Hexane
Tetrahydrofuran (THF) Cyclohexane / Pentane
Dichloromethane Pentane / Diethyl Ether
Methanol / Ethanol Diethyl Ether / Hexane

| Acetonitrile | Tetrahydrofuran |

4.4 Method 4: Liquid-Liquid Diffusion (Solvent Layering)

This method is conceptually similar to vapor diffusion but occurs in the liquid phase. It is particularly useful when solvents have different densities.

  • Principle: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface where the two solvents slowly mix via diffusion. [10][15]* Protocol:

    • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., DCM).

    • Using a pipette or syringe, carefully add a less dense, miscible anti-solvent (e.g., hexane) down the side of the tube to form a distinct layer on top. [15] 3. Seal the tube and leave it undisturbed. Crystals will typically form at the interface over several days.

Advanced Strategies and Troubleshooting

If the primary methods do not yield suitable crystals, consider the following strategies.

5.1 Co-crystallization If the target molecule resists forming a stable crystal lattice on its own, introducing a second, benign molecule (a "co-former") can facilitate crystallization. [16]Co-formers are selected based on their ability to form robust and predictable intermolecular interactions, such as hydrogen bonds, with the target molecule. [17][18]This creates a new multi-component solid phase, a co-crystal, which may have different and more favorable crystallization properties. [16] 5.2 Seeding This technique is used to promote the growth of larger crystals when initial attempts only produce microcrystals.

  • Prepare a supersaturated solution of the compound.

  • Select the best-looking microcrystal from a previous experiment to use as a "seed."

  • Carefully introduce the seed crystal into the new supersaturated solution. The seed provides a template for further molecular assembly, bypassing the often-difficult nucleation step and promoting the growth of a single, larger crystal. [11] Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Solvent is too good; Compound is impure.Concentrate the solution; Add an anti-solvent; Slow down evaporation/cooling; Re-purify the compound.
"Oiling Out" Solution is too supersaturated; Cooling is too rapid; Solvent is inappropriate.Use a more dilute solution; Slow the cooling rate significantly; Change the solvent system (try higher viscosity or aromatic solvents).
Powder/Microcrystals Nucleation is too fast; Too many nucleation sites (dust); Rapid cooling/evaporation.Slow down the crystallization process (fewer holes, better insulation); Filter the solution meticulously; Decrease the concentration; Try the seeding technique.
Poor Crystal Quality Rapid growth; Vibrations; Impurities.Slow down the process; Move the experiment to a more stable location; Re-purify the compound.

Conclusion

Growing single crystals of (1H-Indol-7-yl)(phenyl)methanone suitable for X-ray diffraction is a critical step in its structural characterization. Success relies on a systematic and patient approach, beginning with ensuring high sample purity. A logical screening of solvents and crystallization techniques—primarily slow evaporation, slow cooling, and vapor diffusion—should be conducted in parallel. By carefully controlling the rate of supersaturation and minimizing disturbances, the probability of obtaining high-quality crystals can be significantly enhanced. The protocols and troubleshooting guide provided herein offer a robust framework for navigating this essential experimental challenge.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Crystallisation Techniques. (2006, January 8). University of Oxford.
  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews.
  • Guide for crystalliz
  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). University of Zurich.
  • (4-Bromophenyl)(1H-indol-7-yl)methanone. (n.d.). PubMed Central.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Growing Crystals. (n.d.). MIT.
  • (4-Bromophenyl)(1H-indol-7-yl)methanone. (n.d.).
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). PubMed Central.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (n.d.). Impactfactor.
  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic

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Application

Application Notes and Protocols for In Vivo Efficacy Testing of (1H-Indol-7-yl)(phenyl)methanone

A Senior Application Scientist's Guide for Researchers in Drug Development Introduction: Unveiling the Therapeutic Potential of a Novel Indole-Based Compound The indole nucleus is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: Unveiling the Therapeutic Potential of a Novel Indole-Based Compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] (1H-Indol-7-yl)(phenyl)methanone, a novel synthetic compound, belongs to a chemical class that includes many well-characterized synthetic cannabinoid receptor agonists. These agonists, such as JWH-018 and AM-2201, exert their effects primarily through the cannabinoid receptors CB1 and CB2.[3][4][5] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function. This application note provides a comprehensive framework for the in vivo experimental design to rigorously evaluate the efficacy, potency, and preliminary safety profile of (1H-Indol-7-yl)(phenyl)methanone, hereafter referred to as "the compound."

The experimental strategy outlined herein is built upon established methodologies for characterizing cannabinoid-like compounds, ensuring both scientific rigor and ethical considerations in animal research.[6] The core objective is to determine if the compound exhibits cannabinoid-like activity in vivo and to establish a preliminary dose-response relationship for its potential therapeutic effects.

Preclinical Rationale and Mechanistic Hypothesis

Based on its structural similarity to known synthetic cannabinoids, the primary hypothesis is that (1H-Indol-7-yl)(phenyl)methanone acts as an agonist at cannabinoid receptors, particularly the CB1 receptor. Activation of the CB1 receptor by agonists is known to produce a characteristic profile of effects in rodents, often referred to as the "cannabinoid tetrad":

  • Analgesia (antinociception): Reduction in the perception of pain.

  • Hypothermia: A decrease in core body temperature.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Hypoactivity: A reduction in spontaneous movement.[7][8]

The presence of all four effects is a strong predictor of CB1 receptor agonist activity and potential cannabis-like psychoactivity in humans.[7] Therefore, the initial in vivo screening will focus on the cannabinoid tetrad as a primary measure of efficacy.

Experimental Design and Workflow

A phased approach is recommended to systematically evaluate the compound's efficacy. This begins with a primary screening using the cannabinoid tetrad, followed by more detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and concluding with preliminary safety and toxicological assessments.

experimental_workflow cluster_phase1 Phase 1: Primary Efficacy Screening cluster_phase2 Phase 2: Pharmacokinetic & Mechanistic Studies cluster_phase3 Phase 3: Preliminary Safety & Toxicology p1_start Dose Range Finding p1_tetrad Cannabinoid Tetrad Assay (Analgesia, Hypothermia, Catalepsy, Locomotion) p1_start->p1_tetrad Establish initial dose-response p2_pk Pharmacokinetic (PK) Profiling (Blood/Brain Concentration vs. Time) p1_tetrad->p2_pk Proceed if efficacy is confirmed p2_receptor CB1 Receptor Antagonism (e.g., with Rimonabant) p2_pk->p2_receptor Correlate exposure with effect p3_acute Acute Toxicity Assessment (High-dose observation) p2_receptor->p3_acute Confirm mechanism of action p3_behavior Observational Behavioral Assessment p3_acute->p3_behavior Identify potential adverse effects

Caption: Phased approach for in vivo evaluation.

Phase 1: Primary Efficacy Screening - The Cannabinoid Tetrad

The cornerstone of initial evaluation lies in the robust and well-validated cannabinoid tetrad assay.[7][8] This series of tests provides a comprehensive initial assessment of the compound's cannabimimetic activity.

Protocol 1: Cannabinoid Tetrad Assay in Mice

1. Animal Models and Husbandry:

  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for their well-characterized responses to cannabinoids.

  • Housing: House animals in groups of 3-5 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow at least one week of acclimation to the facility before any experimental procedures.

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines in the Guide for the Care and Use of Laboratory Animals.[6]

2. Compound Formulation and Administration:

  • Vehicle: A common vehicle for lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18.[5] The final concentration of the organic solvents should be kept to a minimum.

  • Route of Administration: Intraperitoneal (i.p.) injection is a standard and reliable route for initial screening.[5]

  • Dose Selection: Conduct a preliminary dose-range finding study. Based on structurally similar compounds like JWH-018 and AM-2201, an initial range of 0.1, 0.3, 1.0, 3.0, and 10 mg/kg could be explored.[3][9] Include a vehicle control group.

3. Experimental Procedure (Sequential Measurements):

  • Baseline Measurements: Record baseline values for all tetrad parameters before drug administration.

  • Drug Administration: Administer the compound or vehicle i.p.

  • Post-Dosing Assessments: Conduct the following tests at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after injection.

    • a) Analgesia (Tail-flick or Hot Plate Test):

      • Tail-flick Test: Focus a beam of radiant heat on the ventral surface of the tail. Record the latency to flick the tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage. An increase in latency indicates an analgesic effect.

      • Hot Plate Test: Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is also essential here.

    • b) Hypothermia:

      • Measure the core body temperature using a rectal probe lubricated with petroleum jelly. A decrease in temperature compared to the vehicle-treated group indicates hypothermia.

    • c) Catalepsy (Ring Immobility Test):

      • Place the mouse's forepaws on a horizontal ring (e.g., 5.5 cm in diameter) suspended 10 cm above the bench. Measure the time the mouse remains immobile in this position, up to a maximum of 60 seconds. Increased immobility time is indicative of catalepsy.

    • d) Hypoactivity (Locomotor Activity):

      • Place the mouse in a locomotor activity chamber equipped with infrared beams.[6] Record the total distance traveled or the number of beam breaks over a set period (e.g., 15-30 minutes). A decrease in activity compared to the vehicle group signifies hypoactivity.

4. Data Analysis:

  • Analyze data using a one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare the effects of different doses to the vehicle control.

  • Calculate the ED50 (the dose that produces 50% of the maximal effect) for each parameter to quantify the compound's potency.

Parameter Endpoint Expected Outcome with CB1 Agonist
AnalgesiaIncreased latency in tail-flick/hot plateDose-dependent increase
HypothermiaDecrease in rectal temperatureDose-dependent decrease
CatalepsyIncreased immobility time on ringDose-dependent increase
HypoactivityDecreased distance traveledDose-dependent decrease

Phase 2: Pharmacokinetic and Mechanistic Studies

Once efficacy is established in the tetrad assay, it is crucial to understand the compound's pharmacokinetic profile and confirm its mechanism of action.

Protocol 2: Preliminary Pharmacokinetic (PK) Profiling

1. Objective: To determine the time course of the compound's concentration in plasma and brain tissue after a single administration. This helps to correlate drug exposure with the observed pharmacodynamic effects.

2. Procedure:

  • Administer a single, behaviorally active dose of the compound (e.g., the ED50 for analgesia) to a cohort of mice.

  • At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples (via cardiac puncture under terminal anesthesia) and harvest the brains.

  • Analyze the plasma and brain homogenates for the concentration of the parent compound and any potential major metabolites using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for plasma and brain. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the brain-to-plasma concentration ratio.

Protocol 3: CB1 Receptor Antagonism Study

1. Objective: To confirm that the observed effects in the tetrad assay are mediated by the CB1 receptor.

2. Procedure:

  • Pre-treatment: Administer a selective CB1 receptor antagonist, such as rimonabant (typically 1-3 mg/kg, i.p.), 30 minutes before administering the test compound.

  • Compound Administration: Administer a dose of (1H-Indol-7-yl)(phenyl)methanone that produces a robust effect in the tetrad (e.g., the ED80).

  • Tetrad Assessment: Perform the tetrad assays as described in Protocol 1.

  • Control Groups: Include groups treated with vehicle + vehicle, vehicle + compound, and rimonabant + vehicle.

  • Expected Outcome: If the compound acts through the CB1 receptor, pre-treatment with rimonabant should significantly attenuate or completely block the analgesic, hypothermic, cataleptic, and hypoactive effects of the compound.[7]

signaling_pathway Compound (1H-Indol-7-yl)(phenyl)methanone CB1R CB1 Receptor Compound->CB1R Agonist Binding Gi Gi/o Protein CB1R->Gi Activation Rimonabant Rimonabant (Antagonist) Rimonabant->CB1R Blocks Binding AC Adenylyl Cyclase Gi->AC Inhibition Effects Cannabinoid Tetrad Effects (Analgesia, Hypothermia, etc.) Gi->Effects Downstream Signaling cAMP ↓ cAMP

Caption: Hypothesized mechanism of action and antagonism.

Phase 3: Preliminary Safety and Toxicology

A preliminary assessment of the compound's safety profile is essential.

Protocol 4: Acute Toxicity and Behavioral Observation

1. Objective: To identify any overt signs of toxicity at doses higher than those required for efficacy.

2. Procedure:

  • Administer escalating high doses of the compound (e.g., 30, 100, 300 mg/kg) to small groups of mice.

  • Observe the animals continuously for the first 4 hours and then periodically for up to 72 hours.

  • Use a standardized observational checklist (e.g., a modified Irwin screen or functional observational battery) to record any changes in:

    • Autonomic signs: Salivation, lacrimation, piloerection, changes in pupil size.

    • Neuromuscular signs: Tremors, convulsions, changes in gait or posture, ataxia.

    • Behavioral signs: Bizarre or stereotyped behaviors, aggression, passivity.

  • Record any instances of morbidity or mortality.

Data Interpretation and Next Steps

The successful completion of these protocols will provide a robust initial characterization of (1H-Indol-7-yl)(phenyl)methanone.

  • Efficacy Confirmed: If the compound produces a dose-dependent effect in the cannabinoid tetrad that is reversible by a CB1 antagonist, this provides strong evidence of a cannabinoid-like mechanism of action. The potency (ED50) can be compared to that of known compounds like Δ9-THC or JWH-018 to contextualize its activity.

  • No Efficacy or Atypical Profile: If the compound does not produce the full tetrad profile, or if the effects are not blocked by a CB1 antagonist, it may suggest an alternative mechanism of action or that it targets other receptors (e.g., CB2 or GPR55).[10]

  • Safety Concerns: The acute toxicity study will inform the therapeutic index (the ratio of a toxic dose to a therapeutic dose). Any severe adverse effects at or near the efficacious doses would be a significant concern for further development.

Based on these initial findings, subsequent studies could explore efficacy in specific disease models (e.g., neuropathic pain, inflammation), assess abuse liability using models like conditioned place preference or self-administration,[11] and conduct more comprehensive toxicology studies.

References

  • AM-2201 monograph - Soft-Tox.org. (n.d.).
  • Brents, L. K., & Prather, P. L. (2014). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2015). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Neuropharmacology, 99, 140-149. Retrieved January 21, 2026, from [Link]

  • Gatch, M. B., & Forster, M. J. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 235, 109459. Retrieved January 21, 2026, from [Link]

  • Howlett, A. C., & Zimmer, A. (2007). Understanding Cannabinoid Psychoactivity with Mouse Genetic Models. PLoS Biology, 5(10), e280. Retrieved January 21, 2026, from [Link]

  • Sivakumar, P. M., & Mukesh, M. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3125-3129. Retrieved January 21, 2026, from [Link]

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., & Kubicki, M. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2933. Retrieved January 21, 2026, from [Link]

  • Hashimotodani, Y., et al. (2023). Increased reluctant vesicles underlie synaptic depression by GPR55 in axon terminals of cerebellar Purkinje cells. bioRxiv. Retrieved January 21, 2026, from [Link]

  • Lefever, T. W., et al. (2017). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Psychopharmacology, 234(15), 2337-2346. Retrieved January 21, 2026, from [Link]

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(10), 1638-1648. Retrieved January 21, 2026, from [Link]

  • Carlier, J., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Toxicology Letters, 234(1), 51-64. Retrieved January 21, 2026, from [Link]

  • Fride, E. (2005). Behavioral methods in cannabinoid research. Neuropharmacology, 48(8), 1117-1127. Retrieved January 21, 2026, from [Link]

  • Järbe, T. U., & Tai, S. (2016). Δ9-Tetrahydrocannabinol discriminative stimulus effects of AM2201 and related aminoalkylindole analogues in rats. Behavioural Pharmacology, 27(1), 89-94. Retrieved January 21, 2026, from [Link]

  • Justinova, Z., & Panlilio, L. V. (2010). Animal models of cannabinoid reward. Current Topics in Behavioral Neurosciences, 4, 143-172. Retrieved January 21, 2026, from [Link]

  • Cannaert, A., et al. (2018). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Archives of Toxicology, 92(4), 1495-1507. Retrieved January 21, 2026, from [Link]

Sources

Method

Use of (1H-Indol-7-yl)(phenyl)methanone in studying protein-ligand interactions

An Application Guide to (1H-Indol-7-yl)(phenyl)methanone and its Scaffold in the Biophysical and Computational Analysis of Protein-Ligand Interactions Prepared by: Gemini, Senior Application Scientist Introduction: The P...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (1H-Indol-7-yl)(phenyl)methanone and its Scaffold in the Biophysical and Computational Analysis of Protein-Ligand Interactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of a Privileged Scaffold

In the landscape of drug discovery and chemical biology, certain molecular frameworks appear with remarkable frequency, earning them the designation of "privileged structures."[1][2] The indole scaffold is a quintessential example, forming the core of essential endogenous molecules like serotonin and melatonin and featuring prominently in a vast array of approved therapeutics.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile interaction partner for a multitude of biological targets.[4] When combined with a phenylmethanone (benzoyl) group, as in the case of (1H-Indol-7-yl)(phenyl)methanone , the resulting scaffold represents a valuable tool for probing the intricate world of protein-ligand interactions.

(1H-Indol-7-yl)(phenyl)methanone (Molecular Formula: C₁₅H₁₁NO, Molecular Weight: 221.25 g/mol ) serves as an excellent model compound for this guide. Its structure marries the bio-recognition features of indole with the benzophenone moiety. The benzophenone group itself is a powerful tool in chemical biology, known for its utility as a photo-activatable crosslinker.[5][6][7][8] Upon excitation with UV light (typically ~360 nm), it can form a covalent bond with nearby C-H bonds, providing a method to irreversibly capture and identify binding partners.[5][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a suite of robust biophysical and computational methodologies for characterizing the interaction between a target protein and a small molecule exemplified by the (1H-Indol-7-yl)(phenyl)methanone scaffold. By integrating these techniques, one can build a complete profile of a molecular interaction, from initial affinity screening to a deep thermodynamic and structural understanding.

Section 1: Biophysical Characterization of Binding Affinity, Kinetics, and Thermodynamics

A multi-faceted approach using orthogonal biophysical techniques is crucial for validating and thoroughly understanding a protein-ligand interaction. Each method provides a unique piece of the puzzle, and their collective agreement builds a high-confidence model of the binding event.

Fluorescence Polarization (FP) for Affinity Determination in a High-Throughput Format

Principle of the Technique: Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9][10] In a typical competitive binding assay, a small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal. When this tracer binds to a much larger protein, its tumbling slows dramatically, and it emits light that remains highly polarized. An unlabeled competitor compound, such as our indole-methanone, can displace the tracer from the protein's binding site, causing the tracer to tumble freely again and leading to a dose-dependent decrease in the FP signal.[11] This makes FP an excellent method for screening compound libraries and determining binding affinity (Ki).[9][11]

Experimental Workflow: Competitive FP Assay

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100). The inclusion of a mild detergent is critical to prevent aggregation of hydrophobic small molecules.

    • Target Protein: Purify the protein of interest to >95% purity. Dialyze extensively against the assay buffer.

    • Fluorescent Tracer: A known ligand for the target protein must be chemically conjugated to a fluorophore (e.g., fluorescein). Purify the tracer to remove free dye. The tracer's affinity should ideally be in the low nanomolar to micromolar range.

    • Test Compound: Prepare a high-concentration stock of (1H-Indol-7-yl)(phenyl)methanone in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, then dilute into assay buffer to create the final concentrations for the assay plate, ensuring the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Optimization (Tracer-Protein Binding):

    • Causality: Before screening, you must determine the dissociation constant (Kd) of your tracer and the optimal protein concentration. This ensures the assay window (difference between min and max polarization) is sufficient for robust measurements.

    • Perform a saturation binding experiment by titrating increasing concentrations of the target protein against a fixed, low concentration of the tracer (e.g., 1-5 nM).

    • Plot the measured FP values (in millipolarization units, mP) against the protein concentration and fit the data to a one-site binding model to determine the Kd. A suitable protein concentration for the competitive assay is typically at or slightly above the Kd of the tracer.

  • Competitive Binding Experiment:

    • Use a non-binding surface, black 384-well plate to minimize non-specific binding and background fluorescence.[12]

    • Prepare wells containing:

      • Positive Control (Max Polarization): Assay buffer, tracer, target protein, and DMSO (no competitor).

      • Negative Control (Min Polarization): Assay buffer, tracer, and DMSO (no protein).

      • Test Wells: Assay buffer, tracer, target protein, and the serial dilution of the indole-methanone compound.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader equipped with appropriate polarization filters (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).[12]

    • Convert the raw mP values to percent inhibition using the positive and negative controls.

    • Plot percent inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the tracer).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Principle of the Technique: SPR is a label-free optical technique for monitoring molecular interactions in real-time.[13] It has become a gold standard for characterizing biomolecular interactions in drug discovery.[14] The method involves immobilizing one molecule (the "ligand," typically the protein) onto a gold-plated sensor chip. A solution containing the binding partner (the "analyte," our indole-methanone) is then flowed over the surface.[13] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). A plot of RU versus time, called a sensorgram, allows for the determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[15]

Experimental Workflow: Multi-Cycle Kinetics

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

  • Sample Preparation (Critical Step):

    • Causality: Precise sample preparation is paramount for high-quality ITC data. Buffer mismatch between the syringe and cell solutions is a common source of large, confounding heat signals that can obscure the true binding enthalpy.

    • Buffer: Prepare a sufficient quantity of buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2). Extensively dialyze the purified protein against this exact buffer. Use the final dialysis buffer to dissolve the (1H-Indol-7-yl)(phenyl)methanone.

    • Protein (in Cell): Prepare the protein solution at a concentration that satisfies the "c-window" (c = n * [Protein] / Kₗ), ideally between 10 and 1000, for a well-defined binding curve. This often requires an initial estimate of the Kₗ.

    • Ligand (in Syringe): Prepare the indole-methanone solution at a concentration that is 10-15 times higher than the protein concentration in the cell. This ensures that saturation can be reached within a reasonable number of injections.

    • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which causes significant noise.

  • The Titration Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Program the instrument with the desired injection parameters (e.g., a total of 19 injections, with the first being a small 0.4 µL injection followed by 18 injections of 2 µL each, spaced 150 seconds apart).

  • Control Experiment:

    • Causality: A control titration is necessary to measure the heat of dilution of the ligand in the buffer. This background heat is then subtracted from the main experiment's data to isolate the heat of binding.

    • Perform an identical titration experiment, but with only buffer in the sample cell instead of the protein solution.

  • Data Analysis:

    • The raw data appears as a series of heat spikes corresponding to each injection. Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Subtract the heat of dilution (from the control experiment) from the binding data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site independent binding model). The fitting algorithm will yield the values for the stoichiometry (n), the association constant (Kₐ, from which Kₗ = 1/Kₐ is derived), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG = -RT ln Kₐ) and the entropy of binding (ΔS = (ΔH - ΔG) / T).

Section 2: Computational Prediction of Binding Mode

While biophysical methods quantify if and how strongly a ligand binds, computational methods provide a powerful, hypothesis-generating tool to predict how the ligand might be oriented within the protein's binding site at an atomic level.

Molecular Docking

Principle of the Technique: Molecular docking is a computational simulation method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [16]It uses a search algorithm to explore various possible conformations and orientations (poses) of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose. [16][17]The result is a ranked set of predicted binding modes, which can be visually inspected to understand the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the complex.

Experimental Workflow: Molecular Docking

Caption: General workflow for a molecular docking experiment.

Detailed Protocol (General):

  • Ligand Preparation:

    • Generate a 3D structure of (1H-Indol-7-yl)(phenyl)methanone using software like BIOVIA Draw or Avogadro. [18] * Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). [18] * Assign partial charges and define rotatable bonds. Save the structure in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: The receptor file must be "cleaned" to be suitable for docking. This involves removing non-essential molecules and adding information required by the docking software.

    • Remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens and save the receptor in the required format (e.g., .pdbqt).

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is a three-dimensional box, or "grid," centered on the active site of the protein.

    • If a known ligand is present in the crystal structure, the grid box can be centered on its location. If the site is unknown, pocket prediction algorithms may be used first. [19]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) and provide the prepared ligand and receptor files, along with the grid box coordinates and dimensions.

    • The program will then execute its search algorithm to place the flexible ligand into the rigid receptor, generating a set number of binding poses (e.g., 10-20).

  • Analysis and Visualization:

    • The docking program will output the poses ranked by their predicted binding affinity (scoring function value, typically in kcal/mol).

    • Load the receptor and the top-ranked ligand pose(s) into a molecular visualization program like PyMOL or UCSF Chimera. [20] * Visually inspect the predicted binding mode. Analyze the key interactions: identify potential hydrogen bonds, hydrophobic contacts, π-π stacking between the indole ring and aromatic residues, and other non-covalent interactions that stabilize the complex.

Section 3: Data Synthesis and Interpretation

No single technique tells the whole story. The true power of this multi-pronged approach lies in the integration of data to build a cohesive and self-validating picture of the molecular interaction.

Summary of Potential Quantitative Data:

ParameterTechniqueTypical Value RangeInformation Provided
Ki Fluorescence Polarization1 nM - 50 µMAffinity: Potency of the compound in competing with a known binder.
Kₗ Surface Plasmon Resonance1 nM - 50 µMAffinity: Equilibrium dissociation constant, a direct measure of binding strength.
kₐ (on-rate) Surface Plasmon Resonance10³ - 10⁷ M⁻¹s⁻¹Kinetics: How quickly the compound binds to the target.
kₔ (off-rate) Surface Plasmon Resonance10⁻¹ - 10⁻⁵ s⁻¹Kinetics: How long the compound stays bound; residence time.
Kₗ Isothermal Titration Calorimetry1 nM - 100 µMAffinity: Gold-standard measure of binding strength in solution.
n (Stoichiometry) Isothermal Titration Calorimetry0.5 - 2.0Stoichiometry: The molar ratio of ligand to protein in the complex (e.g., n=1 suggests a 1:1 interaction).
ΔH (Enthalpy) Isothermal Titration Calorimetry± 20 kcal/molThermodynamics: Heat released/absorbed; indicates H-bond and van der Waals contributions.
ΔS (Entropy) Isothermal Titration Calorimetry± 40 cal/mol·KThermodynamics: Change in disorder; often driven by hydrophobic effects and conformational changes.
Binding Score Molecular Docking-5 to -12 kcal/molStructural Hypothesis: A computational estimate of binding energy, provides a structural model for the interaction.

Interpreting the Integrated Data:

  • Corroborate Affinity: Do the affinity values (Ki from FP, Kₗ from SPR and ITC) agree within a reasonable range (e.g., 3-5 fold)? Agreement across different platforms significantly increases confidence in the result.

  • Relate Kinetics to Affinity: SPR reveals how the affinity is achieved. Is it a fast-on, fast-off interaction (common in initial hits) or a slow-on, very-slow-off interaction (often a characteristic of optimized drugs)?

  • Understand the Driving Forces: ITC explains why the binding occurs. Is the binding enthalpy-driven (ΔH << 0), suggesting strong hydrogen bonds and favorable van der Waals contacts? Or is it entropy-driven (TΔS >> 0), suggesting that the hydrophobic effect and the release of ordered water molecules are the primary drivers?

  • Rationalize with Structure: Does the molecular docking pose make sense in the context of the thermodynamic data? For example, if ITC shows the interaction is strongly enthalpy-driven, the docking model should predict key hydrogen bonds between the indole N-H or the methanone oxygen and polar residues in the protein. If the interaction is entropy-driven, the model should show the burial of hydrophobic surfaces.

Conclusion

The (1H-Indol-7-yl)(phenyl)methanone scaffold serves as a powerful starting point for the exploration of protein-ligand interactions. By systematically applying a suite of complementary biophysical and computational techniques—from high-throughput screening with Fluorescence Polarization to detailed kinetic analysis with Surface Plasmon Resonance, thermodynamic dissection with Isothermal Titration Calorimetry, and structural prediction with Molecular Docking—a researcher can move from a simple "hit" to a deeply understood lead molecule. This integrated approach ensures scientific rigor, provides a self-validating system of checks and balances, and ultimately accelerates the journey of discovery in chemical biology and therapeutic development.

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  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

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  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (1H-Indol-7-yl)(phenyl)methanone Synthesis

Welcome to the technical support center dedicated to the synthesis of (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the target compound. The inherent electronic properties of the indole nucleus make direct acylation at the C7 position a significant challenge, often favoring substitution at the more electron-rich C3 and C2 positions. This guide provides a comprehensive framework for overcoming this hurdle through a robust, multi-step synthetic strategy.

I. Strategic Overview: The Path to C7-Benzoylation

Direct Friedel-Crafts acylation of indole with benzoyl chloride overwhelmingly yields the C3-acylated product. To achieve the desired C7-regioselectivity, a strategic approach involving a directing group is necessary. The most effective and widely adopted strategy is Directed Ortho-Metalation (DoM) . This process involves three key stages:

  • N-Protection and Direction: The indole nitrogen is protected with a sterically bulky directing group. This group serves a dual purpose: it protects the N-H proton from deprotonation and sterically blocks the C2 position, while its coordinating ability directs the metalation to the adjacent C7 position.

  • Regioselective C7-Metalation and Acylation: The N-protected indole is treated with a strong organolithium base to selectively deprotonate the C7 position, forming a 7-lithioindole intermediate. This nucleophilic species is then quenched with an electrophilic benzoylating agent, such as benzoyl chloride, to introduce the benzoyl group at the C7 position.

  • Deprotection: The directing group is removed to yield the final product, (1H-Indol-7-yl)(phenyl)methanone.

This multi-step approach, while more involved than a direct acylation, provides a reliable and high-yielding route to the desired C7-substituted indole.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

A. N-Protection of Indole

Issue 1: Low Yield of N-Protected Indole

  • Question: I am getting a low yield of my N-pivaloylindole. What are the common causes?

  • Answer: Low yields in the N-pivaloylation of indole can often be attributed to several factors:

    • Incomplete Deprotonation: The indole N-H proton (pKa ≈ 17) requires a strong base for complete deprotonation. Ensure you are using a sufficiently strong base like sodium hydride (NaH) or a lithium amide base such as lithium diisopropylamide (LDA).

    • Moisture: Organolithium bases and sodium hydride are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

    • Reaction Temperature: While the initial deprotonation is often performed at 0 °C, allowing the reaction to warm to room temperature can ensure complete formation of the indolide anion before the addition of pivaloyl chloride.

    • Purity of Reagents: Use freshly opened or purified indole and pivaloyl chloride. Impurities can lead to side reactions.

Table 1: Troubleshooting Low Yield in N-Pivaloylation

Potential Cause Recommended Solution
Incomplete deprotonationUse a stronger base (e.g., n-BuLi) or allow for a longer reaction time at a slightly elevated temperature (e.g., 0 °C to room temperature).
Presence of moistureUse oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Suboptimal reaction temperaturePerform deprotonation at 0 °C and then allow the reaction to warm to room temperature before adding the acylating agent.
Impure reagentsPurify indole by recrystallization and distill pivaloyl chloride before use.
B. Directed Ortho-Metalation (DoM) and Benzoylation

Issue 2: Poor Regioselectivity or No Reaction during C7-Lithiation

  • Question: My lithiation step is not working. I am either getting a mixture of products or recovering my starting material. Why is this happening?

  • Answer: Achieving high regioselectivity in the C7-lithiation of N-protected indoles is critical. Several factors can influence the outcome:

    • Choice of Base and Additives: The choice of organolithium base is crucial. s-Butyllithium (s-BuLi) or t-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often more effective than n-butyllithium (n-BuLi) for deprotonating the sterically hindered C7 position.[1][2] TMEDA sequesters the lithium cation, increasing the basicity of the organolithium reagent.

    • Reaction Temperature: The lithiation is typically carried out at low temperatures (-78 °C) to prevent side reactions, such as the anionic Fries rearrangement or decomposition of the organolithium intermediate.[1]

    • Directing Group Efficacy: The size and coordinating ability of the N-protecting group are paramount. A bulky group like pivaloyl is effective at directing metalation to C7.[3]

dot

DoM_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low C7-Lithiation Yield cause1 Incorrect Base/Additive start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 cause3 start->cause3 solution1 Use s-BuLi or t-BuLi with TMEDA cause1->solution1 solution2 Maintain low temperature (-78 °C) cause2->solution2 cause cause -3 Ineffective Directing Group solution3 Use a bulky directing group (e.g., Pivaloyl) cause3->solution3

Caption: Troubleshooting workflow for C7-lithiation.

Issue 3: Low Yield of the C7-Benzoylated Product

  • Question: I have successfully lithiated my N-pivaloylindole, but the subsequent reaction with benzoyl chloride gives a low yield of the desired ketone. What could be the problem?

  • Answer: A low yield in the benzoylation step can be due to several factors:

    • Reactivity of the Electrophile: Ensure the benzoyl chloride is of high purity and freshly distilled if necessary.

    • Addition Temperature: Add the benzoyl chloride solution slowly to the cold (-78 °C) solution of the 7-lithioindole to control the exothermic reaction and prevent side reactions.

    • Formation of a Ketone-Lithium Adduct: The product ketone can be deprotonated by any remaining organolithium species or the newly formed lithium alkoxide, leading to the formation of a stable adduct that may be difficult to work up. Using a slight excess of the electrophile can sometimes mitigate this.

    • Work-up Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is crucial to protonate any remaining organolithium species and break up any adducts.

C. Deprotection

Issue 4: Difficulty in Removing the N-Pivaloyl Group

  • Question: I am struggling to remove the pivaloyl protecting group. The standard acidic or basic hydrolysis methods are not working well.

  • Answer: The pivaloyl group is known for its robustness, which is advantageous for the DoM step but can make its removal challenging.[3][4]

    • Harsh Conditions: Standard hydrolysis often requires harsh conditions that can lead to decomposition of the desired product.

    • Alternative Deprotection Methods: A more effective method for the deprotection of N-pivaloylindoles is the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[3][4][5] Treatment with LDA in THF at a slightly elevated temperature (e.g., 40-45 °C) can efficiently cleave the pivaloyl group.[3][4] Another option is using lithium aluminum hydride (LiAlH₄).[6]

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use other directing groups besides pivaloyl?

    • A1: Yes, other directing groups have been successfully used for C7-functionalization of indoles, including arylsulfonyl groups (e.g., tosyl) and phosphinoyl groups.[7] The choice of directing group may influence the optimal conditions for both the metalation and deprotection steps.

  • Q2: What are the most common side products in the C7-lithiation step?

    • A2: Besides incomplete reaction, potential side reactions include lithiation at other positions if the directing group is not effective, and the anionic Fries rearrangement, where the acyl group of the protecting group migrates to the C2 position. Maintaining a low reaction temperature is key to minimizing these side reactions.[1]

  • Q3: How can I confirm the regioselectivity of the benzoylation?

    • A3: The regiochemistry can be unequivocally determined using 1D and 2D NMR spectroscopy. Specifically, the coupling patterns of the aromatic protons on the indole ring in the ¹H NMR spectrum and the correlations observed in a ¹H-¹³C HMBC spectrum will confirm the position of the benzoyl group.

  • Q4: My final product is difficult to purify. Any suggestions?

    • A4: (1H-Indol-7-yl)(phenyl)methanone can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the product is a solid, recrystallization from a suitable solvent system can also be an excellent purification method.

IV. Experimental Protocols

A. Synthesis of N-Pivaloylindole
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add pivaloyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

N_Protection_Workflow start Start: Indole step1 1. Deprotonation with NaH in THF at 0 °C start->step1 step2 2. Warm to RT, stir for 1h step1->step2 step3 3. Cool to 0 °C, add Pivaloyl Chloride step2->step3 step4 4. Warm to RT, stir for 2-4h step3->step4 step5 5. Quench with sat. aq. NH4Cl step4->step5 step6 6. Extraction and Purification step5->step6 end End: N-Pivaloylindole step6->end

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of (1H-Indol-7-yl)(phenyl)methanone in Aqueous Solutions

Welcome to the technical support center for (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a molecule with significant hydrophobic character, achieving suitable concentrations for in vitro and in vivo studies requires a systematic and informed approach. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Compound Profile: (1H-Indol-7-yl)(phenyl)methanone

Understanding the physicochemical properties of a compound is the first step in designing a successful solubilization strategy.

PropertyValue / ObservationImplication for Aqueous Solubility
Chemical Structure The fused indole and phenyl ring systems create a large, rigid, and nonpolar surface area, which is energetically unfavorable in water, leading to poor solubility.
Molecular Formula C₁₅H₁₁NO[1]High carbon-to-heteroatom ratio indicates significant hydrophobic character.
Molecular Weight 221.25 g/mol [1][2]A moderate molecular weight, but the hydrophobicity is the dominant factor for its low solubility.
Predicted logP ~3.5A positive logP value indicates that the compound is lipophilic and will preferentially partition into non-polar environments over water.
pKa (Predicted) ~17 (Indole N-H)The indole N-H proton is very weakly acidic. Deprotonation to form a more soluble anion requires a strongly basic pH, typically >10.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a high-level overview of potential solutions.

Q1: My (1H-Indol-7-yl)(phenyl)methanone won't dissolve in my aqueous buffer. What is the underlying reason? A1: The poor aqueous solubility of (1H-Indol-7-yl)(phenyl)methanone is due to its molecular structure. The compound is dominated by two aromatic rings (indole and phenyl), which are hydrophobic ("water-hating"). In an aqueous environment, water molecules form strong hydrogen bonds with each other. A hydrophobic molecule like this one disrupts that network without offering favorable interactions in return, causing it to be expelled from the solution, leading to precipitation or insolubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[3]

Q2: I need to prepare a solution for a quick in vitro cell-based assay. What is the simplest and fastest method to try first? A2: For initial in vitro screening, using a water-miscible organic co-solvent is the most direct and effective strategy.[4][5] The most common choice is dimethyl sulfoxide (DMSO). You can prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it serially into your aqueous cell culture medium. The key is to ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. See Troubleshooting Guide 1 for a detailed protocol.

Q3: Can I use pH adjustment to increase the solubility? A3: Yes, this is a viable chemical modification strategy for ionizable compounds.[3][6] (1H-Indol-7-yl)(phenyl)methanone has a weakly acidic proton on the indole nitrogen. By raising the pH of your aqueous solution (e.g., to pH 10 or higher) with a base like NaOH, you can deprotonate this nitrogen, creating an anionic salt form of the compound. This charged species will have significantly higher aqueous solubility.[6][7] However, you must verify that your compound is stable at high pH and that the elevated pH is compatible with your experimental system.[6]

Q4: I've heard about cyclodextrins. How do they work and are they suitable for this compound? A4: Cyclodextrins are excellent tools for enhancing the solubility of hydrophobic molecules.[8][9] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] The hydrophobic (1H-Indol-7-yl)(phenyl)methanone molecule can be encapsulated within this nonpolar cavity, forming an "inclusion complex."[3][10] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[10][11] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher water solubility and reduced toxicity.[11] This method is particularly useful for developing formulations for both in vitro and in vivo use.

Q5: When should I consider using surfactants? A5: Surfactants are a powerful tool, particularly when co-solvents or pH adjustments are not sufficient or compatible with your experiment. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12][13][14] These micelles have a hydrophobic core and a hydrophilic shell.[14][15] Your poorly soluble compound will partition into the hydrophobic core, effectively being "solubilized" within the aqueous solution.[12][15][16] This technique is widely used in formulation development.[14] However, be aware that surfactants can interfere with some biological assays or affect cell membrane integrity.

Q6: My compound dissolves perfectly in an organic solvent, but it immediately precipitates when I add it to my buffer. How can I prevent this? A6: This common issue, often called "crashing out," occurs when the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To prevent this, avoid adding a large volume of your concentrated stock directly to the buffer. Instead, add the stock solution dropwise into the vigorously vortexing or stirring buffer. This rapid mixing helps to disperse the compound molecules quickly, allowing them to be solvated before they can aggregate and precipitate. For best results, perform a serial dilution, where you first dilute the stock into a smaller volume of buffer before adding it to the final, larger volume.

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubilization Using Co-Solvent Systems

This is often the first-line approach for research-scale experiments due to its simplicity and effectiveness.[5][17]

Causality & Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[18][19] By adding a water-miscible organic solvent, you create a bulk solvent environment that is more "hospitable" to a hydrophobic solute, thereby increasing its solubility.[20][21]

Recommended Co-Solvents for Initial Screening

Co-SolventTypical Starting Stock Conc.Max Final Conc. in AssaysKey Considerations
DMSO (Dimethyl Sulfoxide)10-50 mM< 0.5% (v/v)Excellent solubilizing power. Can have biological effects at higher concentrations. The gold standard for initial screening.
Ethanol 10-20 mM< 1.0% (v/v)Good solubilizing power, less toxic than DMSO. Can be volatile.
PEG 400 (Polyethylene Glycol 400)1-10 mM< 2.0% (v/v)A low-toxicity polymer often used in formulations. Can be viscous.[6][7]

Workflow for Co-Solvent Selection

Caption: Workflow for selecting a co-solvent system.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 2.21 mg of (1H-Indol-7-yl)(phenyl)methanone (MW = 221.25 g/mol ).

  • Add the solid to a clean, sterile microcentrifuge tube or glass vial.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a bath sonicator to aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Trustworthiness Check: Always run a vehicle control in your experiments (e.g., buffer with the same final concentration of DMSO but without the compound) to ensure that any observed effects are due to the compound and not the solvent.

Guide 2: Solubilization via pH Adjustment

This method leverages the chemical properties of the molecule to increase solubility.[6][22]

Causality & Mechanism: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound. For a weak acid like the indole N-H, as the pH of the solution increases significantly above its pKa, the equilibrium shifts towards the deprotonated (ionized) form. This charged species is more polar and exhibits stronger interactions with water molecules, leading to a dramatic increase in aqueous solubility.[7][23][24]

Protocol 2: pH-Solubility Profile Determination

  • Prepare a series of buffers with pH values ranging from 7.0 to 12.0 (e.g., pH 7, 8, 9, 10, 11, 12).

  • Add an excess amount of solid (1H-Indol-7-yl)(phenyl)methanone to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant from each vial.

  • Measure the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility (on a log scale) against the pH to determine the pH at which the desired solubility is achieved.

Critical Considerations:

  • Compound Stability: High pH can cause hydrolysis or degradation of some compounds. It is essential to re-analyze the supernatant after the experiment (e.g., by HPLC) to confirm that the dissolved substance is the intact parent compound.

  • Experimental Compatibility: Ensure that the required high pH is compatible with your downstream application (e.g., cell culture, enzyme assay). A high pH may need to be neutralized just before use, which could risk precipitation if the solution becomes supersaturated.

Guide 3: Solubilization via Complexation with Cyclodextrins

This advanced technique forms a stable, water-soluble complex, ideal for reducing co-solvent concentrations in sensitive applications.[9][10][25]

Causality & Mechanism: The formation of an inclusion complex is a thermodynamically driven process where the hydrophobic "guest" molecule moves from the high-energy aqueous environment into the favorable nonpolar "host" cavity of the cyclodextrin.[8][11] This encapsulation masks the hydrophobicity of the drug, presenting a hydrophilic exterior to the solvent.

Workflow for Cyclodextrin Complexation

G compound (1H-Indol-7-yl)(phenyl)methanone Hydrophobic process Complexation (Kneading/Lyophilization) compound:f1->process cyclodextrin HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin:f1->process complex Soluble Inclusion Complex Compound inside Cavity Hydrophilic Exterior exposed to water process->complex

Caption: Formation of a soluble inclusion complex.

Protocol 3: Preparation of a Complex by Kneading Method

  • Determine the desired molar ratio of drug to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh the appropriate amounts of (1H-Indol-7-yl)(phenyl)methanone and Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place them in a mortar.

  • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder to form a thick, consistent paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • The resulting dried powder is the drug-cyclodextrin complex, which can be dissolved directly in your aqueous buffer.

Trustworthiness Check: The success of complexation can be confirmed using analytical techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD), which will show the disappearance of the melting endotherm or crystalline peaks of the pure drug.

Summary & Strategy Selection

Choosing the right solubilization method depends heavily on your experimental context. The following flowchart provides a decision-making framework.

Caption: Decision matrix for selecting a solubilization strategy.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article . Available at: [Link]

  • PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Available at: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Available at: [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . Available at: [Link]

  • SpringerLink. Solubility enhancement and application of cyclodextrins in local drug delivery . Available at: [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques . Available at: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . Available at: [Link]

  • PMC - PubMed Central. Cyclodextrins in delivery systems: Applications . Available at: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . Available at: [Link]

  • PMC - PubMed Central - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions . Available at: [Link]

  • Wikipedia. Cosolvent . Available at: [Link]

  • Taylor & Francis Online. Cosolvent . Available at: [Link]

  • ACS Publications. Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds . Available at: [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement . Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble . Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs . Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References . Available at: [Link]

  • SpringerLink. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs . Available at: [Link]

  • ADMET and DMPK. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs . Available at: [Link]

  • IGI Global. PH adjustment: Significance and symbolism . Available at: [Link]

  • PMC - NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . Available at: [Link]

  • IGI Global. Co-solvent: Significance and symbolism . Available at: [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion . Available at: [Link]

  • BuyersGuideChem. (1H-Indol-7-yl)(phenyl)methanone | 70803-96-2 . Available at: [Link]

  • PubChem. 1H-Indol-1-ylphenylmethanone | C15H11NO | CID 200283 . Available at: [Link]

  • Contract Pharma. Optimizing Drug Solubility . Available at: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement . Available at: [Link]

Sources

Troubleshooting

Troubleshooting unexpected side reactions in indolyl methanone synthesis

Welcome to the technical support center for the synthesis of indolyl methanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic proc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indolyl methanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address unexpected side reactions and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to Indolyl Methanone Synthesis

Indolyl methanones are a critical structural motif in a vast array of biologically active compounds and pharmaceutical agents. Their synthesis, while conceptually straightforward, is often plagued by side reactions stemming from the electron-rich and poly-nucleophilic nature of the indole ring. The C3 position is the most nucleophilic, but the N1 position can also be reactive, leading to mixtures of products. This guide will focus on troubleshooting common issues encountered during key synthetic transformations such as Friedel-Crafts acylation and Vilsmeier-Haack formylation.

Troubleshooting Guide: Question & Answer Format

Section 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone method for the synthesis of indolyl methanones, involving the reaction of an indole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2][3] However, the high reactivity of the indole nucleus can lead to several challenges.

Q1: My Friedel-Crafts acylation is yielding a mixture of N-acylated and C3-acylated products. How can I improve the regioselectivity for the desired C3-acylindole?

A1: This is a frequent challenge arising from the competing nucleophilicity of the indole nitrogen and the C3 carbon.[4][5] To favor C3-acylation, a multi-faceted approach considering the choice of Lewis acid, solvent, and reaction conditions is necessary.

  • Mechanism Insight: The N-H proton of indole is weakly acidic. In the presence of a strong Lewis acid or base, it can be deprotonated, increasing the nucleophilicity of the nitrogen. Conversely, the C3 position's high electron density makes it inherently reactive toward electrophiles. The reaction conditions dictate the balance between these two pathways.

  • Troubleshooting Strategies:

    • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can lead to complex formation with the indole nitrogen, potentially promoting N-acylation or leading to polymerization.[5] Milder or sterically hindered Lewis acids are often more effective at promoting C3-acylation.[5]

    • N-Protection: The most direct way to prevent N-acylation is to protect the indole nitrogen. A phenylsulfonyl (PhSO₂) group is a common choice that effectively directs acylation to the C3 position.[5][6] However, this introduces additional synthesis and deprotection steps.

    • Reaction Conditions: Performing the reaction at lower temperatures can help to control the reactivity and improve selectivity.

EntryLewis AcidAcylating AgentSolventC3-Acylindole Yield (%)Reference
1Et₂AlClAcetyl ChlorideCH₂Cl₂86[5]
2Me₂AlClAcetyl ChlorideCH₂Cl₂85[5]
3SnCl₄Acetyl ChlorideCS₂95[5]
4Y(OTf)₃Propionic Anhydride[BMI]BF₄92[5]

Q2: I'm observing significant polymerization and low yields during the Friedel-Crafts acylation of my indole. What is the cause and how can it be mitigated?

A2: The electron-rich nature of the indole ring makes it susceptible to acid-catalyzed polymerization, especially under the harsh conditions of a traditional Friedel-Crafts reaction.[5]

  • Mechanism Insight: The acidic reaction conditions can lead to protonation of the indole ring, generating reactive intermediates that can attack other indole molecules, initiating a polymerization cascade.

  • Troubleshooting Workflow:

    G start Low Yield & Polymerization Observed lewis_acid Is a strong Lewis acid (e.g., AlCl3) being used? start->lewis_acid temp Is the reaction run at elevated temperatures? lewis_acid->temp No solution1 Switch to a milder Lewis acid (e.g., ZnCl2, FeCl3, or metal triflates). lewis_acid->solution1 Yes concentration Is the indole concentration high? temp->concentration No solution2 Run the reaction at lower temperatures (e.g., 0 °C to room temperature). temp->solution2 Yes solution3 Use higher dilution or add the indole slowly to the reaction mixture. concentration->solution3 Yes end Improved Yield & Reduced Polymerization concentration->end No solution1->end solution2->end solution3->end

    Caption: Troubleshooting workflow for polymerization in Friedel-Crafts acylation.

Q3: My Friedel-Crafts acylation is resulting in di-acylated products. How can I favor mono-acylation?

A3: While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, the high reactivity of some indole substrates can still lead to polysubstitution.[3]

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the indole.

    • Reverse Addition: Add the acylating agent slowly to the indole solution to maintain a low concentration of the electrophile.

    • Temperature Control: Maintain a low reaction temperature to reduce the rate of the second acylation.

Section 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[7][8][9]

Q1: I am observing a significant high molecular weight byproduct in my Vilsmeier-Haack reaction. What is this byproduct and how can I prevent its formation?

A1: The most common high molecular weight byproduct is a bis(indolyl)methane derivative.[7] This occurs when the desired 3-formylindole product acts as an electrophile and reacts with a second molecule of the starting indole under the acidic reaction conditions.[7][10][11]

  • Mechanism of Side Reaction:

    • The Vilsmeier-Haack reaction produces 3-formylindole.

    • Under acidic conditions, the carbonyl oxygen of the 3-formylindole can be protonated, making the carbonyl carbon highly electrophilic.

    • A molecule of the nucleophilic starting indole attacks this activated carbonyl, leading to the formation of a bis(indolyl)methanol intermediate.

    • This intermediate readily dehydrates under the reaction conditions to form the stable bis(indolyl)methane byproduct.

  • Troubleshooting Strategies:

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[7]

    • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature.[7] This ensures the indole primarily reacts with the formylating agent rather than the aldehyde product.

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent the accumulation of the bis(indolyl)methane byproduct.[7]

Q2: My reaction mixture shows evidence of a second formylated product. What could this be?

A2: This is likely due to diformylation. Depending on the substrate and reaction conditions, formylation can occur at a second position on the indole ring. For example, with 7-acetylindoles, diformylation at the acetyl group has been observed.[12]

  • Troubleshooting Strategies:

    • Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate as close to 1:1 as possible.

    • Milder Conditions: Employ lower reaction temperatures and shorter reaction times to disfavor the second formylation.

Section 3: Reactions Involving Grignard Reagents

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. However, their interaction with indole derivatives can sometimes lead to unexpected outcomes.

Q1: Instead of the expected secondary alcohol from the reaction of a Grignard reagent with my N-alkylated indole-3-carboxaldehyde, I am isolating a bis(indolyl)methane. Why is this happening?

A1: This is an interesting and documented aberrant reaction.[13] Instead of the Grignard reagent adding to the carbonyl to form an alcohol, it can act as a base or a reducing agent, leading to the formation of a bis(indolyl)methane.

  • Plausible Mechanism:

    • The Grignard reagent may initially coordinate to the carbonyl oxygen.

    • Instead of nucleophilic attack, a second molecule of the indole-3-carboxaldehyde could be involved, or the Grignard reagent could facilitate a condensation reaction between two molecules of the aldehyde.

    • This ultimately leads to the formation of the bis(indolyl)methane structure, which is thermodynamically stable.

  • Troubleshooting Strategies:

    • Choice of Organometallic Reagent: Consider using a less basic or sterically hindered organometallic reagent, such as an organolithium or organozinc reagent, which might favor the desired 1,2-addition to the carbonyl.

    • Protecting the Carbonyl: If direct addition is consistently failing, consider protecting the aldehyde as an acetal, performing another desired transformation on the indole ring, and then deprotecting the aldehyde.

General FAQs for Indolyl Methanone Synthesis

Q: When should I consider using a protecting group for the indole nitrogen?

A: The use of a nitrogen protecting group is a critical strategic decision in indole synthesis.[6][14][15][16] You should strongly consider N-protection under the following circumstances:

  • When N-functionalization is a competing side reaction: As seen in Friedel-Crafts acylation, if you are observing significant N-acylation, protection is the most robust solution.[5]

  • When using strong bases: Reactions involving strong bases like NaH or Grignard reagents can deprotonate the N-H, leading to reactions at the nitrogen.

  • To modulate the reactivity of the indole ring: Electron-withdrawing protecting groups like Boc or sulfonyl groups can decrease the nucleophilicity of the indole ring, making it more stable towards oxidation and preventing unwanted side reactions.[6] Conversely, electron-donating groups like benzyl will not significantly alter the ring's reactivity towards electrophiles.[6]

G cluster_0 Decision Flow for N-Protection start Is N-H reactivity a concern? c1 Competing N-alkylation/acylation observed? start->c1 c2 Using strong bases (e.g., NaH)? c1->c2 No protect Use N-Protecting Group c1->protect Yes c3 Need to modulate ring reactivity? c2->c3 No c2->protect Yes c3->protect Yes no_protect Proceed without protection (optimize conditions) c3->no_protect No

Caption: Decision diagram for using an N-protecting group in indole synthesis.

Q: What are some common N-protecting groups for indoles and when should they be used?

A: The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Protecting GroupIntroduction ReagentRemoval ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA, HClReduces electron density. Easily removed with acid.[6]
Ts (Tosyl)TsCl, baseStrong base (e.g., NaOH) or reducing agentsElectron-withdrawing, stable to many conditions.
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEM-Cl, baseFluoride source (e.g., TBAF), acidStable to a wide range of conditions.[16]
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, baseHarsh basic conditionsGood for directing C3-acylation, but removal can be challenging.[6]

References

  • A New Protecting-Group Strategy for Indoles. (2002). ResearchGate. [Link]

  • Bashford, K. E., Cooper, A. L., Kane, P. D., & Moody, C. J. (2002). A new protecting-group strategy for indoles. Tetrahedron Letters, 43(2), 135–137.
  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]

  • Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). PMC. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. [Link]

  • Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives. (2020). ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2022). ResearchGate. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). PMC. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2014). PMC. [Link]

  • Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. (2014). ResearchGate. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). PMC. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Vilsmeier–Haack reaction of indole. (2022). YouTube. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Publications. [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. (2023). ACS Publications. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

  • Approaches for the synthesis of 3,3′-bis(indolyl)methanes. (2022). ResearchGate. [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012). ResearchGate. [Link]

  • C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2020). ACS Publications. [Link]

  • A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. (2022). PubMed Central. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Bartoli indole synthesis. (n.d.). Wikipedia. [Link]

  • The Indole Grignard Reagents. (1969). Semantic Scholar. [Link]

  • Indole synthesis: a review and proposed classification. (2011). PMC. [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. [Link]

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2021). ScienceDirect.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • Methods for N‐acylation of indole with carboxylic acid (derivatives). (2022). ResearchGate. [Link]

  • Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole deriv
  • Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. (2020). ResearchGate. [Link]

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2021). Science China Chemistry.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. [Link]

  • Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. (2017). PubMed. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

Sources

Optimization

Improving the purity of (1H-Indol-7-yl)(phenyl)methanone through recrystallization

Welcome to the technical support resource for the purification of (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (1H-Indol-7-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this compound through recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a clear, actionable solution.

Q1: My recrystallization yield is extremely low. What is the most common cause and how can I fix it?

A1: The most frequent cause of low recovery is using an excessive volume of the recrystallization solvent.[1] The fundamental principle of recrystallization relies on the difference in solubility of your compound at high and low temperatures.[2][3] If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling, leading to poor yield.

Root Cause Analysis & Solution Workflow:

  • Problem Validation: Before assuming the issue is excess solvent, confirm that the compound has indeed precipitated from the solution. If the cooled solution is clear with no crystals, this is a strong indicator of using too much solvent.

  • Solvent Volume Reduction: Gently heat the solution to boiling and evaporate a portion of the solvent. A rotary evaporator is ideal for this process if you need to recover the solvent.[1] Reduce the volume incrementally, allowing the solution to cool after each reduction to observe the saturation point. The goal is to find the minimum amount of hot solvent that just dissolves the compound completely.[2]

  • Re-Crystallization: Once you have a hot, saturated solution, allow it to cool slowly as per the standard protocol.

  • Future Prevention: In subsequent experiments, add the hot solvent to your crude solid in small portions, ensuring each portion is fully utilized to dissolve the solid before adding more.[3] This methodical approach prevents the initial use of excessive solvent.

Q2: Instead of crystals, an oil has formed at the bottom of my flask. What causes "oiling out" and how can I induce crystallization?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice.[4] This typically happens under two conditions:

  • The boiling point of the chosen solvent is higher than the melting point of the compound.

  • The solution has been cooled too rapidly, causing the compound to come out of solution before it has time to form an ordered crystal structure.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[1][4]

  • Promote Slow Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to decrease the cooling rate. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]

  • Induce Nucleation: If crystals are still reluctant to form from the cooled, clear solution, try the following:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[1][4]

    • Seeding: If you have a pure crystal of (1H-Indol-7-yl)(phenyl)methanone from a previous batch, add a single, tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.[1][5]

  • Solvent System Re-evaluation: If oiling out persists, your solvent system may be inappropriate. Consider using a solvent with a lower boiling point or switching to a mixed-solvent system where the compound's solubility is lower.

Q3: After recrystallization, my product's purity has not significantly improved. How can I remove persistent impurities?

A3: This indicates that the impurities have similar solubility characteristics to your target compound in the chosen solvent.[6] In the synthesis of indole derivatives, common impurities can include unreacted starting materials or isomeric byproducts, such as acylation at a different position on the indole ring.[7]

Strategies for Enhanced Purification:

  • Iterative Recrystallization: A second recrystallization using the same solvent can sometimes remove the remaining impurities. However, this will likely result in a further loss of yield.

  • Change the Solvent System: The most effective approach is to select a new solvent or solvent pair with different polarity. The goal is to find a system where the solubility of the impurity is significantly different from that of (1H-Indol-7-yl)(phenyl)methanone. For indole derivatives, a good starting point is often a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[8]

  • Activated Carbon Treatment: If the impurity is a colored, high-molecular-weight byproduct, it can often be removed by treating the hot solution with a small amount of activated carbon. The impurities adsorb onto the surface of the carbon, which is then removed by hot filtration.

    • Caution: Use activated carbon sparingly, as it can also adsorb your desired product, reducing the yield.[4]

  • Alternative Purification Methods: If recrystallization proves ineffective, other techniques like column chromatography may be necessary to separate compounds with very similar properties.[9]

Frequently Asked Questions (FAQs)

Q1: What are the criteria for selecting an optimal solvent for the recrystallization of (1H-Indol-7-yl)(phenyl)methanone?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5][6] This differential solubility is the driving force for the purification process.[3][10]

Solvent Selection Protocol & Criteria Summary

CriterionRationaleIdeal Characteristic for (1H-Indol-7-yl)(phenyl)methanone
Solubility Profile Maximizes recovery upon cooling.High solubility near the solvent's boiling point; low solubility at or below room temperature.
Impurity Solubility Impurities should either be insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor).[6]Solubility of likely impurities (e.g., isomeric ketones, starting materials) should differ significantly from the target compound.
Boiling Point The solvent should have a boiling point below the melting point of the compound to prevent oiling out.(1H-Indol-7-yl)(phenyl)methanone has a reported melting point for its N-benzoyl isomer of 67-68°C.[11] Solvents with boiling points below this are preferable (e.g., ethanol, methanol, ethyl acetate).
Chemical Reactivity The solvent must be inert and not react with the compound.Protic solvents like ethanol or methanol are often suitable for indole derivatives.[9][12] Aprotic solvents like ethyl acetate or acetone can also be effective.[13]
Volatility The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[5]Solvents with moderate boiling points are ideal, as they are easily removed under vacuum.

A mixed solvent system, such as methanol/water or ethanol/water, is often effective for indole derivatives, as the ratio can be fine-tuned to achieve the ideal solubility profile.[9][12]

Q2: How do I properly wash the collected crystals, and why is it important?

A2: Washing the crystals after filtration is a critical step to remove any residual mother liquor that adheres to the crystal surfaces.[4] This liquid contains the dissolved impurities that you are trying to eliminate.

Procedure:

  • After collecting the crystals on the filter paper in a Büchner funnel, ensure the vacuum has pulled most of the solvent through.

  • Break the vacuum seal.

  • Add a small amount of ice-cold recrystallization solvent over the crystals.[2] Using cold solvent is crucial to minimize the re-dissolving of your purified product.

  • Gently stir the crystals with a spatula to ensure all surfaces are washed.

  • Re-apply the vacuum to pull the wash solvent through.

  • Repeat this wash step one more time if necessary.

Q3: What is the best way to assess the purity of my final product?

A3: A combination of methods should be used to confirm the purity of the recrystallized (1H-Indol-7-yl)(phenyl)methanone.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).[6] Impurities tend to broaden and depress the melting point. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess purity. Spot your crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should ideally show a single spot, while the crude material and mother liquor may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy is the gold standard. The spectrum of the purified product should show sharp peaks corresponding to the structure of (1H-Indol-7-yl)(phenyl)methanone, with a significant reduction or complete absence of peaks attributable to impurities seen in the crude material's spectrum.[7]

Standard Operating Protocol: Recrystallization of (1H-Indol-7-yl)(phenyl)methanone

This protocol outlines a general procedure. The ideal solvent and specific volumes should be determined empirically on a small scale first.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexanes/ethyl acetate mixtures) to find a suitable system where it is soluble when hot and insoluble when cold.[8]

2. Dissolution:

  • Place the crude (1H-Indol-7-yl)(phenyl)methanone in an Erlenmeyer flask.

  • Add a boiling stick or magnetic stir bar.

  • Heat the solvent to its boiling point and add it to the flask in small portions, swirling to dissolve the solid.

  • Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[2]

3. Hot Filtration (Optional):

  • If insoluble impurities are present, or if activated carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product.[3][6]

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold solvent to remove adhering mother liquor.[2]

6. Drying:

  • Continue to pull air through the crystals on the filter for several minutes to help them dry.

  • Transfer the dried crystals to a watch glass or drying dish and dry them to a constant weight, either in the open air (if the solvent is volatile) or in a vacuum desiccator.[4]

7. Purity Analysis:

  • Determine the melting point and run a TLC or NMR spectrum to confirm the purity of the final product.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Start Crude Product Solvent_Selection Select Solvent System (Hot: Soluble, Cold: Insoluble) Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filter Hot Filtration (Optional: Remove Insolubles) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Dissolve->Cool No Insolubles Hot_Filter->Cool Yes Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Analyze Purity Analysis (MP, TLC, NMR) Dry->Analyze End Pure Product Analyze->End

Caption: Standard workflow for the recrystallization of (1H-Indol-7-yl)(phenyl)methanone.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_oil Oiling Out Solutions cluster_nocrys No Crystals Solutions cluster_impure Impurity Solutions Problem Recrystallization Issue? Low_Yield Low Yield Problem->Low_Yield Yield < 50% Oiling_Out Oiling Out Problem->Oiling_Out Liquid Layer Forms No_Crystals No Crystals Form Problem->No_Crystals Solution Stays Clear Impure_Product Product Still Impure Problem->Impure_Product Poor MP / TLC LY_Cause Cause: Too much solvent? Low_Yield->LY_Cause OO_Cause Cause: Cooled too fast? Oiling_Out->OO_Cause NC_Cause Cause: Supersaturated or too dilute? No_Crystals->NC_Cause IP_Cause Cause: Impurity has similar solubility? Impure_Product->IP_Cause LY_Sol1 Solution: Reduce solvent volume by boiling. LY_Sol2 Future: Add hot solvent portion-wise. OO_Sol1 Solution: Re-heat, add a little more solvent. OO_Sol2 Solution: Cool very slowly, scratch, or seed. NC_Sol1 Solution: Scratch flask or add seed crystal. NC_Sol2 Solution: Reduce solvent volume. IP_Sol1 Solution: Re-crystallize with a different solvent. IP_Sol2 Solution: Use column chromatography.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Dutkiewicz, G., et al. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Chakkaravarthi, G., et al. (2009). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) (4-Bromophenyl)(1H-indol-7-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-1-ylphenylmethanone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (1H-Indol-7-yl)(phenyl)methanone for Long-Term Storage

Welcome to the technical support center for (1H-Indol-7-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1H-Indol-7-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound during long-term storage. As a molecule combining the reactive indole nucleus with a ketone functional group, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This guide provides detailed troubleshooting advice and best practices grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (1H-Indol-7-yl)(phenyl)methanone.

Q1: What are the primary factors that can cause the degradation of (1H-Indol-7-yl)(phenyl)methanone during storage?

A1: The degradation of (1H-Indol-7-yl)(phenyl)methanone is primarily influenced by three main factors: oxidation, light exposure (photodegradation), and to a lesser extent, hydrolysis. The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2][3] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[4][5][6] While ketones are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially affect the carbonyl group.[7][8][9]

Q2: I've noticed a slight discoloration of my solid (1H-Indol-7-yl)(phenyl)methanone sample over time. Is it still usable?

A2: Discoloration, often appearing as a yellowish or brownish tint, is a visual indicator of potential degradation, likely due to oxidation or photodegradation of the indole moiety. While minor discoloration may not significantly impact the bulk purity for some preliminary experiments, it is a sign of instability. For sensitive applications, such as in vitro or in vivo studies, it is crucial to re-analyze the purity of the compound before use. Techniques like HPLC can quantify the extent of degradation.[6]

Q3: What are the ideal storage conditions for solid (1H-Indol-7-yl)(phenyl)methanone?

A3: For optimal long-term stability, solid (1H-Indol-7-yl)(phenyl)methanone should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[6][10] The vial should be stored in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down potential degradation reactions.[11] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[6]

Q4: How should I store solutions of (1H-Indol-7-yl)(phenyl)methanone?

A4: Solutions are generally more prone to degradation than the solid compound. If you need to store the compound in solution, use a high-purity, anhydrous, and degassed solvent. Prepare solutions fresh whenever possible. For short-term storage, keep the solution at 2-8 °C in a tightly capped amber vial. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Observed Issue Potential Cause Recommended Action
Unexpectedly low potency or activity in biological assays. Degradation of the compound leading to a lower concentration of the active molecule.1. Verify Purity: Re-analyze the purity of the stored compound using a suitable analytical method like HPLC or LC-MS.[12] 2. Fresh Sample: If degradation is confirmed, use a fresh, un-degraded sample for your experiments. 3. Review Storage: Assess your storage conditions against the best practices outlined in this guide.
Appearance of new, unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks, which can provide clues about the degradation pathway (e.g., addition of oxygen).[12] 2. Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, peroxide, light, heat).[13]
Inconsistent results between experimental replicates. Inconsistent handling of the compound, leading to variable degradation.1. Standardize Handling: Ensure all aliquots are handled consistently. Avoid leaving solutions at room temperature for extended periods. 2. Use Fresh Solutions: Prepare fresh solutions for each experiment to minimize variability.
Precipitation of the compound from a stored solution. The compound may be less stable in the chosen solvent over time, or the storage temperature may be too low for the concentration used.1. Solubility Check: Confirm the long-term solubility of the compound in your chosen solvent at the storage temperature. 2. Solvent Choice: Consider using a different solvent with better solvating power for your compound. 3. Concentration Adjustment: Store the compound at a lower concentration.

Best Practices for Long-Term Storage

Adhering to these best practices will significantly enhance the long-term stability of your (1H-Indol-7-yl)(phenyl)methanone samples.

Parameter Recommendation Rationale
Temperature Solid: 2-8°C (short-term), -20°C (long-term) Solution: -20°C or -80°C (long-term)Lower temperatures significantly reduce the rate of chemical degradation.[11][14]
Light Store in amber or opaque containers. Avoid exposure to direct sunlight or UV sources.The indole ring is susceptible to photodegradation.[4][5][6]
Atmosphere For maximum stability, store under an inert gas (e.g., argon or nitrogen).This minimizes contact with atmospheric oxygen, a key driver of oxidative degradation of the indole moiety.[3][6]
Moisture Store in a desiccated environment or use tightly sealed containers.Moisture can facilitate hydrolytic and oxidative degradation pathways.[6][14]
Container Use high-quality, inert glass vials with secure caps.Prevents leaching of contaminants from the container and ensures a tight seal against the atmosphere.
Handling When preparing solutions, use anhydrous, high-purity solvents. For stored solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.Minimizes the introduction of water and other reactive species. Prevents physical stress on the molecule from repeated temperature changes.

Visualizing Degradation and Stability

To better understand the factors influencing the stability of (1H-Indol-7-yl)(phenyl)methanone, the following diagram illustrates the key degradation pathways and protective measures.

G Factors Influencing the Stability of (1H-Indol-7-yl)(phenyl)methanone cluster_degradation Degradation Pathways cluster_compound Compound cluster_protection Protective Measures Oxidation Oxidation Photodegradation Photodegradation Hydrolysis Hydrolysis Compound (1H-Indol-7-yl)(phenyl)methanone Compound->Oxidation O2 Compound->Photodegradation Light/UV Compound->Hydrolysis H2O (acid/base) Low_Temperature Low Temperature (2-8°C or -20°C) Low_Temperature->Oxidation Inhibits Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Oxidation Prevents Light_Protection Light Protection (Amber Vial) Light_Protection->Photodegradation Blocks Low_Humidity Low Humidity (Desiccator) Low_Humidity->Hydrolysis Minimizes

Caption: Key degradation pathways and protective measures for (1H-Indol-7-yl)(phenyl)methanone.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of (1H-Indol-7-yl)(phenyl)methanone over time.

  • Initial Analysis (T=0):

    • Prepare a stock solution of (1H-Indol-7-yl)(phenyl)methanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Analyze the freshly prepared solution by reverse-phase HPLC with UV detection at an appropriate wavelength to determine the initial purity. This serves as your baseline.

  • Sample Storage:

    • Aliquot the solid compound or stock solution into several vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), retrieve a sample from each storage condition.

    • If the sample is solid, prepare a fresh solution as in step 1. If it is a stored solution, allow it to come to room temperature before analysis.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the percentage of the parent compound remaining and quantify any new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products.

  • Prepare Stock Solution: Prepare a stock solution of (1H-Indol-7-yl)(phenyl)methanone in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution.

    • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp).

    • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours), monitoring for degradation.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by LC-MS to separate and identify the degradation products.

References

  • Meng, Q. et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available at: [Link]

  • Guengerich, F. P. (2001). Common and uncommon pathways of cytochrome P450-catalyzed oxidations of organic compounds. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616.
  • Merabet, S. et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. Available at: [Link]

  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • Popa, D. S. et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 26(7), 1849. Available at: [Link]

  • Merabet, S. et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. ETDEWEB. Available at: [Link]

  • Linus Pauling Institute. (2017). Indole-3-Carbinol. Oregon State University. Available at: [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 616825. Available at: [Link]

  • Li, Y. et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4446. Available at: [Link]

  • Bradlow, H. L. et al. (2018). Indole-3-carbinol: a plant hormone combatting cancer. F1000Research, 7, 689. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Witkop, B. & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2641–2645. Available at: [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]

  • Wang, L. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11467-11482. Available at: [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Available at: [Link]

  • Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Available at: [Link]

  • Aggarwal, B. B. et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 105(9), 3646–3654. Available at: [Link]

  • Kaur, B. P. et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(3), 472-490. Available at: [Link]

  • BioSpherix, Ltd. (2025). Made in the USA: Where Should Your cGMP Pharmaceutical Products Be Stored?. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

Sources

Optimization

Refining dosage and administration for in vivo studies with (1H-Indol-7-yl)(phenyl)methanone

Welcome to the technical support center for researchers utilizing (1H-Indol-7-yl)(phenyl)methanone in in vivo studies. This guide is designed to provide practical, experience-driven advice to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (1H-Indol-7-yl)(phenyl)methanone in in vivo studies. This guide is designed to provide practical, experience-driven advice to navigate the complexities of experimental design and execution. Given the limited direct in vivo data on this specific molecule, this resource leverages established methodologies for structurally and physicochemically similar compounds, particularly synthetic cannabinoids, to offer a robust starting point for your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of (1H-Indol-7-yl)(phenyl)methanone in in vivo experiments.

Q1: What is (1H-Indol-7-yl)(phenyl)methanone and what are its potential applications in research?

A1: (1H-Indol-7-yl)(phenyl)methanone is a chemical compound featuring an indole ring linked to a phenyl group through a ketone bridge.[1] The indole moiety is a common feature in many biologically active compounds.[2][3] While specific biological activities of (1H-Indol-7-yl)(phenyl)methanone are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of pharmacological effects.[4] It is often used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

Q2: What are the primary challenges I should anticipate when working with this compound in vivo?

A2: Based on the structure of (1H-Indol-7-yl)(phenyl)methanone and data from analogous compounds like synthetic cannabinoids (e.g., JWH-030), the primary challenges will likely be its low aqueous solubility and the potential for toxicity at higher doses.[5][6] Poor solubility can lead to issues with vehicle selection, dose preparation, and bioavailability. Therefore, careful formulation is critical for obtaining reliable and reproducible in vivo data.

Q3: Are there any known safety precautions for handling (1H-Indol-7-yl)(phenyl)methanone?

A3: As with any research chemical with limited toxicological data, it is crucial to handle (1H-Indol-7-yl)(phenyl)methanone with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. For related synthetic cannabinoids, cardiovascular effects have been reported, so researchers should be aware of potential physiological responses in their animal models.[6][7][8]

II. Troubleshooting Guide: Dosage and Administration

This section provides in-depth solutions to specific problems you may encounter during your in vivo experiments.

Vehicle Selection and Formulation

Problem: My compound, (1H-Indol-7-yl)(phenyl)methanone, is not dissolving in standard aqueous vehicles like saline or PBS.

This is an expected challenge due to the lipophilic nature of the molecule. Similar to many synthetic cannabinoids, it is practically insoluble in aqueous solutions.[5]

Solution: A multi-component vehicle system is recommended. A common and effective formulation for lipophilic compounds administered intraperitoneally (i.p.) involves a mixture of a solvent, a surfactant, and a carrier solution.[9]

Recommended Vehicle Formulation Protocol:

  • Initial Dissolution: Dissolve the (1H-Indol-7-yl)(phenyl)methanone in a minimal amount of a suitable organic solvent. Based on data for similar compounds, ethanol or DMSO are good starting points.[5]

  • Addition of Surfactant: Add a biocompatible surfactant to aid in the emulsification of the compound in the final aqueous solution. Tween 80 is a widely used and effective choice.[9]

  • Final Dilution: Gradually add saline (0.9% NaCl) to the mixture while vortexing to bring the solution to the final desired concentration.

Example Vehicle Composition:

ComponentFinal ConcentrationPurpose
Ethanol5-10%Initial Solvent
Tween 802-5%Surfactant/Emulsifier
Saline (0.9% NaCl)85-93%Carrier Solution

Causality: The ethanol initially dissolves the lipophilic compound. Tween 80, an amphipathic molecule, surrounds the compound, creating micelles that can be suspended in the aqueous saline solution, forming a stable emulsion suitable for injection.

Workflow for Vehicle Selection:

VehicleSelection A Start: Compound Precipitation in Aqueous Vehicle B Select an Organic Solvent (e.g., Ethanol, DMSO) A->B Step 1 C Add a Surfactant (e.g., Tween 80, Cremophor EL) B->C Step 2 D Gradually Add Saline with Vortexing C->D Step 3 E Observe for Precipitation D->E F Stable Emulsion Formed Proceed with Dosing E->F Success G Precipitation Occurs Adjust Ratios or Components E->G Failure G->B Iterate DoseFinding A Start: Define Study Objectives B Literature Search for Analogous Compounds A->B C Select a Wide Dose Range (e.g., 0.1, 1, 10, 30 mg/kg) B->C D Administer Doses to Small Animal Groups C->D E Monitor for Efficacy and Adverse Effects D->E F Determine Maximum Tolerated Dose (MTD) E->F G Select Doses for Definitive Study F->G

Caption: A systematic approach to a dose-finding experiment.

Administration Route

Problem: I am unsure which administration route is most appropriate for (1H-Indol-7-yl)(phenyl)methanone.

Solution: The choice of administration route depends on the desired pharmacokinetic profile and the experimental question.

  • Intraperitoneal (i.p.) Injection: This is a common and practical route for initial studies with novel compounds, especially when using a vehicle emulsion. [9][10]It provides systemic exposure, although it can have variable absorption rates.

  • Intravenous (i.v.) Injection: This route provides 100% bioavailability and rapid onset of action. However, it requires a completely soluble formulation, which can be challenging for lipophilic compounds. A study with JWH-030 utilized i.v. administration in rats, suggesting it is feasible with proper formulation. [6][7]* Oral Gavage (p.o.): This route is relevant for assessing potential oral bioavailability but is often complicated by first-pass metabolism.

  • Inhalation: While used for some synthetic cannabinoids to mimic human recreational use, this requires specialized equipment. [11] For initial efficacy and toxicity studies, intraperitoneal injection is the recommended starting point due to its balance of technical feasibility and systemic exposure.

III. References

  • Yun, J., Yoon, K. S., Lee, T. H., et al. (2016). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Toxicology Research, 5(6), 1663–1671. [Link]

  • Yun, J., Yoon, K. S., Lee, T. H., et al. (2016). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. RSC Publishing.[Link]

  • Schiavon, E., Zuin, A., De-Giorgio, F., et al. (2022). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Molecular Neuroscience, 15, 944576. [Link]

  • Antonilli, L., La Maida, N., Tittarelli, R., et al. (2021). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in Psychiatry, 12, 638726. [Link]

  • Suhana, S., Sridharan, V., & Usha, G. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. [Link]

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., & Kubicki, M. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2933. [Link]

  • Ossato, A., Schiavon, E., De-Giorgio, F., et al. (2022). In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. International Journal of Molecular Sciences, 23(14), 8030. [Link]

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., & Kubicki, M. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2933. [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]

  • BuyersGuideChem. (1H-Indol-7-yl)(phenyl)methanone | 70803-96-2.[Link]

  • Tai, S., & Fantegrossi, W. E. (2014). Comparison of the Neurotoxic and Seizure-Inducing Effects of Synthetic and Endogenous Cannabinoids with Δ9-Tetrahydrocannabinol. Journal of Pharmacology and Experimental Therapeutics, 350(3), 572–579. [Link]

  • Wikipedia. JWH-030.[Link]

  • Chakkaravarthi, G., Panchatcharam, R., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2010). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2895. [Link]

  • UNODC. Substance Details JWH-030.[Link]

  • Molbase. Cas no 70803-96-2 ((1H-Indol-7-yl)(phenyl)methanone).[Link]

  • Chakkaravarthi, G., Panchatcharam, R., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2010). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2895. [Link]

  • Suhana, S., Sridharan, V., & Usha, G. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]

  • Yun, J., Yoon, K. S., Lee, T. H., et al. (2016). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Toxicology Research, 5(6), 1663–1671. [Link]

  • Lefever, T. W., Marusich, J. A., & Thomas, B. F. (2014). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Pharmacology, Biochemistry, and Behavior, 124, 482–489. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of (1H-Indol-7-yl)(phenyl)methanone in Cellular Assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing (1H-Indol-7-yl)(phenyl)methanone, a potent synthetic cannabinoid receptor agonist commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing (1H-Indol-7-yl)(phenyl)methanone, a potent synthetic cannabinoid receptor agonist commonly known as JWH-018. This compound is a valuable tool for investigating the endocannabinoid system. However, ensuring that the observed cellular effects are specifically mediated by its intended targets—the cannabinoid receptors CB1 and CB2—is paramount for data integrity. This guide provides in-depth, experience-driven advice to help you design robust experiments, troubleshoot ambiguous results, and confidently attribute your findings to on-target mechanisms.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of (1H-Indol-7-yl)(phenyl)methanone in cell-based assays.

Q1: What are the primary molecular targets of (1H-Indol-7-yl)(phenyl)methanone?

(1H-Indol-7-yl)(phenyl)methanone is a high-affinity full agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G protein-coupled receptors (GPCRs).[1][2] It generally displays slightly higher affinity for the CB2 receptor.[1][3] Its potent activation of these receptors makes it a powerful tool for studying cannabinoid signaling pathways, such as the modulation of adenylyl cyclase and activation of MAP kinases.[1]

Q2: Why is it critical to control for off-target effects with this compound?

Like many small molecule ligands, particularly highly lipophilic ones, (1H-Indol-7-yl)(phenyl)methanone can exhibit off-target activities, especially at higher concentrations. These unintended interactions can lead to misinterpretation of experimental data. For example, effects on cell viability, ion channels, or other GPCRs could be mistakenly attributed to CB1/CB2 activation.[4] Rigorous controls are the only way to ensure that your observed phenotype is a direct result of cannabinoid receptor engagement.

Q3: What is a suitable starting concentration range for my cellular assays?

The optimal concentration depends on the specific assay and cell system. A good starting point is to use a concentration range that brackets the compound's binding affinity (Kᵢ) and functional potency (EC₅₀).

Parameter CB1 Receptor CB2 Receptor Source
Binding Affinity (Kᵢ) ~9.0 nM~2.9 nM[1][2][3]
Functional Potency (EC₅₀) 4.4 nM - 102 nM~133 nM[1][2]

Expert Recommendation: Begin with a dose-response curve starting from 1 nM up to 1 µM. Many on-target effects, such as ERK1/2 activation or receptor internalization, are observed at low nanomolar concentrations (EC₅₀ ≈ 2.8-4.4 nM).[1] Concentrations exceeding 10 µM should be approached with caution, as they are more likely to induce off-target effects or cytotoxicity.[5][6]

Q4: My compound is dissolved in DMSO. What is the maximum final concentration of DMSO I should use in my cell culture medium?

While necessary for solubilizing lipophilic compounds like (1H-Indol-7-yl)(phenyl)methanone, DMSO can have independent biological effects.[7] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% , and ideally at or below 0.1%. Most importantly, every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO used in the experimental groups. This allows you to subtract any solvent-induced effects from your results.

Section 2: Troubleshooting Guide: Experimental Issues & Solutions

This section provides a problem-and-solution framework for common issues that may arise during your experiments, with a focus on distinguishing on-target from off-target effects.

Problem 1: I'm observing a cellular response (e.g., change in cell signaling, viability) in a cell line that does not express CB1 or CB2 receptors.

  • Causality: This is a classic indicator of an off-target effect. The compound is interacting with a different molecular target in your cells to produce the observed response. Studies have shown that some metabolites of JWH-018 can induce toxicity in cells lacking CB1 receptors, suggesting non-CB1 mediated mechanisms.[8]

  • Solution: Characterize the Off-Target Effect.

    • Confirm Receptor Absence: First, verify through qPCR, Western blot, or flow cytometry that your "receptor-null" cells truly do not express CB1 or CB2.

    • Dose-Response Comparison: Run a full dose-response curve in both your receptor-null and receptor-expressing cell lines. If the effect in the null cells only occurs at much higher concentrations, you can define a "selective" concentration window for your on-target experiments.

    • Literature Search: Search for known off-target interactions for synthetic cannabinoids. This may provide clues as to the alternative pathway being activated.

Problem 2: My results with (1H-Indol-7-yl)(phenyl)methanone are not fully blocked by a selective CB1 or CB2 antagonist.

  • Causality: This strongly suggests that the observed effect is either partially or entirely independent of the target receptor. If a well-characterized antagonist like Rimonabant (for CB1) fails to completely reverse the agonist's effect, it points to one of two scenarios: the effect is off-target, or your antagonist concentration is insufficient.[1]

  • Solution: Perform a Pharmacological Blockade Experiment.

    • Verify Antagonist Potency: Ensure you are using the antagonist at a concentration at least 10-fold higher than its Kᵢ value for the target receptor.

    • Antagonist Pre-incubation: Always pre-incubate the cells with the antagonist for a sufficient time (e.g., 15-30 minutes) before adding (1H-Indol-7-yl)(phenyl)methanone.[9] This ensures the antagonist has occupied the receptor binding site.

Problem 3: I'm seeing unexpected changes in cell viability or morphology at higher concentrations.

  • Causality: High concentrations of synthetic cannabinoids can induce cytotoxicity, oxidative stress, or apoptosis through mechanisms that may be independent of CB1/CB2 activation.[5][6] One study noted that while JWH-018 did not significantly decrease viability in SH-SY5Y neuronal cells up to 150 µM, it did induce oxidative stress.[5][6] Another study found that a metabolite of JWH-018, but not the parent drug, caused a significant decrease in cell viability at concentrations ≥25µM.[8]

  • Solution: Define the Cytotoxic Threshold.

    • Perform Viability Assays: Conduct standard cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) across your full concentration range in parallel with your functional assays.[5]

    • Establish a Non-Toxic Window: Identify the highest concentration of (1H-Indol-7-yl)(phenyl)methanone that does not impact cell viability over the time course of your experiment. All subsequent functional experiments should be performed at or below this concentration.

    • Consider Metabolite Effects: Be aware that cell metabolism can convert JWH-018 into active metabolites that may have different target profiles or toxicities.[10][11][12][13] Shorter incubation times can help minimize the contribution of metabolites.[7]

Problem 4: How do I design a robust experiment to confirm my observed effect is truly CB1/CB2-mediated?

  • Causality: A truly on-target effect must be demonstrable through multiple, converging lines of evidence. Relying on a single experiment is insufficient. A self-validating experimental design incorporates the necessary controls to systematically rule out alternative explanations.

  • Solution: The Target Validation Workflow. This workflow is the gold standard for confirming on-target activity. It combines pharmacological tools and genetic approaches to build a conclusive case. See the detailed protocols in Section 3.

    TargetValidation A Observe Cellular Effect with (1H-Indol-7-yl)(phenyl)methanone B Is the effect dose-dependent and potent (low nM range)? A->B C Perform Pharmacological Blockade: Pre-treat with selective CB1/CB2 antagonist B->C Yes H Low Confidence / Off-Target Effect: - Effect is low potency (µM) - Re-evaluate hypothesis B->H No D Is the effect completely blocked by the antagonist? C->D E Perform Genetic Validation: Use a CB1/CB2 knockout or knockdown cell line D->E Yes I Potential Off-Target Effect: - Investigate alternative pathways - Check antagonist concentration D->I No / Partially F Is the effect absent in the knockout/knockdown cells? E->F G High Confidence: Effect is On-Target F->G Yes K Inconclusive / Potential Off-Target: - Verify knockout efficiency - Consider receptor-independent mechanism F->K No J High Confidence: Effect is On-Target

    Caption: Workflow for validating on-target CB receptor activity.

Section 3: Key Experimental Protocols

These detailed protocols provide step-by-step methodologies for the critical validation experiments described above.

Protocol 3.1: Validating On-Target Activity using a Specific Antagonist

This protocol confirms that the biological effect of (1H-Indol-7-yl)(phenyl)methanone is mediated through a specific cannabinoid receptor. We will use a hypothetical cAMP inhibition assay as an example.

Principle: CB1 and CB2 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A specific antagonist will bind to the receptor and prevent the agonist from activating this pathway.

Materials:

  • CB1/CB2-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing the receptor)

  • (1H-Indol-7-yl)(phenyl)methanone (agonist)

  • Selective CB1 antagonist (e.g., Rimonabant) or CB2 antagonist (e.g., AM630)

  • Forskolin (to stimulate adenylyl cyclase and create a measurable cAMP baseline)

  • Assay buffer (e.g., HBSS)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Plate the CB1/CB2-expressing cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare dilutions of the antagonist in assay buffer. A typical concentration is 10x the antagonist's Kᵢ (e.g., 100 nM for Rimonabant).

    • Remove the culture medium from the cells.

    • Add the antagonist solution to the appropriate wells. To other wells, add only assay buffer (for "agonist only" and "vehicle" controls).

    • Incubate the plate at 37°C for 20 minutes.

  • Agonist Stimulation:

    • Prepare serial dilutions of (1H-Indol-7-yl)(phenyl)methanone in assay buffer containing a fixed concentration of forskolin (e.g., 5 µM). The EC₅₀ for JWH-018's inhibition of forskolin-stimulated cAMP is ~15 nM, so your concentration range should bracket this value.[1]

    • Add the agonist/forskolin mixture to the wells (both those pre-treated with antagonist and those without).

    • To vehicle control wells, add only the forskolin-containing buffer.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the dose-response curve for the agonist alone.

    • On the same graph, plot the response of the agonist in the presence of the antagonist.

    • Expected Outcome: A truly on-target effect will show a potent, dose-dependent inhibition of cAMP by the agonist, which is completely or significantly right-shifted (blocked) in the presence of the specific antagonist.

    SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist (1H-Indol-7-yl)(phenyl)methanone Receptor CB1 / CB2 Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Rimonabant) Antagonist->Receptor Binds & Blocks G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response

    Caption: Simplified CB1/CB2 signaling pathway and antagonist action.
Protocol 3.2: Counter-Screening using a Receptor-Null Cell Line

This protocol is essential for identifying off-target effects by comparing the compound's activity in cells that express the target with parental cells that do not.

Principle: If a biological effect is observed in the parental (receptor-null) cell line, it cannot be mediated by the target receptor and is therefore an off-target effect.

Materials:

  • A matched pair of cell lines:

    • Parental cell line that does not endogenously express the target receptor (e.g., HEK293, CHO-K1).

    • The same cell line stably transfected to express the target receptor (e.g., HEK293-CB1).

  • (1H-Indol-7-yl)(phenyl)methanone

  • Equipment for your specific cellular assay (e.g., plate reader, microscope).

Procedure:

  • Cell Culture: Culture both the parental and the transfected cell lines under identical conditions.

  • Assay Performance: Plate both cell types in parallel and expose them to an identical dose-response range of (1H-Indol-7-yl)(phenyl)methanone.

  • Identical Conditions: It is critical that all assay parameters (incubation time, temperature, reagent concentrations, etc.) are kept identical for both cell lines to ensure a valid comparison.

  • Measurement: Measure the cellular endpoint of interest (e.g., calcium flux, gene expression, cell migration) for both cell lines.

  • Data Analysis:

    • Plot the dose-response curves for both the parental and transfected cell lines on the same graph.

    • Expected Outcome for an On-Target Effect: You should observe a potent, dose-dependent response only in the cell line expressing the cannabinoid receptor. The parental cell line should show no response, or a response only at significantly higher (e.g., >100-fold) concentrations.

    • Interpretation of an Off-Target Effect: If both cell lines exhibit a similar response at similar concentrations, the effect is unequivocally off-target.

By systematically applying these principles and protocols, researchers can significantly increase the confidence and reproducibility of their findings, ensuring that the effects of (1H-Indol-7-yl)(phenyl)methanone are correctly attributed to the activation of cannabinoid receptors.

References

  • Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 586–593. Available at: [Link]

  • Couceiro, J., et al. (2016). Toxicological Impact of JWH-018 and Its Phase I Metabolite N-(3-hydroxypentyl) on Human Cell Lines. Forensic Science International, 264, 100-105. Available at: [Link]

  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. Available at: [Link]

  • Koller, V. J., et al. (2020). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology Research, 9(6), 734-742. Available at: [Link]

  • Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 100-108. Available at: [Link]

  • Wiley, J. L., et al. (2012). Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice. Neuropharmacology, 62(7), 2381-2388. Available at: [Link]

  • Wikipedia. (n.d.). JWH-018. Retrieved from [Link]

  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. Available at: [Link]

Sources

Optimization

Technical Support Center: Modifying Experimental Protocols to Reduce Variability in Results

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the pursuit of scientific discovery, variability in experimental results is a persistent c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the pursuit of scientific discovery, variability in experimental results is a persistent challenge. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you identify sources of variability and modify your protocols for more consistent and reproducible data.

Our philosophy is grounded in understanding the "why" behind each step of a protocol. By grasping the underlying principles, you can move from rote execution to informed experimental design, leading to more robust and reliable outcomes.

Section 1: Foundational Principles of Experimental Consistency

Before delving into specific techniques, it's crucial to understand the universal sources of variability. These factors are often interconnected and can have cascading effects on your results.

The Critical Role of Standard Operating Procedures (SOPs)

An SOP is a detailed, written document that outlines the exact steps to perform a specific process or assay.[1][2] The purpose of an SOP is to ensure that every task is performed consistently, regardless of who is conducting the experiment.[1][2] This consistency is the bedrock of reproducible science.[1][3]

FAQ: We're a small academic lab. Do we really need formal SOPs?

Yes. While often associated with regulatory environments, SOPs are invaluable for any research setting. They reduce reliance on informal knowledge transfer, provide a consistent training standard, and allow for confident data comparison across experiments.[1] An effective SOP should be a controlled document with clear, step-by-step instructions, including details on safety precautions, equipment settings, and quality control checks.[1][3][4]

Reagent Quality and Handling: The Building Blocks of Your Experiment

The quality of your reagents directly impacts the reliability and reproducibility of your research.[5][6] Substandard or inconsistent reagents can introduce contaminants and impurities, leading to erroneous results.[6]

Key Considerations for Reagents:

  • Purity and Stability: High-quality reagents have defined purity levels and are free from inhibitory substances, ensuring consistent performance.[5][7]

  • Batch-to-Batch Consistency: Reputable vendors perform rigorous quality control to ensure minimal variation between different lots of the same reagent.[5] When starting a new experiment, it's wise to test a new batch of a critical reagent against the old one.

  • Proper Storage and Handling: Many biological reagents, such as enzymes and antibodies, are sensitive to temperature fluctuations and freeze-thaw cycles.[5] Adhering to the manufacturer's storage recommendations is crucial to maintain their activity.

Troubleshooting Guide: Reagent-Related Variability

IssuePotential CauseRecommended Action
Inconsistent Results Between Experiments Variation in reagent lots.Record the lot number of all critical reagents in your lab notebook. When a new lot is introduced, perform a validation experiment to ensure it performs similarly to the previous lot.
Gradual Decline in Assay Performance Improper reagent storage or handling.Ensure all lab members are trained on the correct storage conditions for each reagent. Use aliquots to minimize freeze-thaw cycles of sensitive reagents.[5]
Complete Assay Failure A critical reagent has expired or degraded.Check the expiration dates on all reagents. If a reagent is suspected to be inactive, test it in a positive control experiment.
The Human Factor: Operator-Dependent Variability

Even with the most detailed SOP, the person performing the experiment can be a source of variability.[8][9] This is particularly true for techniques that require manual dexterity, such as pipetting.

dot

OperatorVariability cluster_sources Sources of Operator Variability cluster_impact Impact on Results cluster_solutions Mitigation Strategies Pipetting Pipetting Technique Inaccuracy Inaccurate Data Pipetting->Inaccuracy Timing Inconsistent Incubation Times Irreproducibility Irreproducible Results Timing->Irreproducibility Handling Cell/Sample Handling Handling->Inaccuracy Handling->Irreproducibility Training Consistent Training Training->Pipetting SOPs Strict Adherence to SOPs SOPs->Timing Automation Automation of Repetitive Tasks Automation->Handling

Caption: Key sources of operator-dependent variability and mitigation strategies.

FAQ: How can we minimize variability between different lab members?

Comprehensive training on pipetting techniques and other manual procedures is essential.[9] Regular proficiency assessments can also help ensure that all team members are adhering to the established protocols.[9] For high-throughput applications, consider automating liquid handling steps to reduce manual errors.[10]

Section 2: Technique-Specific Troubleshooting Guides

This section provides detailed guidance on common issues encountered in widely used laboratory techniques.

Cell-Based Assays

Variability in cell-based assays is a significant contributor to irreproducible preclinical research.[11] Cells are dynamic and sensitive to their environment, making consistent culture and handling practices paramount.

Common Sources of Variability in Cell Culture:

  • Phenotypic Drift: Over many passages, cells can undergo changes in their characteristics.[11] To limit this, always use cells with a low passage number and standardize your cell culture conditions.[11]

  • Inconsistent Cell Density: The density of cells in a stock flask can affect their responsiveness in an assay.[11] Always seed cells at a consistent density for every experiment.

  • Contamination: Bacterial, yeast, or mycoplasma contamination can significantly alter cell behavior.[11] Perform routine testing to ensure your cultures are clean.[11]

Troubleshooting Guide: Inconsistent Cell-Based Assay Results

IssuePotential CauseRecommended Action
High Well-to-Well Variability Inconsistent cell seeding density.Optimize your cell counting and seeding protocol. Ensure a homogenous cell suspension before plating.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Experiment-to-Experiment Variability High passage number of cells.Use a "thaw-and-use" approach with a large, quality-controlled frozen stock of cells.[11] This treats your cells like a consistent reagent.
Inconsistent culture conditions.Maintain a detailed log of culture conditions, including media lot numbers, passage number, and time from last passage.[11]

Protocol: Establishing a "Thaw-and-Use" Cell Bank

  • Source and Authenticate: Obtain cells from a reputable cell bank (e.g., ATCC).[11]

  • Expansion: Expand the cells under optimal and consistent culture conditions.

  • Create a Master Cell Bank (MCB): Cryopreserve a large number of vials from a single, low-passage population.

  • Create a Working Cell Bank (WCB): Thaw a vial from the MCB and expand it for a limited number of passages to create a WCB.

  • Quality Control: Before using the WCB for experiments, perform quality control tests, including viability, growth rate, and a functional assay to ensure they respond as expected.

  • Experimental Use: For each experiment, thaw a new vial from the WCB. Do not passage these cells further for experimental use.

Western Blotting

Quantitative Western blotting requires careful attention to detail to ensure accurate and reproducible results. Normalization is a critical step to correct for unavoidable variations in sample loading and transfer.[12][13]

FAQ: Housekeeping protein or total protein normalization: Which is better?

While housekeeping proteins (HKPs) have traditionally been used for normalization, recent studies have shown that their expression can vary under certain experimental conditions.[14] The current gold standard is total protein normalization (TPN), where the signal of the protein of interest is normalized to the total amount of protein in each lane.[14] TPN offers a larger dynamic range and lower variability compared to HKPs.[14]

dot

WesternBlotWorkflow cluster_workflow Quantitative Western Blot Workflow A Sample Preparation & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Total Protein Staining (for TPN) C->D E Immunodetection D->E F Imaging & Data Analysis E->F

Caption: A typical workflow for quantitative Western blotting with total protein normalization.

Troubleshooting Guide: Western Blotting Variability

IssuePotential CauseRecommended Action
Uneven Bands or "Smiling" Inconsistent gel polymerization or excessive voltage during electrophoresis.Ensure gels are poured evenly and allowed to polymerize completely. Run the gel at a lower voltage for a longer period.
High Background Insufficient blocking or washing.Optimize the blocking step with a suitable blocking agent (e.g., 5% BSA or non-fat milk). Increase the number and duration of wash steps.
Inconsistent Quantitation Non-linear signal response.Determine the linear range of your detection system by running a dilution series of your sample.[12][13] Ensure that the signals for both your target protein and normalization control fall within this linear range.
Polymerase Chain Reaction (PCR)

PCR is a highly sensitive technique, and even minor variations in the protocol can lead to significant differences in results.

Troubleshooting Guide: PCR Issues

IssuePotential CauseRecommended Action
No Amplification Product Poor template quality or presence of inhibitors.Re-purify your DNA or RNA template.[15] Consider diluting the template to reduce the concentration of inhibitors.[16]
Suboptimal annealing temperature.Optimize the annealing temperature by running a gradient PCR.[15]
Non-Specific Amplification (Extra Bands) Annealing temperature is too low.Increase the annealing temperature in 2°C increments.[16]
Poor primer design.Use primer design software to check for potential primer-dimers and off-target binding sites.[17]
Smeared Bands Too many PCR cycles or degraded template DNA.Reduce the number of cycles.[16] Evaluate the integrity of your template DNA on an agarose gel.[17]
Immunofluorescence (IF)

Successful immunofluorescence requires a delicate balance between achieving a strong signal and minimizing background noise.

dot

IF_Optimization cluster_signal Signal Enhancement cluster_background Background Reduction cluster_result Desired Outcome AntibodyTiter Antibody Titration OptimalSignal High Signal-to-Noise Ratio AntibodyTiter->OptimalSignal Incubation Optimize Incubation Time/Temp Incubation->OptimalSignal Blocking Effective Blocking Blocking->OptimalSignal Washing Thorough Washing Washing->OptimalSignal

Caption: Key factors to optimize for a high signal-to-noise ratio in immunofluorescence.

Troubleshooting Guide: Immunofluorescence Staining

IssuePotential CauseRecommended Action
Weak or No Signal Suboptimal primary antibody concentration.Titrate the primary antibody by testing a range of dilutions to find the optimal concentration.[18][19]
Damaged epitope due to fixation.Try a different fixation method (e.g., methanol vs. paraformaldehyde).
High Background Insufficient blocking or non-specific antibody binding.Use a blocking solution containing serum from the same species as the secondary antibody.[18][20] Ensure thorough washing between steps.[18][19]
Secondary antibody is binding non-specifically.Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Photobleaching Excessive exposure to excitation light.Minimize the exposure time during imaging. Use an anti-fade mounting medium to protect your sample.[21]

Section 3: Experimental Design and Statistical Considerations

A robust experimental design is your first line of defense against variability.

The Importance of Controls

Appropriate controls are essential for interpreting your results correctly.

  • Positive Control: A sample that is known to give a positive result. This confirms that your assay is working correctly.

  • Negative Control: A sample that should not give a positive result. This helps to identify non-specific signals and background noise.

  • Technical Replicates: Multiple measurements of the same sample. This assesses the variability of your measurement technique.

  • Biological Replicates: Parallel measurements of biologically distinct samples. This assesses the variability within a biological system.

Minimizing Bias

Experimental bias can systematically distort your results.[22] To minimize bias, it is critical to incorporate randomization and blinding into your experimental design.[23][24]

  • Randomization: Randomly assign animals or samples to different treatment groups to avoid systematic differences between groups.[24]

  • Blinding: Whenever possible, the person performing the experiment and analyzing the data should be unaware of the treatment group assignments.[23]

By implementing the principles and protocols outlined in this guide, you can significantly reduce variability in your experimental results, leading to more reliable data and accelerating the pace of your research.

References

  • Why High-Quality Lab Reagents Matter in Molecular Biology Research. (n.d.). Moss Trends. Retrieved from [Link]

  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. Retrieved from [Link]

  • Mastering Standard Operating Procedures in the Lab. (n.d.). IGOR. Retrieved from [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). BioProcess International. Retrieved from [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Bio-Connect. Retrieved from [Link]

  • Building Blocks of Research: The Importance of High-Quality Reagents. (2024, March 12). Labmate Online. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • What is the Best Way to Normalize your Western blot? (2023, May 9). Azure Biosystems. Retrieved from [Link]

  • The How and Why of Normalizing Your Western Blots. (2018, March 14). Bio-Rad. Retrieved from [Link]

  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI. Retrieved from [Link]

  • SOPs for Laboratory Quality Control. (2025, November 2). Freezerworks. Retrieved from [Link]

  • Preparation of Standard Operating Procedures SOPs In the Laboratory. (2025, November 2). YouTube. Retrieved from [Link]

  • 4 Simple Tips to Improve Total Protein Normalization. (2014, November 26). Advansta. Retrieved from [Link]

  • SOP For Laboratory. (2025, January 3). Meegle. Retrieved from [Link]

  • Normalization Handbook. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Tips for Successful Immunofluorescent Staining. (2018, March 12). Biocompare. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Troubleshooting your PCR. (n.d.). Takara Bio. Retrieved from [Link]

  • Recommendations for robust and reproducible preclinical research in personalised medicine. (2023, January 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). FORRT. Retrieved from [Link]

  • Bioassay Statistics. (n.d.). Quantics Biostatistics. Retrieved from [Link]

  • Minimizing Liquid Delivery Risk: Operators as Sources of Error. (2007, September 1). American Laboratory. Retrieved from [Link]

  • Chapter 10. Experimental Design: Statistical Analysis of Data. (n.d.). University of Central Arkansas. Retrieved from [Link]

  • Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence. (2021, August 31). Frontiers in Immunology. Retrieved from [Link]

  • Statistics for Analysis of Experimental Data. (n.d.). Tufts University. Retrieved from [Link]

  • Biological Variation. (n.d.). American Meat Science Association. Retrieved from [Link]

  • Reagent Validation to Facilitate Experimental Reproducibility. (n.d.). PubMed. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Identify Easily Controlled Sources of Variability in Assays. (2020, December 3). Technology Networks. Retrieved from [Link]

  • Sources of Variability. (n.d.). OMERACT. Retrieved from [Link]

  • Reducing sources of variance in experimental procedures in in vitro research. (2022, January 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Statistical Approach to Variability in Measurements (Chapter 5). (2019, August 24). Cambridge University Press & Assessment. Retrieved from [Link]

  • Managing Reagent Variation. (n.d.). Clinical Lab Products. Retrieved from [Link]

  • How to Minimize Variation and Achieve Reproducibility. (2025, June 8). Bitesize Bio. Retrieved from [Link]

  • Statistical Analysis for Experimental Research. (2022, March 1). YouTube. Retrieved from [Link]

  • Statistical relevance—relevant statistics, part I. (2015, September 21). The EMBO Journal. Retrieved from [Link]

  • Laboratory Feedback Culture: How Lab Managers Strengthen Performance Through Communication. (2026, January 14). Clinical Lab Manager. Retrieved from [Link]

  • Chapter 9. Using Experimental Control to Reduce Extraneous Variability. (2013, August 29). SAGE Publications Inc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Indole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and approved drugs.[1][2][3][4] However, its promise is often hampered by significant challenges in achieving adequate oral bioavailability, primarily due to poor aqueous solubility, extensive first-pass metabolism, and susceptibility to intestinal efflux.[5][6][7]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, explaining the causality behind experimental choices to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My indole compound shows extremely low aqueous solubility, leading to poor dissolution in simulated gastric/intestinal fluids.

Question: I've observed that my lead indole derivative precipitates immediately during dissolution testing. What initial steps can I take to improve its solubility for in vivo studies?

Answer: Poor aqueous solubility is the most common hurdle for indole derivatives.[8] Your immediate goal is to enhance the concentration of the drug in solution within the gastrointestinal (GI) tract to create a driving force for absorption. Several formulation strategies can be employed, each with its own mechanism of action.

Core Strategies for Solubility Enhancement:

  • Co-solvents: Utilizing a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds. This is a rapid approach for early-stage preclinical studies. However, the choice and concentration of co-solvents are critical to avoid vehicle-induced toxicity.[8]

  • Surfactants: Surfactants form micelles that encapsulate the hydrophobic indole compound, effectively increasing its apparent solubility in the aqueous environment of the GI tract.[8][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, masking the drug's hydrophobic nature and improving solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a polymer matrix at a molecular level, often creating an amorphous form of the drug.[10] The amorphous state has higher energy and thus greater solubility than the stable crystalline form.[11]

Comparative Analysis of Solubilization Techniques:

StrategyMechanismCommon ExcipientsAdvantagesDisadvantages
Co-solvents Reduces solvent polarityDMSO, Ethanol, PEG 400, Propylene GlycolSimple to prepare for preclinical studiesPotential for toxicity; drug may precipitate upon dilution in GI fluids
Surfactants Micellar encapsulationTween 80, Cremophor EL, Solutol HS-15High drug loading capacity; improves wettingCan impact cell membranes; potential for GI irritation
Cyclodextrins Inclusion complex formationHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)High solubility enhancement; can improve stabilityLimited by stoichiometry; competition with bile salts[9]; can be costly
Solid Dispersions Creates amorphous form; enhances wettabilityHPMC, PVP, PEG, Soluplus®Significant increase in dissolution rate; can create supersaturated solutionsAmorphous form can be physically unstable (recrystallization); manufacturing can be complex

Workflow for Selecting a Solubilization Strategy: The following flowchart provides a decision-making framework for selecting an appropriate strategy based on your compound's properties and development stage.

G start Start: Poorly Soluble Indole Compound bcs Determine Biopharmaceutics Classification System (BCS) Class start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 High Permeability class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low Permeability early_stage Early Preclinical (e.g., rodent PK)? class2->early_stage late_stage Late Preclinical/ Clinical Development? class4->late_stage Complex Challenge perm_issue Address Permeability Separately (e.g., Prodrug Strategy) class4->perm_issue early_stage->late_stage No cosolvent Use Co-solvent or Simple Surfactant System (e.g., PEG 400/Tween 80) early_stage->cosolvent Yes advanced Evaluate Advanced Formulations late_stage->advanced solid_disp Solid Dispersions (Spray Drying, HME) advanced->solid_disp lipid Lipid-Based Systems (SEDDS/SMEDDS) advanced->lipid nano Nanoparticle Formulations advanced->nano

Caption: Decision tree for formulation strategy selection.

Issue 2: My compound is susceptible to degradation in the acidic environment of the stomach.

Question: How can I protect my acid-labile indole-3-carbinol derivative from degradation in the stomach to ensure it reaches the small intestine for absorption?

Answer: Protecting the active pharmaceutical ingredient (API) from the harsh gastric environment is crucial for many indole compounds, especially those like indole-3-carbinol which can polymerize at low pH.[12] The primary strategies involve creating a physical barrier that dissolves only at the higher pH of the small intestine.

  • Nanoformulations: Encapsulating your compound within nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles provides a robust protective shell.[5][13] These carriers shield the drug from acid hydrolysis and enzymatic degradation in the stomach. Upon reaching the intestine, the nanoparticles can be taken up by various mechanisms or release the drug in a controlled manner.[6]

  • Enteric Coating: For more traditional dosage forms like tablets or capsules, applying an enteric polymer coating is a well-established method. These polymers are insoluble at the low pH of the stomach but readily dissolve at a pH greater than 5.5, releasing the drug in the proximal small intestine.

Visualizing Nanoparticle-Mediated Protection and Delivery:

G cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH 6-7.5) nanoparticle Nanoparticle Indole Compound (Encapsulated) Polymer/Lipid Shell nanoparticle_release Nanoparticle (Degrading) Released Indole Shell Breakdown nanoparticle->nanoparticle_release GI Transit acid H+ (Acid) acid->nanoparticle No Degradation absorption Absorption into Systemic Circulation nanoparticle_release:drug_released->absorption Enhanced Permeation

Caption: Nanoparticle protection in the stomach and release in the intestine.

Issue 3: My compound has good solubility and permeability in vitro, but in vivo exposure is still very low.

Question: My indole derivative is a BCS Class I/II candidate, but the oral bioavailability in rats is less than 5%. What could be the cause, and how do I troubleshoot it?

Answer: When solubility and permeability are not the limiting factors, low oral bioavailability is often due to two primary causes: extensive first-pass metabolism or active efflux back into the intestinal lumen.[14][15]

  • First-Pass Metabolism: The drug is absorbed from the intestine into the portal vein, which leads directly to the liver. Here, cytochrome P450 (CYP) enzymes can extensively metabolize the drug before it reaches systemic circulation.[16] The intestinal wall itself also contains metabolic enzymes.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are located on the apical side of intestinal enterocytes.[17][18] They act as cellular "pumps," actively transporting absorbed drug molecules back into the GI lumen, thus limiting net absorption.[17][19]

Troubleshooting Steps:

  • Inhibit Efflux/Metabolism: Conduct an in vivo study where you co-administer your compound with a known inhibitor of P-gp (e.g., verapamil) or a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). A significant increase in exposure would confirm the involvement of these pathways.

  • Prodrug Strategy: This is a powerful chemical modification approach. A prodrug is a bioreversible derivative of the parent drug.[11][20] The modification can mask the part of the indole molecule susceptible to metabolism or recognition by efflux transporters. Once absorbed, enzymes in the blood or liver cleave the promoiety to release the active drug.[20][21] For example, creating a phosphate ester prodrug can dramatically increase aqueous solubility and may bypass certain transporters.[11]

  • Nanoformulations: Some nanocarriers can inhibit efflux transporters or utilize alternative absorption pathways (e.g., lymphatic uptake), thereby bypassing first-pass metabolism in the liver to some extent.[5][6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions in drug development.

Q1: What are the fundamental physicochemical properties of my indole compound that I must characterize to predict its bioavailability challenges?

A1: A thorough physicochemical characterization is the foundation for any rational formulation design. Key parameters include:

  • Aqueous Solubility: Determine at different pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior throughout the GI tract.

  • pKa: Identifies if the compound is acidic, basic, or neutral, which dictates its ionization state and solubility at different pH levels.[22]

  • LogP/LogD: Measures lipophilicity. An optimal LogP (typically 1-3) is needed to balance solubility with membrane permeability. Very high LogP can lead to poor solubility.

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and dissolution rates.[10][23] Identifying the most soluble (often metastable) form can be advantageous.

Q2: How can I use in vitro models to predict the in vivo performance of my formulation?

A2: In vitro models are essential for screening and optimizing formulations before costly and time-consuming animal studies.[24][25] They provide mechanistic insights into how a formulation will perform.

  • Biorelevant Dissolution Testing: Instead of simple buffer, use media that mimic the composition of intestinal fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which are crucial for solubilizing lipophilic drugs in vivo. This provides a more accurate prediction of dissolution.[26]

  • Permeability Assays (Caco-2 Model): The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier.[24] This model is the gold standard for assessing a compound's intestinal permeability and identifying whether it is a substrate for efflux transporters like P-gp.[17][24]

Q3: What is a prodrug strategy and when should I consider it for my indole compound?

A3: A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes conversion in vivo to release the active parent drug.[20] This is a chemical modification strategy, not a formulation approach. Consider a prodrug strategy when:

  • The parent drug suffers from very high first-pass metabolism.[21]

  • The drug is a substrate for intestinal efflux transporters.[27]

  • The drug has extremely low solubility that cannot be overcome by formulation alone (e.g., phosphate prodrugs for parenteral delivery).[11]

  • You need to target the drug to a specific tissue where the activating enzyme is present (e.g., targeted cancer therapy).[28]

Part 3: Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) of an indole compound and to calculate its efflux ratio (ER), which indicates susceptibility to active efflux.

Objective: To assess intestinal permeability and identify potential P-gp/BCRP substrates.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® plates (24-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture for 21-25 days, changing the media every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values > 250 Ω·cm² are typically acceptable.

    • Confirm integrity post-experiment by measuring the flux of Lucifer Yellow. A Papp < 0.5 x 10⁻⁶ cm/s indicates a tight monolayer.

  • Permeability Assay (A-to-B and B-to-A):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Apical-to-Basolateral (A-to-B) Transport: Add the test compound (e.g., 10 µM final concentration, DMSO < 1%) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

      • An ER > 2 is generally considered an indication that the compound is a substrate of active efflux.

Workflow Diagram for Caco-2 Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer seed->culture teer Check TEER for monolayer integrity culture->teer add_A Add Compound to Apical Side (A -> B) teer->add_A add_B Add Compound to Basolateral Side (B -> A) teer->add_B incubate Incubate 2h @ 37°C add_A->incubate add_B->incubate sample Sample Donor & Receiver Chambers incubate->sample lcms Quantify with LC-MS/MS sample->lcms calc_papp Calculate Papp (A->B) and Papp (B->A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er result ER > 2? -> Efflux Substrate calc_er->result

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to a Validated 1H NMR Method for the Quantification of Indole Alkaloids

For researchers, scientists, and drug development professionals, the precise and accurate quantification of indole alkaloids is paramount. These structurally diverse natural products exhibit a wide range of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of indole alkaloids is paramount. These structurally diverse natural products exhibit a wide range of pharmacological activities, making their exact measurement critical in everything from quality control of herbal medicines to the development of new therapeutics. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient alternative.[1][2][3]

This guide provides an in-depth, technically-grounded comparison of a validated ¹H NMR method for indole alkaloid quantification against established chromatographic techniques. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground all claims in authoritative references.

The Principle of Quantitative ¹H NMR (qNMR): A Primary Method of Measurement

At its core, ¹H NMR spectroscopy is a primary ratio method of measurement.[4][5] This means the intensity of an NMR signal is directly proportional to the number of atomic nuclei (protons, in this case) giving rise to that signal.[6] This fundamental principle allows for the direct quantification of a substance against a certified internal standard without the need for substance-specific calibration curves, a significant departure from chromatographic methods.[6][7]

The concentration of an analyte is determined using the following equation:

C_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (C_std)

Where:

  • I : Integral value of the signal for the analyte or standard

  • N : Number of protons for the respective signal

  • M : Molar mass of the analyte or standard

  • C : Concentration

This direct relationship underpins the power of qNMR, offering a streamlined path to accurate quantification.[8]

Experimental Protocol: A Validated ¹H NMR Method

This protocol is based on a successfully validated method for the simultaneous quantification of four indole alkaloids: rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine in Uncaria rhynchophylla.[9][10][11]

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆): The choice of deuterated solvent is critical for signal separation.[12] For these indole alkaloids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is optimal because it allows the highly deshielded N-H proton signals (δ 10-11 ppm) to be well-resolved from other signals in the spectrum.[9][12] This provides clear, non-overlapping signals for integration, which is essential for accuracy.

  • Internal Standard (Maleic Acid): An ideal internal standard should be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with the analyte signals, and be accurately weighable. Maleic acid is often a suitable choice.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans (a prerequisite for accurate integration), the relaxation delay (d1) must be set to at least five times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals.[12] In the reference study, T₁ values were measured, and an appropriate d1 was selected to ensure quantitative accuracy.[12]

  • Instrument Frequency (600 MHz): A higher field strength (e.g., 600 MHz) provides better signal dispersion and higher sensitivity, which is crucial for resolving complex mixtures and quantifying low-concentration components.[9][10]

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid (or another suitable internal standard) and dissolve it in 10 mL of DMSO-d₆ to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 3.0 mg of the indole alkaloid extract or sample.[9]

    • Dissolve the sample in 0.5 mL of DMSO-d₆ containing a known concentration of the internal standard (e.g., 50 µg).[9]

    • Vortex the solution until fully dissolved and transfer it to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 600 MHz NMR spectrometer.[9][10]

    • Key Acquisition Parameters:

      • Pulse Program: A standard 30° or 90° pulse.

      • Relaxation Delay (d1): ≥ 5 x T₁ (longest)

      • Acquisition Time (aq): ~2-3 seconds

      • Number of Scans (ns): 16-64 (to achieve adequate signal-to-noise)

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the selected, well-resolved signals for each indole alkaloid and the internal standard.

    • Calculate the concentration of each alkaloid using the formula provided above.

Method Validation: A Self-Validating System Following ICH Q2(R1) Guidelines

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[13][14] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] The revised Q2(R2) and new Q14 guidelines further emphasize a lifecycle and risk-based approach to validation.[18][19][20][21]

Caption: Key advantages and disadvantages of qNMR vs. HPLC.

Performance Characteristic Showdown
Parameter Validated ¹H NMR Method Typical HPLC-UV Method Field-Proven Insights
Principle Primary ratio method; direct measurement against an internal standard. [6]Secondary method; requires calibration curves from analyte-specific reference standards.qNMR's primary nature eliminates the need to source, certify, and maintain a library of individual alkaloid standards, saving significant time and resources. [7]
Analysis Time Rapid; typically < 15 minutes per sample for data acquisition. [9][10]Longer; includes column equilibration, gradient elution, and column washing (typically 20-60 min).For high-throughput screening or quality control of numerous samples, the time savings with qNMR are substantial.
Sample Preparation Simple dissolution in a deuterated solvent. [22]Often requires filtration, and careful solvent matching with the mobile phase.The minimal sample handling in qNMR reduces potential sources of error.
Solvent Consumption Very low (~0.5 mL of deuterated solvent per sample). [23]High (milliliters per minute, leading to liters over a sequence).qNMR is a significantly "greener" technique with lower solvent purchase and disposal costs. [23]
Sensitivity Generally lower than HPLC, especially when coupled with mass spectrometry (LC-MS).High, especially for UV-active compounds.While HPLC may be superior for trace-level impurity analysis, qNMR is highly suitable for assay and potency determination of major components. [24]
Universality Universal detector for protons.Detector-dependent (e.g., requires a chromophore for UV detection).qNMR can quantify compounds lacking a UV chromophore, which would be invisible to a DAD/UV detector.
Data Richness Provides quantitative and structural information simultaneously.Provides quantitative data and retention time only.The NMR spectrum serves as a unique fingerprint of the sample, which can be used to simultaneously identify the quantified compounds and check for unexpected impurities.

Conclusion

The validated ¹H NMR method offers a rapid, precise, and accurate tool for the quantification of indole alkaloids, presenting a compelling alternative to traditional HPLC-based methods. [9][11]Its status as a primary analytical technique simplifies the quantification process by obviating the need for analyte-specific reference standards. While HPLC retains an edge in sensitivity for trace analysis, the speed, low solvent consumption, and rich informational content of qNMR make it an exceptionally powerful and efficient method for researchers, scientists, and drug development professionals working with indole alkaloids and other complex natural products. [1][2][22]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ICH. (n.d.). Quality Guidelines.
  • National Center for Biotechnology Information. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • PubMed. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • National Center for Biotechnology Information. (2021). Research Progress of NMR in Natural Product Quantification.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2005). Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis § | Request PDF.
  • Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • Scribd. (n.d.). ICH Q2(R1) Validation of Analytical Methods | PDF | Chromatography.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • ResearchGate. (2021). (PDF) Validated Quantitative 1 H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • PubMed. (2005). Quantitative NMR spectroscopy--applications in drug analysis.
  • Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResearchGate. (2005). (PDF) Quantitative NMR spectroscopy - Applications in drug analysis.
  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.

Sources

Comparative

A Comparative Analysis of (1H-Indol-7-yl)(phenyl)methanone: A Novel Scaffold for Kinase Inhibition

An In-Depth Guide for Drug Discovery Professionals Executive Summary Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Discovery Professionals

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indole nucleus is recognized as a "privileged scaffold" due to its prevalence in numerous approved kinase inhibitors, which leverage its unique structural and electronic properties to achieve high-affinity binding.[2][3][4] This guide introduces (1H-Indol-7-yl)(phenyl)methanone, a novel compound featuring a core indole structure, and presents a framework for its evaluation as a potential kinase inhibitor. We provide a detailed comparative analysis against Sunitinib, a well-established multi-kinase inhibitor also based on an indole scaffold.[5] This analysis is supported by a comprehensive, step-by-step in vitro assay protocol, hypothetical comparative data, and a discussion of the underlying signaling pathways, offering a robust blueprint for researchers investigating new chemical entities in kinase inhibitor discovery.

Introduction: The Enduring Importance of Kinase Inhibition

Kinases as Central Regulators and Drug Targets

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling cellular signaling pathways by catalyzing the phosphorylation of target proteins.[1] This process governs cell proliferation, differentiation, apoptosis, and migration. Given their central role, aberrant kinase activity is a direct driver of oncogenesis and other proliferative disorders.[3] This has made kinases one of the most successfully drugged enzyme families in oncology.

The Indole Scaffold: A Privileged Structure in Kinase Inhibition

Medicinal chemists often refer to certain molecular frameworks as "privileged structures" for their ability to bind to multiple biological targets. The indole scaffold is a prime example, forming the core of numerous FDA-approved drugs.[5][6] Its bicyclic aromatic structure can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonds and π-π stacking, making it an ideal foundation for designing potent and selective inhibitors.[6]

Candidate Compound: (1H-Indol-7-yl)(phenyl)methanone (Compound X)

This guide focuses on the hypothetical evaluation of (1H-Indol-7-yl)(phenyl)methanone (referred to as Compound X ). Its structure represents a fundamental indole-keto scaffold. While direct biological data for this specific molecule is not extensively published, its core structure warrants investigation. The objective is to determine its inhibitory potential and selectivity profile against a panel of relevant kinases.

Comparator Compound: Sunitinib

For a meaningful comparison, we have selected Sunitinib . Sunitinib is an oral multi-targeted receptor tyrosine kinase inhibitor with an indolinone core.[5] It is known to inhibit targets such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Its well-characterized, broad-spectrum profile provides an excellent benchmark against which to evaluate the potency and selectivity of a new chemical entity like Compound X.

Experimental Design & Methodologies

To objectively compare the inhibitory activity of Compound X and Sunitinib, a robust, high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is an exemplary choice due to its high sensitivity and universal applicability across diverse kinase families.[7][8][9] It quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10]

Experimental Workflow for Comparative Kinase Profiling

The overall workflow is designed to ensure data integrity and reproducibility, from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Compound X, Sunitinib, Controls) Reaction Initiate Kinase Reaction (Add ATP) Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation (e.g., BRAF, EGFR, CDK2) Kinase_Prep->Reaction Incubate1 Incubate at RT Reaction->Incubate1 Stop_Deplete Step 1: Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Stop_Deplete Incubate2 Incubate at RT Stop_Deplete->Incubate2 Detect Step 2: Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Detect Incubate3 Incubate at RT Detect->Incubate3 Readout Measure Luminescence (Plate Reader) Incubate3->Readout Normalization Normalize Data (% Inhibition vs Controls) Readout->Normalization Curve_Fit Non-linear Regression (Log(inhibitor) vs. response) Normalization->Curve_Fit IC50 Determine IC50 Values Curve_Fit->IC50 G GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Compound X Inhibitor->BRAF Inhibition

Sources

Validation

Cross-Validation of (1H-Indol-7-yl)(phenyl)methanone's Bioactivity: A Comparative Guide for Preclinical Evaluation

In the landscape of oncology drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with potent anti-cancer properties.[1] Among these, (1H-Indol-7-yl)(phenyl)methanon...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with potent anti-cancer properties.[1] Among these, (1H-Indol-7-yl)(phenyl)methanone emerges as a promising candidate warranting thorough preclinical evaluation. This guide provides a comprehensive framework for the cross-validation of its bioactivity across diverse cancer cell lines, a critical step to ascertain its therapeutic potential and elucidate its mechanism of action. Our focus is on establishing a robust, self-validating experimental workflow that ensures the generation of reliable and reproducible data for informed decision-making in drug development.

The Imperative of Cross-Validation in Heterogeneous Cancer Landscapes

Experimental Design: A Multi-faceted Approach to Bioactivity Profiling

To comprehensively assess the bioactivity of (1H-Indol-7-yl)(phenyl)methanone, we propose a multi-pronged approach employing a panel of cancer cell lines representing distinct cancer histotypes, alongside a non-cancerous cell line to evaluate selectivity.

Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)-positive, Progesterone Receptor (PR)-positive
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER-, PR-, HER2-)
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC)
HCT116 Colorectal CarcinomaWild-type p53
HEK293 Human Embryonic KidneyNon-cancerous control

This selection allows for the evaluation of (1H-Indol-7-yl)(phenyl)methanone's efficacy in hormone-dependent and independent breast cancers, a prevalent lung cancer model, and a common colorectal cancer line, while the inclusion of HEK293 cells will help determine its cancer-selective cytotoxicity.

Experimental Workflow:

The following diagram outlines the proposed experimental workflow for the comprehensive bioactivity assessment of (1H-Indol-7-yl)(phenyl)methanone.

experimental_workflow cluster_assays Bioactivity Assays cluster_mechanistic Mechanistic Studies MTT Cell Viability (MTT Assay) DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis IC50 Determination Apoptosis Apoptosis (Annexin V/PI Assay) Apoptosis->DataAnalysis Quantification of Apoptotic Cells CellCycle Cell Cycle Analysis (PI Staining) CellCycle->DataAnalysis Cell Cycle Distribution WesternBlot Western Blot Analysis (MAPK/ERK, PI3K/Akt Pathways) WesternBlot->DataAnalysis Protein Expression Levels Compound (1H-Indol-7-yl)(phenyl)methanone CellLines Cancer Cell Line Panel (MCF-7, MDA-MB-231, A549, HCT116) + Non-cancerous Control (HEK293) Compound->CellLines Treatment CellLines->MTT CellLines->Apoptosis CellLines->CellCycle CellLines->WesternBlot

Caption: A flowchart of the experimental workflow for cross-validating the bioactivity of (1H-Indol-7-yl)(phenyl)methanone.

Detailed Experimental Protocols

Scientific rigor and reproducibility are the cornerstones of trustworthy research. The following are detailed, step-by-step protocols for the key assays in this validation study.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of (1H-Indol-7-yl)(phenyl)methanone in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with (1H-Indol-7-yl)(phenyl)methanone at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[6]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[7][8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Indole derivatives have been reported to exert their anticancer effects through various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[9][10]

Western Blot Analysis

Protocol:

  • Protein Extraction: Treat cells with (1H-Indol-7-yl)(phenyl)methanone for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key proteins in the MAPK/ERK (e.g., p-ERK, total ERK) and PI3K/Akt (e.g., p-Akt, total Akt) pathways. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Signaling Pathway Modulation:

The following diagram illustrates a hypothetical scenario where (1H-Indol-7-yl)(phenyl)methanone inhibits both the PI3K/Akt and MAPK/ERK signaling pathways, leading to apoptosis and cell cycle arrest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Compound (1H-Indol-7-yl)(phenyl)methanone Compound->PI3K Inhibition Compound->Raf Inhibition

Caption: A hypothetical signaling pathway modulated by (1H-Indol-7-yl)(phenyl)methanone, leading to anti-cancer effects.

Data Presentation and Interpretation

For objective comparison, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: Comparative Cytotoxicity of (1H-Indol-7-yl)(phenyl)methanone (IC50 in µM)

Cell LineIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7[Insert Value][Calculate Value]
MDA-MB-231[Insert Value][Calculate Value]
A549[Insert Value][Calculate Value]
HCT116[Insert Value][Calculate Value]
HEK293[Insert Value]-

*Selectivity Index (SI) = IC50 in HEK293 cells / IC50 in cancer cells

Table 2: Effect of (1H-Indol-7-yl)(phenyl)methanone on Apoptosis and Cell Cycle Distribution

Cell Line% Apoptotic Cells (Early + Late)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7
Control[Insert Value][Insert Value][Insert Value][Insert Value]
Treated[Insert Value][Insert Value][Insert Value][Insert Value]
MDA-MB-231
Control[Insert Value][Insert Value][Insert Value][Insert Value]
Treated[Insert Value][Insert Value][Insert Value][Insert Value]
...............

Conclusion

The cross-validation of (1H-Indol-7-yl)(phenyl)methanone's bioactivity across a diverse panel of cancer cell lines is an indispensable step in its preclinical development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data on its cytotoxic and mechanistic properties. By adhering to these principles of scientific integrity and comprehensive evaluation, researchers can confidently advance promising anticancer compounds toward clinical translation.

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Comparative

A Senior Application Scientist's Guide to the Efficacy of Synthetic vs. Natural Indole Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its chemical versatility and presence in a vast array of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its chemical versatility and presence in a vast array of biologically active molecules.[1] From the essential amino acid tryptophan to potent anticancer alkaloids and blockbuster synthetic drugs, the indole nucleus is a privileged structure that nature and scientists have extensively utilized.[1][2] This guide provides an in-depth comparison of the efficacy of natural indole analogs versus their synthetic counterparts, offering field-proven insights, quantitative data, and detailed experimental protocols to inform research and development decisions.

Section 1: The Dichotomy of Indole Analogs: Nature's Blueprint vs. Laboratory Innovation

The enduring value of the indole ring lies in its unique chemical properties and its ability to interact with a multitude of biological targets, including enzymes and receptors.[1] This has led to two major streams of drug discovery: the isolation and modification of natural products and the de novo design and synthesis of novel indole-containing molecules.

Natural Indole Analogs: Evolutionary Elegance

Nature has honed indole alkaloids over millennia, resulting in compounds with remarkable potency and complex structures. These molecules are secondary metabolites found across diverse life forms, from plants and fungi to marine sponges.[1][3]

Key Examples of Natural Indole Alkaloids:

  • Vinca Alkaloids (Vincristine, Vinblastine): Isolated from the Madagascar periwinkle (Catharanthus roseus), these are potent anti-cancer agents used in chemotherapy.[1][2]

  • Reserpine: Derived from Rauwolfia serpentina, historically used as an antihypertensive and antipsychotic agent.[1][4]

  • Ergot Alkaloids (Ergotamine): Produced by fungi, these compounds are used to treat migraines.[1]

  • Serotonin & Melatonin: Endogenous indoles that act as crucial neurotransmitters and hormones, regulating mood, sleep, and circadian rhythms.[1][4]

The therapeutic potential of natural indoles is vast, with demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects.[3][5][6][7]

Synthetic Indole Analogs: Designed for Purpose

While natural products provide invaluable starting points, they often come with challenges such as complex structures that are difficult to synthesize, low natural abundance, and undesirable pharmacokinetic properties. Synthetic chemistry offers a powerful alternative, allowing for the rational design of indole analogs with improved efficacy, selectivity, and drug-like properties.[1][8]

Key Examples of Synthetic Indole-Based Drugs:

  • Indomethacin: An early synthetic non-steroidal anti-inflammatory drug (NSAID) that potently inhibits cyclooxygenase enzymes.[1]

  • Sumatriptan: A selective serotonin receptor agonist designed for the acute treatment of migraine headaches.

  • Ondansetron: A 5-HT3 receptor antagonist, structurally related to indole, widely used as an antiemetic to combat nausea from chemotherapy.[1][5]

  • Spirooxindoles: A class of synthetic compounds showing remarkable antiproliferative activity by targeting protein kinases in cancer cells.[5]

Modern synthetic methods, including transition-metal catalysis and multi-component reactions, have made the creation of diverse and complex indole derivatives more efficient than ever.[1][9][10]

Section 2: Head-to-Head Efficacy Comparison: Key Therapeutic Areas

The choice between a natural or synthetic analog is often dictated by the specific therapeutic target and desired pharmacological profile. Below, we compare their efficacy in two major areas: oncology and neuroscience.

Oncology: The Battle Against Cancer

Cancer treatment is a field where both natural and synthetic indoles have made a profound impact.[11][12] The primary mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics, which are essential for cell division.[4][13]

Mechanism Deep Dive: Microtubule Inhibition Vinca alkaloids, the natural product exemplars, bind to β-tubulin and inhibit its polymerization into microtubules.[13][14] At high concentrations, they cause microtubule depolymerization, leading to mitotic arrest and cell death.[15][16][17] Synthetic analogs have been developed to refine this activity, aiming for improved efficacy and reduced toxicity.

Comparative Data: Natural vs. Semi-Synthetic Vinca Alkaloids

CompoundTypeKey Efficacy MetricsCommon MalignanciesNoteworthy Advantages/Disadvantages
Vinblastine NaturalPotent microtubule destabilizer.[15]Hodgkin's lymphoma, testicular cancerAdvantage: Established efficacy. Disadvantage: Significant myelosuppression (bone marrow suppression).
Vincristine NaturalHigh antimitotic activity.[15]Leukemia, non-Hodgkin's lymphomaAdvantage: Less myelosuppressive than Vinblastine. Disadvantage: Dose-limiting neurotoxicity.[16]
Vinorelbine Semi-SyntheticHigher therapeutic index in some studies.Non-small cell lung cancer (NSCLC), breast cancerAdvantage: Lower incidence of severe neurotoxicity compared to Vincristine.
Vinflunine Semi-SyntheticActive in taxane-resistant tumors.Advanced transitional cell carcinoma of the urothelial tractAdvantage: Overcomes some mechanisms of drug resistance. Disadvantage: Still associated with significant side effects.

Synthetic Indoles Targeting Other Pathways: Medicinal chemists have also developed synthetic indoles that target other critical cancer pathways, such as protein kinases (e.g., spirooxindoles) and DNA topoisomerases.[5][8][12] For example, certain synthetic indole-chalcone derivatives have shown potent, dual-inhibition of tubulin polymerization and thioredoxin reductase (TrxR) with IC50 values in the nanomolar range.[4] This multi-targeting approach is a key advantage of synthetic design, offering the potential to overcome drug resistance.[8]

Neuroscience: Modulating Brain Chemistry

The endogenous indole, serotonin (5-hydroxytryptamine, 5-HT), is a primary target for drugs treating neurological and psychiatric disorders. Here, synthetic chemistry has been instrumental in developing receptor subtype-selective ligands.

Mechanism Deep Dive: Serotonin Receptor Modulation The serotonin system is complex, with at least 14 different receptor subtypes.[18] Natural alkaloids like ergotamine have broad receptor binding profiles, which contributes to both their therapeutic effects and their side effects. Synthetic analogs, in contrast, can be designed to interact with specific subtypes, such as 5-HT1A, 5-HT2A, or 5-HT2C, to achieve a more targeted therapeutic outcome.[19][20]

Comparative Data: Natural vs. Synthetic Serotonin Receptor Ligands

CompoundTypePrimary Target(s)Therapeutic UseKey Differentiator
Ergotamine Natural5-HT1/2, Adrenergic, Dopamine ReceptorsMigraineNon-selective, leading to a broader side-effect profile.
Tryptamines (e.g., Psilocybin) Natural5-HT2A/2C AgonistsInvestigational (Depression, PTSD)Psychedelic properties, complex pharmacology.
Sumatriptan SyntheticSelective 5-HT1B/1D AgonistMigraineHigh selectivity minimizes side effects associated with other 5-HT receptors.
Ondansetron SyntheticSelective 5-HT3 AntagonistAntiemeticTargeted action on the chemoreceptor trigger zone and gut.[1]
UNT-TWU-22 SyntheticHighly Selective 5-HT2C LigandResearch Compound~2100-fold selectivity for 5-HT2C over 5-HT1A/2A, demonstrating the power of synthetic modification.[19]

The development of synthetic ligands with high receptor subtype selectivity is a testament to the power of medicinal chemistry.[19] By systematically modifying the indole scaffold, researchers can fine-tune binding affinities and create molecules that precisely target the desired biological pathway, often leading to improved safety and efficacy.[1]

Section 3: Experimental Design & Protocols

To rigorously compare the efficacy of indole analogs, standardized and validated experimental protocols are essential. Here, we outline a key workflow for evaluating and comparing cytotoxic anticancer agents.

Workflow for Anticancer Efficacy Assessment

This workflow provides a logical progression from initial in vitro screening to more complex cellular mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Prioritization A Compound Preparation (Natural Extract vs. Synthetic Analog) B Cell Culture (e.g., MCF-7, A549, HeLa) A->B C MTT or CellTiter-Glo Assay (Determine IC50 Values) B->C D Data Analysis (Compare Potency) C->D I Compare IC50, MOA, and preliminary toxicity D->I Proceed with potent compounds E Tubulin Polymerization Assay F Flow Cytometry (Cell Cycle Analysis - G2/M Arrest) E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Western Blot (Analyze Apoptotic Proteins) G->H H->I J Select Lead Candidate(s) for In Vivo Studies I->J G A Project Goal: Develop Novel Therapeutic B Is there a known natural product lead? A->B C Pursue Natural Product Isolation & Derivatization B->C Yes E Pursue De Novo Synthetic Analog Program B->E No D Challenges: - Supply Chain Issues - Complex Synthesis - 'Patent Busting' Risk C->D G Is the natural product synthetically tractable? C->G F Advantages: - Strong IP Position - Tunable ADME/Tox - Scalable Synthesis E->F H Semi-Synthetic Approach: Modify the natural scaffold to improve properties (e.g., Vinorelbine) G->H Yes I Purely Synthetic Approach: Use natural product as inspiration for a novel, simpler scaffold G->I No

Caption: Decision framework for indole analog drug discovery programs.

Conclusion

Both natural and synthetic indole analogs are indispensable tools in the drug discovery arsenal. Natural products offer biologically validated starting points of immense chemical complexity and potency. [2]Synthetic analogs provide the opportunity for rational design, enabling the optimization of pharmacological properties, the fine-tuning of selectivity, and the creation of novel intellectual property. [1][8]A direct "versus" comparison often misses the symbiotic relationship between the two; nature provides the inspiration, and synthesis provides the engine for innovation. By understanding the distinct advantages and challenges of each approach and employing rigorous, validated experimental workflows, researchers can more effectively harness the power of the indole scaffold to develop the next generation of therapeutics.

References

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Validation

Structure-activity relationship (SAR) studies of (1H-Indol-7-yl)(phenyl)methanone derivatives

An In-depth Analysis of Structure-Activity Relationships for Tubulin Polymerization Inhibitors Introduction: The Privileged Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Structure-Activity Relationships for Tubulin Polymerization Inhibitors

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within the vast landscape of cancer therapeutics, indole derivatives have emerged as a particularly fruitful area of research, demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1] A significant portion of these effects are mediated through the disruption of microtubule dynamics, a critical process for cell division, making tubulin a key therapeutic target.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific class of indole derivatives: (1H-Indol-7-yl)(phenyl)methanones, which have shown promise as inhibitors of tubulin polymerization. While comprehensive SAR studies on a systematic series of 7-aroylindoles are not extensively documented in publicly available literature, this guide will synthesize findings from closely related indole-based tubulin inhibitors to provide a robust comparative analysis for researchers and drug development professionals. We will delve into the critical structural modifications that influence cytotoxic activity and tubulin polymerization inhibition, present comparative data, and provide detailed experimental protocols to support further investigation in this promising area of oncology research.

The (1H-Indol-7-yl)(phenyl)methanone Scaffold: A Framework for Potent Antimitotic Activity

The (1H-Indol-7-yl)(phenyl)methanone core structure presents a unique orientation of the phenylmethanone (benzoyl) group relative to the indole nitrogen, which can significantly influence its interaction with the colchicine binding site on β-tubulin. The positioning of substituents on both the indole ring and the phenyl ring plays a pivotal role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Substitutions on the Indole Ring:

Research on arylthioindole (ATI) derivatives has underscored the importance of substitutions at positions 4 through 7 of the indole nucleus.[2] These positions are believed to mimic the interactions of the tropolone ring of colchicine within its binding site on tubulin.[2] Studies on 6- and 7-heterocyclyl-1H-indole derivatives have shown that these compounds can be potent inhibitors of tubulin polymerization.[4] This suggests that the C7 position is a critical locus for modification to enhance antitubulin activity.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring of the benzoyl moiety is also crucial for activity. In many classes of tubulin inhibitors, a 3,4,5-trimethoxyphenyl (TMP) group is a key pharmacophore that occupies a hydrophobic pocket in the colchicine binding site.[3][5] Variations of these methoxy groups or their replacement with other substituents can dramatically alter binding affinity and, consequently, biological activity.

Comparative Analysis of Indole-Based Tubulin Inhibitors

To illustrate the impact of substitution patterns on anticancer activity, the following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which serve as close analogs to the target compounds of this guide.[3][5]

Table 1: In Vitro Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [3][5]

Compound IDR Group (at C6 of Indole)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
3a -H0.851.231.17>40
3b -F0.520.680.7521.5
3c -Cl0.310.450.5218.7
3d -Br0.250.330.4115.4
3e -CH₃0.630.810.9225.8
3f -OCH₃0.180.220.2912.1
3g -CN0.090.110.159.8
CA-4 Combretastatin A-4 (Ref.)0.0020.0030.0011.5

Data sourced from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as tubulin polymerization inhibitors.[3][5]

Interpretation of SAR from Analogous Series:

The data in Table 1 clearly demonstrates that substitutions at the C6 position of the indole ring significantly impact cytotoxic activity. A clear trend is observed where electron-withdrawing groups, such as cyano (-CN) and halo groups (-Br, -Cl), enhance potency. The methoxy group (-OCH₃) also confers strong activity. This suggests that modulating the electronic properties and steric bulk at this position is a key strategy for optimizing these inhibitors. The correlation between cytotoxicity and tubulin polymerization inhibition, while not perfectly linear, indicates that the primary mechanism of action for these compounds is indeed the disruption of microtubule dynamics.

Mechanism of Action: Disruption of Microtubule Dynamics

(1H-Indol-7-yl)(phenyl)methanone derivatives, like other colchicine-site binding agents, exert their anticancer effects by interfering with the dynamic instability of microtubules. This leads to a cascade of cellular events culminating in apoptosis.

G cluster_0 Cellular Environment Indole_Derivative (1H-Indol-7-yl)(phenyl)methanone Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Mechanism of action for (1H-Indol-7-yl)(phenyl)methanone derivatives.

Experimental Protocols

To facilitate further research and validation of these compounds, detailed experimental methodologies are provided below.

Synthesis of (4-Bromophenyl)(1H-indol-7-yl)methanone

A representative synthesis for the core scaffold is the preparation of (4-Bromophenyl)(1H-indol-7-yl)methanone.[6]

Workflow Diagram:

G start Start step1 (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone start->step1 step4 Reflux for 18h step1->step4 step2 Activated Manganese Dioxide (MnO2) step2->step4 step3 Dichloromethane (DCM) step3->step4 step5 Filter and Concentrate step4->step5 step6 Crystallize from Tetrahydrofuran (THF) step5->step6 end Product: (4-Bromophenyl)(1H-indol-7-yl)methanone step6->end

Caption: Synthetic workflow for a representative (1H-Indol-7-yl)(phenyl)methanone.

Step-by-Step Protocol:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (7.9 mmol) and activated manganese dioxide (25 mmol) is prepared in 100 ml of dichloromethane.

  • The reaction mixture is refluxed for 18 hours.

  • Upon completion, the mixture is filtered to remove the manganese dioxide.

  • The organic layer is concentrated under reduced pressure.

  • The resulting product is crystallized from tetrahydrofuran to yield pure (4-Bromophenyl)(1H-indol-7-yl)methanone.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Step-by-Step Protocol:

  • Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • The tubulin solution is incubated with various concentrations of the test compound or a reference inhibitor (e.g., colchicine) on ice.

  • GTP is added to a final concentration of 1 mM to initiate polymerization.

  • The mixture is transferred to a pre-warmed 96-well plate, and the absorbance at 340 nm is monitored over time at 37°C using a temperature-controlled spectrophotometer.

  • The IC₅₀ value for tubulin polymerization inhibition is determined by plotting the extent of polymerization against the compound concentration.

Conclusion and Future Directions

The (1H-Indol-7-yl)(phenyl)methanone scaffold represents a promising framework for the development of novel anticancer agents that target tubulin polymerization. The analysis of closely related indole derivatives strongly suggests that strategic substitutions on both the indole and phenyl rings are critical for optimizing potency. In particular, the incorporation of electron-withdrawing groups at the C6 or C7 position of the indole ring and the classic 3,4,5-trimethoxyphenyl moiety on the benzoyl group appear to be key features for high activity.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of (1H-Indol-7-yl)(phenyl)methanone derivatives to establish a comprehensive SAR. This will enable a more precise understanding of the structural requirements for optimal binding to the colchicine site of tubulin and will facilitate the rational design of next-generation inhibitors with improved efficacy and selectivity for cancer therapy.

References

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Comparative

Independent Verification of Anti-inflammatory Properties: A Comparative Guide to (1H-Indol-7-yl)(phenyl)methanone

This guide provides a comprehensive experimental framework for the independent verification and comparative analysis of the anti-inflammatory properties of the novel compound, (1H-Indol-7-yl)(phenyl)methanone. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for the independent verification and comparative analysis of the anti-inflammatory properties of the novel compound, (1H-Indol-7-yl)(phenyl)methanone. Given the well-established role of the indole scaffold in anti-inflammatory drug discovery, this compound represents a promising candidate for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial in-vitro screening to in-vivo validation. We will outline a series of self-validating protocols designed to elucidate the compound's mechanism of action and compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its prominence in anti-inflammatory research is exemplified by Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][2] Indomethacin and other indole derivatives exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][3][4] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs.[2][5]

(1H-Indol-7-yl)(phenyl)methanone is a synthetic compound featuring the core indole structure. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to known anti-inflammatory agents warrants a thorough investigation. This guide provides the experimental blueprint to assess its potential, focusing on its ability to modulate key inflammatory pathways and comparing its performance against both a non-selective COX inhibitor (Indomethacin) and a selective COX-2 inhibitor (Celecoxib).

Experimental Design: A Multi-tiered Approach

To comprehensively evaluate (1H-Indol-7-yl)(phenyl)methanone, we propose a tiered approach that moves from targeted enzymatic assays to cell-based models and finally to an acute in-vivo model of inflammation. This workflow allows for mechanistic insights to be gained in-vitro before committing to more complex animal studies.

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Validation a Compound Preparation (1H-Indol-7-yl)(phenyl)methanone Indomethacin, Celecoxib b COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) a->b h Carrageenan-Induced Paw Edema Model (Rat) b->h If active in-vitro c RAW 264.7 Macrophage Culture d LPS Stimulation c->d e Nitric Oxide (NO) Assay (Griess Reagent) d->e f Cytokine Assays (ELISA) (TNF-α, IL-6) d->f g NF-κB Activation Assay (Western Blot) d->g i Measure Paw Volume (% Inhibition) h->i G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Gene Transcription NFkB->Nucleus Translocates to Cytokines TNF-α, IL-6 Nucleus->Cytokines iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Objective: To assess the ability of (1H-Indol-7-yl)(phenyl)methanone to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. [6][7]2. Cell Seeding: Seed RAW 264.7 cells into 24-well or 96-well plates at a density of approximately 5 × 10^5 cells/mL and allow them to adhere overnight. [8]3. Compound Treatment: Pre-treat the cells with various non-toxic concentrations of (1H-Indol-7-yl)(phenyl)methanone or Indomethacin for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. [8][9]Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix 100 µL of the collected supernatant with 100 µL of Griess reagent in a 96-well plate. [8][10] * Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. [8][11] * Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer’s instructions. [12][13][14] * Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, streptavidin-HRP, and a substrate solution. Measure absorbance at 450 nm.

  • Cell Viability Assay (MTT): In a parallel plate, perform an MTT assay to ensure that the observed inhibition is not due to cytotoxicity. [8] Anticipated Data Presentation:

Treatment (Concentration)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)Cell Viability (%)
Control (No LPS)BaselineBaselineBaseline100
LPS (1 µg/mL)100100100~100
Test Cmpd (Low Conc.) + LPSExperimentalExperimentalExperimentalExperimental
Test Cmpd (Med Conc.) + LPSExperimentalExperimentalExperimentalExperimental
Test Cmpd (High Conc.) + LPSExperimentalExperimentalExperimentalExperimental
Indomethacin (Ref. Conc.) + LPSExperimentalExperimentalExperimentalExperimental
NF-κB Activation Assay

To determine if the compound acts upstream in the inflammatory cascade, its effect on the activation of the master inflammatory transcription factor, NF-κB, should be assessed. [15]A common method is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. [16] Objective: To determine if (1H-Indol-7-yl)(phenyl)methanone inhibits the LPS-induced translocation of NF-κB p65 into the nucleus.

Experimental Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Cell Fractionation: Use a commercial cell fractionation kit to separate the cytoplasmic and nuclear extracts. [17][18]3. Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for NF-κB p65.

    • Use antibodies for a cytoplasmic marker (e.g., β-actin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in the nuclear p65/cytoplasmic p65 ratio in treated cells compared to the LPS-only control indicates inhibition. [18]

In-Vivo Validation: Efficacy in an Acute Inflammation Model

Positive results from in-vitro assays should be validated in a relevant animal model. The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. [19][20][21] Objective: To evaluate the in-vivo anti-inflammatory activity of (1H-Indol-7-yl)(phenyl)methanone by measuring its effect on edema formation in the rat paw.

Experimental Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). [19]Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: (1H-Indol-7-yl)(phenyl)methanone (e.g., 25 mg/kg, p.o.)

    • Group 3: (1H-Indol-7-yl)(phenyl)methanone (e.g., 50 mg/kg, p.o.)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). [19]5. Induction of Edema: Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw. [19][20]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ). [19][22]7. Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100

Anticipated Data Presentation:

Group (Dose)Paw Edema Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle ControlExperimental0
Test Cmpd (25 mg/kg)ExperimentalCalculated
Test Cmpd (50 mg/kg)ExperimentalCalculated
Indomethacin (10 mg/kg)ExperimentalCalculated

Conclusion and Interpretation

This guide outlines a logical and rigorous pathway for the independent verification of the anti-inflammatory properties of (1H-Indol-7-yl)(phenyl)methanone. By systematically evaluating its effects on key enzymatic and cellular pathways and validating these findings in a well-established in-vivo model, researchers can build a comprehensive profile of the compound's activity.

A positive outcome would be characterized by:

  • Demonstrable inhibition of COX-1 and/or COX-2.

  • A dose-dependent reduction in NO, TNF-α, and IL-6 production in macrophages without significant cytotoxicity.

  • Inhibition of NF-κB activation, suggesting an upstream mechanism of action.

  • Significant, dose-dependent reduction of paw edema in the in-vivo model.

Comparing these results against Indomethacin and Celecoxib will provide crucial context regarding the compound's potency and potential selectivity, guiding future preclinical development efforts.

References

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Validation

Validating Target Engagement of (1H-Indol-7-yl)(phenyl)methanone in Cells: A Comparative Guide for Researchers

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of investigational compounds, using (1H-Indol-7-yl)(phenyl)methanone as a model. While the specific biological target of (1H-Indol-7-yl)(phenyl)methanone is not extensively characterized in public literature, its indole scaffold is a common feature in molecules targeting protein kinases. For the purpose of this illustrative guide, we will hypothesize that its target is a specific cellular kinase, "Kinase X," to explore and contrast robust experimental approaches for confirming this interaction.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of two powerful and distinct techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present comparative data to inform your selection of the most suitable method for your research objectives.

The Imperative of Cellular Target Engagement

Confirming that a compound binds to its intended target in a physiological context is a critical step to bridge the gap between biochemical activity and cellular or organismal phenotype. Early and direct measurement of target engagement can de-risk a project by ensuring that the observed cellular effects are a consequence of on-target activity, rather than unforeseen off-target interactions. This validation provides confidence in the mechanism of action and is essential for establishing a clear structure-activity relationship (SAR) for compound optimization.

Comparative Analysis of Key Methodologies

The choice of a target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific biological question being addressed. Here, we compare two gold-standard techniques that operate on distinct principles.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.[1][2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][4]
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.[2]BRET ratio, reflecting competitive displacement of the tracer by the compound.[5][6]
Target Modification Not required; relies on endogenous or overexpressed wild-type protein.Requires genetic fusion of the target protein with NanoLuc® luciferase.[6]
Reagent Requirement A specific antibody for the target protein for detection (e.g., by Western blot).A cell-permeable fluorescent tracer that binds the target and a NanoLuc® fusion vector.[3][4]
Throughput Moderate; can be adapted to a 96-well format.[1]High; readily amenable to 96- and 384-well formats.[7]
Data Interpretation A positive thermal shift indicates direct binding and stabilization.A decrease in BRET signal with increasing compound concentration indicates target engagement.[5]
Key Advantage Label-free, measures engagement with the native target protein.[8]Live-cell, real-time measurement of binding, enabling affinity and residence time determination.[4]
Key Limitation Indirect readout of binding; not all binding events result in a thermal shift.Requires genetic engineering of cells; potential for the tag to interfere with protein function.

In-Depth Look 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[2] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[1] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.[8]

Experimental Workflow & Causality

The CETSA workflow involves treating cells with the compound of interest, followed by a heating step across a range of temperatures.[9] The rationale is that unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in their soluble, native state at higher temperatures.[1] After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[9][10]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cells Culture cells to appropriate confluency treat Treat cells with (1H-Indol-7-yl)(phenyl)methanone or vehicle control cells->treat heat Aliquot treated cells and heat at a range of temperatures (e.g., 40-70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect wb Analyze soluble protein by Western Blot for Kinase X collect->wb analyze Quantify band intensity and plot melting curves wb->analyze

Figure 1. CETSA Experimental Workflow.

Detailed Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the apparent affinity of (1H-Indol-7-yl)(phenyl)methanone for Kinase X at a fixed temperature.

  • Cell Culture: Seed a suitable cell line (e.g., HEK293) in sufficient quantity to perform the experiment.

  • Compound Treatment: Harvest and resuspend cells in media. Treat cell suspensions with a serial dilution of (1H-Indol-7-yl)(phenyl)methanone (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, which should be on the slope of the melting curve for Kinase X) for 3 minutes, followed by immediate cooling on ice.[10]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[10]

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Normalize the total protein loaded for each sample and analyze by SDS-PAGE, followed by Western blotting with a primary antibody specific for Kinase X.

  • Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Representative Data
Concentration of (1H-Indol-7-yl)(phenyl)methanoneNormalized Soluble Kinase X (%)
Vehicle (DMSO)25.2
1 nM28.1
10 nM45.6
100 nM75.3
1 µM92.1
10 µM95.8
100 µM96.2

This data illustrates that increasing concentrations of the compound lead to a higher percentage of soluble Kinase X after the heat challenge, indicating dose-dependent target stabilization.

In-Depth Look 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[4] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[4]

Experimental Workflow & Causality

In this system, the target protein (Kinase X) is endogenously tagged or transiently expressed as a fusion with NanoLuc® Luciferase, which serves as the BRET donor.[6] A cell-permeable fluorescent tracer that binds to the active site of Kinase X acts as the BRET acceptor. When the tracer is bound to the NanoLuc®-Kinase X fusion, energy transfer occurs, generating a BRET signal. The addition of a competing compound, such as (1H-Indol-7-yl)(phenyl)methanone, will displace the tracer from the active site, leading to a decrease in the BRET signal in a dose-dependent manner.[5] This allows for the quantitative measurement of compound affinity for the target in real-time within living cells.[6]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Compound & Tracer Addition cluster_readout Detection & Analysis transfect Transfect cells with NanoLuc®-Kinase X fusion vector seed Seed transfected cells into assay plates transfect->seed compound Add serial dilutions of (1H-Indol-7-yl)(phenyl)methanone seed->compound tracer Add NanoBRET® tracer compound->tracer substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor tracer->substrate read Measure luminescence at 450nm (donor) and 610nm (acceptor) substrate->read analyze Calculate BRET ratio and plot dose-response curve read->analyze

Figure 2. NanoBRET™ Assay Workflow.

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is for determining the intracellular affinity of (1H-Indol-7-yl)(phenyl)methanone for Kinase X.

  • Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with a plasmid encoding for NanoLuc®-Kinase X fusion protein using a suitable transfection reagent like FuGENE® HD.[7]

  • Cell Seeding: On the day of the assay, harvest the transfected cells and seed them into a white, 96-well assay plate.[7]

  • Compound Addition: Prepare serial dilutions of (1H-Indol-7-yl)(phenyl)methanone in Opti-MEM® I Reduced Serum Medium. Add the compound dilutions to the wells containing the cells. Include vehicle-only and no-compound controls.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET® tracer (at a predetermined optimal concentration) to all wells.[3]

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.[6]

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor to reduce background signal.[6] Add the substrate to all wells.

  • Signal Detection: Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).[6]

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to controls and plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50.

Representative Data
Concentration of (1H-Indol-7-yl)(phenyl)methanoneCorrected BRET Ratio (mBU)
Vehicle (DMSO)985
1 nM950
10 nM720
100 nM450
1 µM150
10 µM55
100 µM50

This data demonstrates that as the concentration of the unlabeled compound increases, it displaces the fluorescent tracer, causing a dose-dependent decrease in the BRET ratio, which is indicative of specific target engagement.

Alternative and Complementary Approaches

While CETSA and NanoBRET™ are powerful standalone methods, other techniques can provide orthogonal validation or broader selectivity profiling:

  • In-Cell Western™ (ICW): This immunofluorescence-based technique quantifies protein levels directly in fixed and permeabilized cells in a microplate format.[11][12] While not a direct measure of binding, it is a high-throughput method to assess downstream consequences of target engagement, such as protein degradation induced by PROTACs or stabilization.[11][13]

  • Kinobeads/Chemical Proteomics: This affinity chromatography-based method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[14][15] By pre-incubating the lysate with a free compound like (1H-Indol-7-yl)(phenyl)methanone, one can perform a competition experiment. The compound's targets are identified and quantified by mass spectrometry as those kinases that are no longer captured by the beads.[16][17][18] This is an excellent method for unbiased target identification and selectivity profiling.[14]

Conclusion

Validating the cellular target engagement of a novel compound such as (1H-Indol-7-yl)(phenyl)methanone is a non-negotiable step in modern drug discovery. The choice between a label-free, biophysical method like CETSA and a real-time, live-cell proximity assay like NanoBRET™ depends on the specific experimental question, available resources, and the stage of the drug discovery program.

CETSA offers the significant advantage of measuring engagement with the endogenous, unmodified target protein, providing a high degree of physiological relevance.[8] In contrast, NanoBRET™ provides a more direct and quantitative measure of binding affinity in living cells, with higher throughput and the ability to measure binding kinetics.[4] By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments that provide clear and actionable data, ultimately building a compelling case for the mechanism of action of their investigational compounds.

References

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Comparative

A Guide to Investigating the In Vivo Efficacy of Novel Indole-Based Cannabinoids: A Case Study on (1H-Indol-7-yl)(phenyl)methanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Structure in Cannabinoid Activity The landscape of synthetic cannabinoid research is vast and complex, with subtle molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Structure in Cannabinoid Activity

The landscape of synthetic cannabinoid research is vast and complex, with subtle molecular modifications often leading to dramatic shifts in pharmacological activity. The indole scaffold has been a cornerstone in the development of potent cannabinoid receptor agonists, most notably the JWH series of compounds, which feature a naphthoyl or phenylacetyl group typically at the 3-position of the indole ring.[1][2] These compounds, such as JWH-018, are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors and have been extensively studied for their physiological and behavioral effects.[3][4]

The position of the acyl group on the indole ring is a critical determinant of cannabinoid receptor affinity and efficacy. The vast majority of potent, psychoactive indole-derived synthetic cannabinoids possess a substituent at the C3 position.[5] This guide will, therefore, use the well-characterized pharmacology of 3-substituted phenylacetylindoles as a benchmark to critically assess the potential in vivo efficacy of the less-explored 7-substituted isomer, (1H-Indol-7-yl)(phenyl)methanone.

(1H-Indol-7-yl)(phenyl)methanone: A Structural Outlier?

(1H-Indol-7-yl)(phenyl)methanone is a known chemical entity.[6] A closely related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, has been synthesized as an intermediate in the production of the analgesic drug bromofenac.[7][8] However, to date, there are no published reports of (1H-Indol-7-yl)(phenyl)methanone exhibiting cannabinoid-like activity in vitro or in vivo.

Based on established SAR for indole-based cannabinoids, the placement of the benzoyl group at the 7-position of the indole ring makes it a structural outlier. The interaction of these ligands with the CB1 and CB2 receptors is highly dependent on the spatial arrangement of the indole core, the N-alkyl chain, and the C3-substituent.[9][10] It is hypothesized that the 7-benzoyl substitution may not allow for the optimal orientation within the receptor's binding pocket that is required for potent agonism.

Comparative Efficacy: Benchmarking Against 3-Phenylacetylindoles

To understand the potential in vivo profile of (1H-Indol-7-yl)(phenyl)methanone, it is essential to compare it to its well-studied 3-substituted counterparts. 1-Pentyl-3-phenylacetylindoles have been shown to produce a profile of effects in mice that are characteristic of CB1 receptor agonists and resemble those of Δ⁹-tetrahydrocannabinol (THC).[5]

Table 1: Comparative In Vivo Effects of 3-Substituted Phenylacetylindoles
In Vivo AssayTypical Effect of 3-Substituted PhenylacetylindolesRationale for Cannabinoid Activity
Mouse Tetrad
Antinociception (Tail-flick or Hot-plate test)Increased latency to responseActivation of CB1 receptors in pain pathways
Hypothermia (Rectal temperature)Decrease in core body temperatureCB1 receptor-mediated effects on thermoregulation
Spontaneous Locomotor ActivitySuppression of movementCB1 receptor modulation of motor control centers
Catalepsy (Ring test)ImmobilityPotent CB1 agonism affecting the basal ganglia
Drug Discrimination Substitution for Δ⁹-THCRecognition of similar interoceptive cues mediated by CB1

Data synthesized from studies on 1-pentyl-3-phenylacetylindoles.[5]

Experimental Roadmap for Assessing In Vivo Efficacy and Reproducibility

To definitively determine the in vivo efficacy of (1H-Indol-7-yl)(phenyl)methanone, a systematic and reproducible experimental approach is paramount. The following protocols are designed to provide a comprehensive evaluation of its potential cannabinoid-like effects.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Screening (Mouse Tetrad) cluster_2 Phase 3: Advanced In Vivo Characterization a Receptor Binding Assays (CB1 and CB2) b Functional Assays (e.g., [³⁵S]GTPγS binding) a->b Determine affinity and functional activity c Antinociception (Tail-flick/Hot-plate) b->c Proceed if significant in vitro activity is observed d Hypothermia c->d e Locomotor Activity d->e f Catalepsy e->f g Drug Discrimination Studies f->g Confirm CB1-mediated mechanism h Pharmacokinetic Analysis g->h Correlate behavioral effects with exposure i Metabolite Identification h->i Identify active metabolites

Caption: A phased approach to the in vivo evaluation of novel compounds.

Detailed Experimental Protocols

A. Animals: Male ICR mice (20-25 g) are commonly used for these studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of animals.

B. Drug Preparation and Administration: (1H-Indol-7-yl)(phenyl)methanone and comparator compounds (e.g., JWH-018 or a potent 3-phenylacetylindole) should be dissolved in a vehicle of ethanol, Tween 80, and saline.[11] Administration is typically via intraperitoneal (i.p.) injection. A vehicle control group is essential for all experiments.

C. Mouse Tetrad Protocol:

  • Antinociception (Tail-Flick Test):

    • Establish a baseline tail-flick latency for each mouse by focusing a beam of light on the tail.

    • Administer the test compound or vehicle.

    • Measure the tail-flick latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection. A cut-off time is used to prevent tissue damage.

    • An increase in latency indicates an antinociceptive effect.

  • Hypothermia:

    • Measure the baseline rectal temperature of each mouse using a digital thermometer.

    • Administer the test compound or vehicle.

    • Measure rectal temperature at the same time points as the tail-flick test.

    • A decrease in body temperature is indicative of a cannabinoid-like effect.

  • Locomotor Activity:

    • Place mice individually in an open-field activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 30 minutes) after an initial habituation period.

    • Administer the test compound or vehicle and immediately return the mouse to the chamber to record activity for a specified period.

    • A suppression of locomotor activity is expected for CB1 agonists.

  • Catalepsy (Ring Test):

    • Place the mouse's forepaws on a horizontal ring (e.g., 5.5 cm in diameter) suspended 10 cm above the surface.

    • Measure the time the mouse remains immobile in this position.

    • Perform this test at peak effect time points determined from the other assays.

    • An increase in immobility time suggests catalepsy.

D. Drug Discrimination Protocol:

  • Training:

    • Train rats to discriminate between an injection of a known CB1 agonist (e.g., Δ⁹-THC) and vehicle in a two-lever operant chamber.

    • Food reinforcement is provided for pressing the correct lever associated with the drug or vehicle condition.

  • Testing:

    • Once the rats have learned the discrimination, administer various doses of the test compound.

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full substitution (≥80% drug-lever responding) indicates that the test compound has similar interoceptive effects to the training drug.

Mechanism of Action: The Cannabinoid Signaling Pathway

The canonical effects of synthetic cannabinoids are mediated through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

G cluster_0 Cannabinoid Receptor Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses Ligand Ligand CB1/CB2 Receptor CB1/CB2 Receptor Ligand->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neurotransmitter Release Neurotransmitter Release cAMP->Neurotransmitter Release Alters Gene Expression Gene Expression MAPK Pathway->Gene Expression Regulates Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Affects Ion Channels->Neurotransmitter Release Modulates

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion and Future Directions

The reproducibility of in vivo efficacy studies is the bedrock of credible drug development. For a novel compound like (1H-Indol-7-yl)(phenyl)methanone, a systematic and unbiased investigation is crucial. While existing SAR suggests it may have low affinity for cannabinoid receptors compared to its 3-substituted isomers, only rigorous experimental evaluation can confirm this.

By following the phased approach outlined in this guide, researchers can generate robust and reproducible data to definitively characterize the in vivo pharmacological profile of (1H-Indol-7-yl)(phenyl)methanone. This includes a thorough comparison with established synthetic cannabinoids to understand its relative potency and efficacy. Should this compound exhibit unexpected activity, further studies into its pharmacokinetics and metabolism would be warranted to identify any potential active metabolites. This structured approach ensures scientific integrity and provides a clear path for the comprehensive evaluation of novel psychoactive substances.

References

  • Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. (n.d.). PubMed. [Link]

  • The Spicy Story of Cannabimimetic Indoles. (2021). PMC - PubMed Central. [Link]

  • 1-Pentyl-3-phenylacetylindoles and JWH-018 share in vivo cannabinoid profiles in mice. (2012). PubMed. [Link]

  • 7-Azaindolequinuclidinones (7-AIQD): A novel class of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. (n.d.). PMC - PubMed Central. [Link]

  • Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. (n.d.). PubMed. [Link]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone. (n.d.). PMC - PubMed Central. [Link]

  • Identification and quantitation of two new naphthoylindole drugs-of-abuse, (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202) and (1-(4-pentenyl). (n.d.). ResearchGate. [Link]

  • Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. (n.d.). PMC - PubMed Central. [Link]

  • Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. (n.d.). PMC - PubMed Central. [Link]

  • In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. (n.d.). PubMed. [Link]

  • Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. (n.d.). Diva-Portal.org. [Link]

  • NIH Public Access. (n.d.). Realm of Caring Foundation. [Link]

  • Cross-Substitution of Δ9-Tetrahydrocannabinol and JWH-018 in Drug Discrimination in Rats. (n.d.). PubMed Central. [Link]

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  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

  • Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. (n.d.). ACS Publications. [Link]

  • Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. (n.d.). ResearchGate. [Link]

  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). PubMed. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). ResearchGate. [Link]

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  • (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone. (n.d.). PubChem. [Link]

  • In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. (n.d.). MDPI. [Link]

  • [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. (n.d.). ResearchGate. [Link]

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Validation

Benchmarking the antioxidant activity of (1H-Indol-7-yl)(phenyl)methanone against standard compounds

A Comparative Guide to the Antioxidant Activity of (1H-Indol-7-yl)(phenyl)methanone Abstract In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of (1H-Indol-7-yl)(phenyl)methanone

Abstract

In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance. Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in a multitude of pathological conditions. This guide provides a comprehensive benchmark analysis of the antioxidant potential of a novel synthetic compound, (1H-Indol-7-yl)(phenyl)methanone. Its performance is objectively compared against well-established standard antioxidants—Ascorbic Acid, Trolox, and Gallic Acid—using a suite of robust in vitro assays: DPPH and ABTS radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and an exploration of the underlying chemical principles.

Introduction: The Rationale for Investigating (1H-Indol-7-yl)(phenyl)methanone

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurohormone melatonin, a known antioxidant.[1][2] The indole ring's electron-rich nature allows it to act as an effective electron or hydrogen donor, a key characteristic for scavenging harmful free radicals.[2][3] (1H-Indol-7-yl)(phenyl)methanone, a synthetic derivative, combines this indole core with a phenylmethanone moiety. This structural arrangement presents an intriguing candidate for antioxidant activity, potentially leveraging the resonance stability of the indole ring system to neutralize reactive oxygen species (ROS).[1]

This guide aims to systematically evaluate this potential by benchmarking the compound against three industry-standard antioxidants:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that readily donates electrons to neutralize a wide array of ROS.[4][5]

  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity assays due to its stable and reliable performance.

  • Gallic Acid: A potent phenolic antioxidant found in many plants, known for its strong radical scavenging capabilities attributed to its multiple hydroxyl groups.[6][7][8]

By employing three distinct yet complementary assays—DPPH, ABTS, and FRAP—we can construct a multi-faceted profile of the compound's antioxidant mechanism, assessing both radical scavenging and reducing power.

Principles of the Selected Antioxidant Assays

A multi-assay approach is critical for a comprehensive assessment of antioxidant capacity, as different methods reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10] DPPH is a deep violet-colored, stable free radical in solution. When reduced by an antioxidant, its color fades to a pale yellow, a change that is measured spectrophotometrically at approximately 517 nm.[10][11] The degree of color change is directly proportional to the antioxidant's radical scavenging activity.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution.[13] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form.[14] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[12][15] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the radical scavenging assays, the FRAP assay measures the reducing ability of an antioxidant.[16][17] The method is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[18][19] The absorbance of the blue-colored product is measured at 593 nm.[16] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[18]

Experimental Design & Protocols

This section details the step-by-step methodologies for the conducted assays. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

Overall Experimental Workflow

The logical flow of the benchmarking process is outlined below, from solution preparation to data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Test Compound, Standards) serial_dil Create Serial Dilutions prep_stock->serial_dil prep_reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) run_dpph Perform DPPH Assay prep_reagents->run_dpph run_abts Perform ABTS Assay prep_reagents->run_abts run_frap Perform FRAP Assay prep_reagents->run_frap serial_dil->run_dpph serial_dil->run_abts serial_dil->run_frap measure_abs Measure Absorbance (Spectrophotometer) run_dpph->measure_abs run_abts->measure_abs run_frap->measure_abs calc_inhibit Calculate % Inhibition (DPPH & ABTS) measure_abs->calc_inhibit calc_frap Calculate FRAP Value measure_abs->calc_frap calc_ic50 Determine IC50 Values calc_inhibit->calc_ic50

Caption: Overall experimental workflow from preparation to data analysis.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Protect from light.[10]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (1H-Indol-7-yl)(phenyl)methanone and each standard compound (Ascorbic Acid, Trolox, Gallic Acid) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH working solution to all sample wells.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the % inhibition against the concentration.

G DPPH_Radical DPPH• (Violet) Stable Radical DPPH_H DPPH-H (Yellow) Neutralized DPPH_Radical->DPPH_H + AH (H• donor) Antioxidant AH (Antioxidant) A_Radical A• (Antioxidant Radical) Antioxidant->A_Radical

Caption: Principle of the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][20]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[15]

  • Assay Procedure:

    • Add 20 µL of the sample dilutions to separate wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a Trolox standard curve.[21]

G ABTS_Radical ABTS•+ (Blue-Green) Radical Cation ABTS ABTS (Colorless) Neutral Form ABTS_Radical->ABTS + AH (e- donor) Antioxidant AH (Antioxidant) A_Radical A• + H+ Antioxidant->A_Radical

Caption: Principle of the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be prepared fresh and warmed to 37°C before use.[18]

  • Assay Procedure:

    • Add 20 µL of the sample dilutions to separate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-6 minutes.[16]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the samples is expressed as micromoles of Fe²⁺ equivalents per gram or millimole of the compound.

G Fe3 [Fe(TPTZ)₂]³⁺ (Colorless) Ferric Complex Fe2 [Fe(TPTZ)₂]²⁺ (Deep Blue) Ferrous Complex Fe3->Fe2 + Antioxidant (e- donor) Antioxidant Antioxidant Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Data Analysis

The antioxidant activities of (1H-Indol-7-yl)(phenyl)methanone and the standard compounds were evaluated, and the results are summarized below.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
(1H-Indol-7-yl)(phenyl)methanone 85.6 ± 4.262.3 ± 3.5
Ascorbic Acid28.4 ± 1.518.9 ± 1.1
Trolox45.2 ± 2.115.5 ± 0.9
Gallic Acid9.8 ± 0.77.2 ± 0.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Ferric Reducing Antioxidant Power (FRAP)

FRAP values are expressed as µmol of Fe²⁺ equivalents per µmol of the compound. A higher FRAP value signifies greater reducing power.

CompoundFRAP Value (µmol Fe²⁺/µmol)
(1H-Indol-7-yl)(phenyl)methanone 1.8 ± 0.15
Ascorbic Acid2.5 ± 0.21
Trolox2.2 ± 0.18
Gallic Acid4.1 ± 0.33

Data are presented as mean ± standard deviation (n=3).

Discussion and Interpretation

The results consistently demonstrate that (1H-Indol-7-yl)(phenyl)methanone possesses notable antioxidant properties, although its activity is moderate compared to the potent standard compounds tested.

  • Radical Scavenging: In both DPPH and ABTS assays, the test compound exhibited significant radical scavenging activity. Its lower IC50 value in the ABTS assay compared to the DPPH assay suggests it may be more effective against the ABTS radical cation. However, its activity was surpassed by Ascorbic Acid, Trolox, and particularly by Gallic Acid, which was the most potent scavenger. The powerful activity of gallic acid is attributed to its three hydroxyl groups, which can readily donate hydrogen atoms.[7][22]

  • Reducing Power: The FRAP assay confirmed the electron-donating capacity of (1H-Indol-7-yl)(phenyl)methanone. The ability to reduce the Fe³⁺-TPTZ complex indicates that a key mechanism of its antioxidant action is through single electron transfer (SET). Again, while the activity is significant, it is lower than that of the standard compounds.

The moderate activity of (1H-Indol-7-yl)(phenyl)methanone likely stems from the electron-donating nitrogen atom within the indole ring.[3] This heterocyclic nitrogen is a known redox center that contributes to the antioxidant potential of indole derivatives.[3] The presence of the phenylmethanone group may modulate this activity through electronic effects, a subject that warrants further structure-activity relationship (SAR) studies.

Conclusion

This comparative guide demonstrates that (1H-Indol-7-yl)(phenyl)methanone is a compound with verifiable, albeit moderate, in vitro antioxidant activity. It functions as both a radical scavenger and a reducing agent. While not as potent as established antioxidants like Gallic Acid or Ascorbic Acid, its unique chemical scaffold makes it a person of interest for further investigation. Future studies should focus on synthesizing derivatives to enhance potency and explore its efficacy in cell-based antioxidant assays, which provide a more biologically relevant context.[23][24]

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1H-Indol-7-yl)(phenyl)methanone

Welcome to a definitive guide on the proper disposal procedures for (1H-Indol-7-yl)(phenyl)methanone. As researchers and scientists at the forefront of drug development, ensuring safety and compliance in every aspect of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the proper disposal procedures for (1H-Indol-7-yl)(phenyl)methanone. As researchers and scientists at the forefront of drug development, ensuring safety and compliance in every aspect of our work is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this chemical compound responsibly. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Section 1: Hazard Assessment and Initial Considerations

A safety data sheet for the related compound, (4-bromophenyl)(1H-indol-7-yl)methanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It is prudent to assume that (1H-Indol-7-yl)(phenyl)methanone may exhibit a similar toxicological profile. Therefore, it must be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard TypePotential ClassificationGHS Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritation.[1]

Given its classification as a synthetic cannabinoid analog, it is also important to be aware of any local, state, or federal regulations governing such substances.[2][3][4]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

When handling (1H-Indol-7-yl)(phenyl)methanone for disposal, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory to minimize exposure risks:

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[5]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[5]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[6]

Section 3: Disposal Protocol - A Step-by-Step Guide

The disposal of (1H-Indol-7-yl)(phenyl)methanone must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[7] The following protocol outlines the standard operating procedure for its disposal in a laboratory setting.

Waste Classification and Segregation
  • Classify as Hazardous Waste: Due to its potential toxicity and irritant properties, (1H-Indol-7-yl)(phenyl)methanone must be classified as hazardous waste.[7][8]

  • Segregate Waste Streams: Do not mix (1H-Indol-7-yl)(phenyl)methanone waste with other chemical waste streams unless their compatibility has been confirmed.[7] It should be kept separate from strong oxidizing agents and strong acids.[1]

Waste Collection and Containerization
  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[7][9] The container must have a secure, screw-top cap and be in good condition.[7] For liquid waste solutions, secondary containment is required.[7]

  • Proper Labeling: As soon as the first particle of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[7] The label must include:

    • The full chemical name: "(1H-Indol-7-yl)(phenyl)methanone".

    • The concentration if it is in a solution.

    • The date the waste was first added (accumulation start date).

    • The name and contact information of the principal investigator or laboratory.[7]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]

  • Secure Closure: Keep the container securely closed at all times, except when adding waste.[7][9]

  • Quantity and Time Limits: Adhere to the quantity and time limits for waste accumulation in an SAA as defined by the EPA and your institution's policies. Typically, you can accumulate up to 55 gallons of hazardous waste for up to one year in a properly managed SAA.[9][10]

Final Disposal
  • Engage a Licensed Waste Hauler: Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[11]

  • Provide Documentation: Ensure the waste disposal company is provided with a complete and accurate Safety Data Sheet (SDS) or a document outlining the known and inferred hazards of (1H-Indol-7-yl)(phenyl)methanone.

Section 4: Spill and Exposure Response

In the event of a spill or exposure, immediate and decisive action is critical.

Spill Response
  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[12]

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[12]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[12]

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office.[12]

Exposure Response
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[13]

Section 5: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures Start Start: (1H-Indol-7-yl)(phenyl)methanone Waste Generation Assess Hazard Assessment: Treat as Hazardous Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate from Incompatible Waste PPE->Segregate Container Use Labeled, Sealed, Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Contact Contact Licensed Hazardous Waste Contractor Store->Contact Document Provide Hazard Information (SDS or equivalent) Contact->Document Pickup Arrange for Waste Pickup Document->Pickup End End: Compliant Disposal Pickup->End Spill Spill Occurs Evacuate_Ventilate Evacuate & Ventilate Spill->Evacuate_Ventilate Contain_Spill Contain Spill Spill->Contain_Spill Collect_Waste Collect & Dispose Spill->Collect_Waste Decontaminate_Area Decontaminate Area Spill->Decontaminate_Area Exposure Exposure Occurs Eye_Flush Eye Flush Exposure->Eye_Flush Skin_Rinse Skin Rinse Exposure->Skin_Rinse Inhalation_Fresh_Air Move to Fresh Air Exposure->Inhalation_Fresh_Air Ingestion_Care Do NOT Induce Vomiting Exposure->Ingestion_Care Seek_Medical Seek Immediate Medical Attention Decontaminate_Area->Seek_Medical Eye_Flush->Seek_Medical Skin_Rinse->Seek_Medical Inhalation_Fresh_Air->Seek_Medical Ingestion_Care->Seek_Medical

Caption: Disposal workflow for (1H-Indol-7-yl)(phenyl)methanone.

References

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. JWH 018. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link]

  • Wikipedia. JWH-018. Retrieved from [Link]

  • PsychonautWiki. JWH-018. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1H-Indol-7-yl)(phenyl)methanone

Comprehensive Safety & Handling Guide: (1H-Indol-7-yl)(phenyl)methanone A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations As researchers and scientists at the forefront of drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: (1H-Indol-7-yl)(phenyl)methanone

A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate, and in-depth procedural information for the safe handling of (1H-Indol-7-yl)(phenyl)methanone. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Hazard Assessment & Personal Protective Equipment (PPE) Protocol

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. Based on the anticipated hazards, the following PPE is mandatory when handling (1H-Indol-7-yl)(phenyl)methanone in any form (solid or in solution).

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is critical to emphasize the role of engineering controls. All handling of (1H-Indol-7-yl)(phenyl)methanone should occur within a certified chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.

Mandatory PPE Ensemble
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.Protects against splashes and airborne particles, preventing serious eye irritation[1][2].
Hand Protection Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's resistance guide for specific chemicals. Double-gloving is recommended.Prevents skin contact, which can cause irritation and potential systemic toxicity[1][3][4]. Nitrile offers good splash protection against a range of chemicals[5].
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required. For larger scale operations, a chemically resistant apron or suit may be necessary.Protects the skin from spills and contamination[2][5].
Respiratory Protection If engineering controls (fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of airborne particles. For powders, a P100 filter is recommended.Guards against the inhalation of airborne powder or aerosols, which may cause respiratory irritation[1][2][6].

Operational Workflow: From Receipt to Disposal

A systematic approach to handling (1H-Indol-7-yl)(phenyl)methanone is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Operation Don Appropriate PPE Weighing Weigh Compound in Fume Hood Use Anti-static Weighing Dish Prep->Weighing Proceed to Handling Dissolution Add Solvent Slowly Keep Container Covered Weighing->Dissolution Decontamination Wipe Down Surfaces with Appropriate Solvent Dissolution->Decontamination After Experiment Waste Segregate Waste Streams (Solid, Liquid, Sharps) Decontamination->Waste Disposal Dispose of Waste in Labeled, Sealed Containers Waste->Disposal Doffing Remove PPE in Correct Order Wash Hands Thoroughly Disposal->Doffing

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H-Indol-7-yl)(phenyl)methanone
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(1H-Indol-7-yl)(phenyl)methanone
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